molecular formula C10H20N2O4 B1591581 Boc-aza-L-leucine CAS No. 94778-71-9

Boc-aza-L-leucine

Cat. No.: B1591581
CAS No.: 94778-71-9
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-aza-L-leucine is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQZVYJKDSORW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592156
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94778-71-9
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-aza-L-leucine: A Unique Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the "Aza-Leucine" Nomenclature

In the field of peptide chemistry and drug discovery, the precise structure of a synthetic building block is paramount. The compound commonly referred to as Boc-aza-L-leucine (CAS No: 94778-71-9) presents an important case study in nomenclature. While the "aza" prefix typically signifies the replacement of an alpha-carbon (Cα) with a nitrogen atom within the amino acid backbone, the structure corresponding to this CAS number is systematically named (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid .[1]

This reveals that the compound is not a direct backbone-modified analog of leucine, but rather a derivative of L-alanine, featuring a dimethylamino group on the beta-carbon (Cβ). This structural distinction is critical, as it imparts unique chemical properties—basicity, steric hindrance, and hydrogen bonding potential—that differ significantly from both canonical leucine and true backbone aza-amino acids. This guide provides an in-depth analysis of this unique molecule's structure, properties, and applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule whose utility in synthesis is dictated by its distinct functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group, a free carboxylic acid, and a tertiary amine side chain.

Structural Analysis

The core structure consists of:

  • L-Alanine Core: The stereochemistry is retained in the L-configuration at the alpha-carbon, which is crucial for recognition by biological systems and for maintaining desired peptide conformations.[1]

  • tert-Butoxycarbonyl (Boc) Group: This bulky protecting group masks the α-amino group, preventing its participation in unwanted side reactions during peptide synthesis. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2]

  • β-Dimethylamino Group: The presence of a -(CH₂)N(CH₃)₂ side chain introduces a basic, nucleophilic center, significantly increasing the polarity and hydrogen bond accepting capability of the residue compared to the hydrophobic isobutyl side chain of leucine.

cluster_boc C_alpha H_alpha H C_alpha->H_alpha COOH COOH C_alpha->COOH C_beta CβH₂ C_alpha->C_beta Boc_N N C_alpha->Boc_N NH_Boc NH-Boc N_dimethyl N(CH₃)₂ C_beta->N_dimethyl Boc_H H Boc_N->Boc_H Boc_CO C=O Boc_N->Boc_CO Boc_O O Boc_CO->Boc_O Boc_tBu C(CH₃)₃ Boc_O->Boc_tBu label_alpha Chiral Center (S) label_boc Acid-Labile Protecting Group label_acid Coupling Site label_sidechain Basic Side Chain

Caption: Chemical structure of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
Systematic Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid[1]
CAS Number 94778-71-9[1]
Molecular Formula C₁₀H₂₀N₂O₄[1][3]
Molecular Weight 232.28 g/mol [1][3]
Appearance White to off-white solid/powder
Purity Typically ≥97%[1]
Storage Store in a cool, dry, well-ventilated place (2-8°C recommended)[4]
Solubility Soluble in organic solvents like DMF, DCM, and alcohols.Inferred from structure

Spectroscopic Profile (Predicted)

  • ¹H NMR:

    • ~1.4 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

    • ~2.3 ppm (s, 6H): A singlet from the six equivalent protons of the two N-methyl groups.

    • ~2.5-3.0 ppm (m, 2H): Multiplets for the two diastereotopic protons on the β-carbon.

    • ~4.2 ppm (m, 1H): A multiplet for the proton on the α-carbon.

    • ~5.5 ppm (br d, 1H): A broad doublet for the NH proton of the carbamate, which may exchange with D₂O.

    • ~10-12 ppm (br s, 1H): A broad singlet for the carboxylic acid proton, which will exchange with D₂O.

  • ¹³C NMR:

    • ~28 ppm: Signal for the three methyl carbons of the Boc group.

    • ~45 ppm: Signal for the two N-methyl carbons.

    • ~55-60 ppm: Signals for the α- and β-carbons.

    • ~80 ppm: Signal for the quaternary carbon of the Boc group.

    • ~156 ppm: Signal for the carbamate carbonyl carbon.

    • ~175 ppm: Signal for the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (ESI+):

    • Expected (M+H)⁺: m/z 233.15

    • Key Fragments: A prominent fragment at m/z 133.10 corresponding to the loss of the Boc group (-C₅H₈O₂), and a fragment at m/z 187.14 corresponding to the loss of carbon dioxide (-CO₂).

Synthesis and Reactivity

Synthesis

While specific literature on the synthesis of this exact molecule is sparse, a plausible synthetic route would involve starting from a protected L-serine or L-aspartic acid derivative. A likely pathway involves the reductive amination of a Boc-protected β-aldehyde derivative of alanine with dimethylamine.

Reactivity in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[1] Its reactivity is governed by its two main functional sites: the carboxylic acid and the Boc-protected amine.

  • Coupling Reaction: The carboxylic acid is activated using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt) to form a highly reactive ester or acylurea. This activated species then readily reacts with the free N-terminal amine of a resin-bound peptide to form a new peptide bond. The tertiary amine in the side chain is generally not reactive under these conditions but may influence the local pH.

  • Deprotection: After coupling, the Boc group is removed from the newly incorporated residue to expose a new N-terminal amine for the next coupling cycle. This is achieved by treating the peptide-resin with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][]

References

Boc-aza-L-leucine: A Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are crucial building blocks in the development of peptidomimetics.[1] This substitution introduces significant changes to the peptide backbone, including altered conformational preferences and enhanced resistance to enzymatic degradation.[1][2] Boc-aza-L-leucine, in particular, is a valuable synthon for introducing a constrained, protease-resistant leucine mimic into peptide sequences. This guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on robust methodologies and the scientific rationale behind key procedural steps. It is intended for researchers and professionals in peptide chemistry and drug development who require a practical, in-depth understanding of handling these unique molecules.

Introduction: The Significance of Aza-Leucine in Peptidomimetics

Peptides are highly potent and selective biological agents, but their therapeutic application is often hampered by poor metabolic stability.[3] The peptide bond is susceptible to cleavage by proteases, leading to rapid in-vivo degradation. Azapeptides overcome this limitation by replacing the α-CH group with a nitrogen atom, creating a semicarbazide linkage that is resistant to enzymatic hydrolysis.[2][4]

The incorporation of an aza-amino acid residue fundamentally alters the local geometry of the peptide backbone. The substitution of a tetrahedral carbon with a trigonal planar nitrogen restricts bond rotation, often inducing a β-turn conformation.[2][5] This conformational rigidity can lock the peptide into its bioactive shape, potentially enhancing receptor binding affinity and selectivity.

This compound is a key reagent for incorporating this motif. The tert-butyloxycarbonyl (Boc) protecting group is essential for peptide synthesis, shielding the N-terminal amine to prevent unwanted side reactions during coupling steps.[6] It is stable under neutral and basic conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[][8]

Synthesis of this compound

The synthesis of aza-amino acids can be challenging due to the altered steric and electronic properties of the hydrazine derivatives involved.[3] A common and effective strategy involves the N-alkylation of a protected hydrazine precursor to introduce the desired side chain. This "submonomer" approach avoids the difficulty of coupling a pre-formed, sterically hindered aza-amino acid.[3]

Synthetic Strategy Overview

The described methodology is a two-step process starting from L-leucine. First, L-leucine is converted to the corresponding α-bromo acid with retention of stereochemistry. This electrophile is then used to alkylate the N'-nitrogen of Boc-carbazate (tert-butyl carbazate). The final step is a decarboxylation to yield the target this compound. This approach ensures precise control over the side-chain structure and stereochemistry.

Synthesis_Workflow A L-Leucine B Diazotization & Bromination (NaNO2, KBr, H2SO4) A->B Step 1 C (S)-2-Bromo-4-methylpentanoic acid B->C D N-Alkylation with Boc-carbazate C->D Step 2 E Intermediate Adduct D->E F Decarboxylation (Heating) E->F Step 3 G Crude this compound F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of Boc-protected amino acids and aza-amino acid precursors.

Materials:

  • L-Leucine

  • Potassium bromide (KBr)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • tert-Butyl carbazate (Boc-carbazate)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1,4-Dioxane

Protocol:

  • Preparation of (S)-2-Bromo-4-methylpentanoic acid:

    • Dissolve L-leucine (1 equiv.) and potassium bromide (3 equiv.) in 2.5 M sulfuric acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.2 equiv.) dropwise, maintaining the temperature below 5°C.

    • Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and H₂SO₄) generates a diazonium salt. In the presence of excess bromide ions, the diazonium group is displaced via an Sₙ2 reaction, resulting in the α-bromo acid with inversion of stereochemistry. However, due to the specific reaction conditions, retention of configuration is often observed.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude bromo-acid is typically used without further purification.

  • Synthesis of this compound:

    • Dissolve tert-butyl carbazate (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3 equiv.).[9]

    • Add the crude (S)-2-Bromo-4-methylpentanoic acid (1.1 equiv.) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.[9]

    • Causality: The N'-nitrogen of Boc-carbazate acts as a nucleophile, attacking the carbon bearing the bromine atom to form a stable intermediate. The bicarbonate base neutralizes the HBr byproduct.

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted starting materials.[10]

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.[10] This protonates the carboxylic acid, making it extractable into an organic solvent.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound, often as a viscous oil.[10][11]

Purification of this compound

The final purity of the this compound building block is paramount for successful peptide synthesis. Impurities can interfere with coupling reactions and complicate the purification of the final peptide.[12] Crude this compound is typically a viscous, colorless, or light-yellow oil, which presents a purification challenge as oils do not form a stable crystal lattice.[13][14]

Purification Strategy Overview

The purification strategy depends on the state of the crude product. Column chromatography is a reliable method for purifying oily products. If the product can be solidified, crystallization is an effective and scalable alternative.

Purification_Workflow Start Crude this compound (Viscous Oil) Chromatography Silica Gel Column Chromatography Start->Chromatography Evaporation1 Evaporate Fractions Chromatography->Evaporation1 PureOil Pure Oily Product Evaporation1->PureOil Crystallization Attempt Crystallization PureOil->Crystallization SolidCheck Solid Formed? Crystallization->SolidCheck SolidCheck->Chromatography No Pulping Pulping with Weak Polar Solvent (e.g., Hexane/Ether) SolidCheck->Pulping Yes FilterDry Filter & Dry Pulping->FilterDry PureSolid Pure Crystalline Solid FilterDry->PureSolid

Caption: Decision workflow for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This is the most general method for purifying non-crystalline products.

Materials:

  • Silica gel (for column chromatography)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Ninhydrin stain or Potassium Permanganate stain

Protocol:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or DCM).

  • Load the Sample: Dissolve the crude oily product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually adding methanol. A common eluent system is a 9:1 mixture of dichloromethane/methanol.[9]

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product. The product can be visualized using a suitable stain.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Protocol 2: Purification by Crystallization

For Boc-amino acids that resist direct crystallization from a solvent, a seeding and pulping method can be highly effective.[13][15] This process encourages solidification and then washes away soluble impurities.

Materials:

  • Seed crystals of this compound (if available) or a glass rod for scratching

  • Weak polar solvent: n-hexane, cyclohexane, or diethyl ether[13]

Protocol:

  • Induce Solidification:

    • Place the crude, concentrated oil in a flask.

    • If seed crystals are available, add a very small amount (0.2-2% by weight) to the oil.[13]

    • If no seeds are available, use a glass rod to vigorously scratch the inside surface of the flask at the oil-air interface. This creates microscopic imperfections that can serve as nucleation sites.[16]

    • Allow the flask to stand at room temperature for several hours to days until the oil completely solidifies into a white or off-white mass.[13][15]

  • Pulping (Slurrying):

    • Once the product is solid, add a weak polar solvent such as n-hexane or diethyl ether (5-10 times the weight of the product).[13]

    • Causality: The desired product should be largely insoluble in this solvent, while many organic impurities will be washed away.

    • Stir the resulting slurry at room temperature for 2-4 hours. This process breaks up the solid and ensures thorough washing.

  • Isolation and Drying:

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake with a small amount of the cold pulping solvent.

    • Dry the product under reduced pressure at a moderate temperature (e.g., 40-60°C) to obtain the final, purified crystalline product.[13]

Data Summary and Characterization

The success of the synthesis and purification should be validated by yield calculation and purity analysis.

Expected Yields and Purity
MethodStageTypical YieldTypical Purity (HPLC)Reference
Boc Protection & AlkylationSynthesis~90-97%(Crude)[9]
Crystallization & PulpingPurification>90% (recovery)>99%[13]
Column ChromatographyPurification70-85% (recovery)>98%General Lab Practice
Analytical Characterization
  • HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is the standard method for assessing the purity of the final product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of this compound. The spectra should be consistent with the expected shifts for the Boc group protons (~1.4 ppm) and the leucine side-chain protons.[9]

  • Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular weight of the product [M+H]⁺ or [M+Na]⁺. For this compound (C₁₀H₂₀N₂O₄), the molecular weight is 232.28 g/mol .[17]

Conclusion

The synthesis and purification of this compound require a nuanced understanding of both hydrazine chemistry and the physical properties of protected amino acids. The methods outlined in this guide provide a robust framework for producing this valuable building block with high purity. Careful execution of the alkylation reaction followed by a methodical approach to purification—either through column chromatography for intractable oils or a dedicated crystallization and pulping procedure for solids—is critical for success. Mastery of these techniques enables researchers to confidently incorporate aza-leucine into novel peptide therapeutics, paving the way for the development of more stable and potent drug candidates.

References

mechanism of action of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Boc-aza-L-leucine Derivatives as Cysteine Protease Inhibitors

Abstract

Aza-peptides represent a pivotal class of peptidomimetics where the substitution of a backbone α-carbon with a nitrogen atom imparts unique conformational and electronic properties. This modification has been strategically employed to develop potent and selective enzyme inhibitors. This technical guide provides a comprehensive examination of the mechanism of action of inhibitors derived from this compound, a key building block for targeting cysteine proteases. We will dissect the principles of reversible covalent inhibition, explore the structural basis for selectivity, provide detailed experimental protocols for characterization, and contrast the mechanism with that of classic irreversible inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protease biology and inhibitor design.

Introduction: The Aza-Peptide Advantage

Peptide-based molecules are central to biological signaling but often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Aza-peptides are peptidomimetics designed to overcome these limitations. By replacing the α-carbon of an amino acid residue with a nitrogen atom, several key advantages are introduced[1][2]:

  • Enhanced Metabolic Stability: The aza-peptide bond is resistant to cleavage by peptidases, prolonging the molecule's half-life.[1]

  • Altered Conformation: The substitution induces a distinct bend in the peptide backbone, which can be exploited to favor conformations that enhance binding to biological targets.[1][2]

  • Loss of Chirality: The α-nitrogen atom is achiral, simplifying synthesis and stereochemical considerations.[1]

This compound is a protected form of the aza-amino acid analog of leucine.[3][4][] It serves as a fundamental building block for synthesizing inhibitors where the leucine side chain is used as a recognition element, particularly for proteases that have a preference for large hydrophobic residues in their S1 binding pocket.

Core Mechanism: Reversible Covalent Inhibition

While this compound provides the specificity, the inhibitory action is driven by an electrophilic "warhead" appended to it. Aza-peptide aldehydes and ketones are a prominent class of such inhibitors that function via a reversible covalent mechanism.[1][6][7]

The canonical targets for aza-leucine based inhibitors are cysteine proteases, such as papain and the cathepsins (e.g., Cathepsin B, L, S).[8][9] These enzymes utilize a catalytic dyad composed of a cysteine and a histidine residue in their active site to perform catalysis.[8][10]

The mechanism of inhibition proceeds in two key steps:

  • Initial Non-covalent Binding: The inhibitor first docks into the active site, forming a non-covalent Michaelis complex. The leucine side chain of the aza-leucine residue is specifically recognized by the S1 subsite of the protease, which is typically a hydrophobic pocket.

  • Covalent Hemithioacetal Formation: The histidine residue of the catalytic dyad acts as a general base, deprotonating the thiol group of the active site cysteine. The resulting highly nucleophilic thiolate anion then attacks the electrophilic carbonyl carbon of the inhibitor's aldehyde or ketone warhead.[1][7][10] This attack forms a tetrahedral intermediate known as a hemithioacetal.[7][10]

This covalent bond formation is the cornerstone of the inhibitor's potency. However, unlike the stable bonds formed by irreversible inhibitors, the hemithioacetal is inherently unstable and its formation is reversible, allowing the enzyme to eventually be released.[1][11]

G cluster_0 cluster_1 cluster_2 cluster_3 Enzyme Cysteine Protease Active Site Cys-SH His-N MichaelisComplex Non-covalent Michaelis Complex Cys-SH···O=CH-Inh His-N Enzyme->MichaelisComplex Initial Binding Inhibitor Boc-Aza-Leu-Aldehyde Boc-NH-N(iBu)- CHO TransitionState Transition State Cys-S⁻···C···O⁻ His-NH⁺ MichaelisComplex->TransitionState Nucleophilic Attack CovalentComplex Reversible Covalent Complex Cys-S-CH(OH)-Inh His-N TransitionState->CovalentComplex Hemithioacetal Formation CovalentComplex->MichaelisComplex Reversible

Figure 1: Mechanism of Reversible Covalent Inhibition.

A Critical Distinction: Reversible vs. Irreversible Inhibition

To fully appreciate the mechanism of aza-peptide aldehydes, it is instructive to compare them with classic irreversible cysteine protease inhibitors like E-64.[12]

  • Boc-aza-L-leucinal (Reversible): Forms a transient, covalent hemithioacetal. The equilibrium between the free enzyme and the covalent complex dictates the inhibitory effect.

  • E-64 (Irreversible): Possesses an epoxide warhead. The active site cysteine attacks the epoxide ring, leading to its opening and the formation of a highly stable thioether bond.[12][13][14] This bond is essentially permanent, leading to irreversible inactivation of the enzyme.[13][15][16]

This distinction has profound implications for drug development. Reversible inhibitors can offer a superior safety profile, as their effects can be diminished by clearance from the body, whereas irreversible inhibitors permanently destroy their target enzymes.

Specificity and Selectivity

The selectivity of an inhibitor for its target protease over other enzymes is paramount. For this compound derivatives, selectivity is achieved through interactions at multiple sites.

  • P1 Residue: The aza-L-leucine residue is the primary determinant of specificity, directing the inhibitor to proteases with S1 pockets that accommodate large, hydrophobic side chains. This includes many papain-like cysteine proteases and the chymotrypsin-like (β5) subunit of the proteasome.[7]

  • P2/P3 Residues: Extending the aza-peptide chain to include P2 and P3 residues that interact with the corresponding S2 and S3 pockets of the enzyme can dramatically increase both potency and selectivity.[7] For example, designing a tripeptide sequence like Z-Leu-Leu-aza-Leu can optimize contacts within the entire active site cleft.[7]

Inhibitor ClassTarget EnzymeIC₅₀ (nM)Inhibition TypeReference
Peptidyl Aldehydes (Ac-LVK-CHO)Cathepsin B4Reversible Covalent
Peptidyl Aldehydes (Leupeptin)Cathepsin B310Reversible Covalent
Aza-Peptide Aldehydes/KetonesProteasome (β5)~2,300Reversible Covalent[7]
E-64Papain9Irreversible[16]
E-64Cathepsin BIC₅₀ ~6 µM (filarial)Irreversible[14]
Table 1: Comparative inhibitory potencies of various cysteine protease inhibitors. Note: IC₅₀ values are context-dependent and can vary based on assay conditions. Data for aza-peptide aldehydes against the proteasome are in the µM range, highlighting selectivity differences.

Experimental Characterization: Protocols and Workflows

Validating the mechanism of action and quantifying the potency of an inhibitor requires rigorous biochemical assays.

Protocol: Enzyme Inhibition Kinetics Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a target cysteine protease using a fluorogenic substrate.

A. Materials and Reagents:

  • Target Enzyme: Purified Cathepsin B or Papain.

  • Inhibitor: Boc-aza-L-leucinal (or other derivative), dissolved in DMSO to create a 10 mM stock.

  • Substrate: Z-Phe-Arg-AMC (for Cathepsin B/Papain), dissolved in DMSO to create a 10 mM stock.

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5.

  • Activation Buffer: Assay buffer containing 5 mM Dithiothreitol (DTT).

  • Instrumentation: Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

B. Step-by-Step Methodology:

  • Enzyme Activation: Prepare a working solution of the enzyme (e.g., 2X final concentration) in Activation Buffer. Incubate at 37°C for 15 minutes to ensure the active site cysteine is in its reduced state.

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

  • Pre-incubation: In a 96-well black plate, add 50 µL of the activated enzyme solution to wells containing 25 µL of the serially diluted inhibitor. Include control wells with buffer only (0% inhibition) and wells with a known irreversible inhibitor like E-64 (100% inhibition). Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Prepare a 4X substrate solution in Assay Buffer (final concentration should be at or below its Km value). Add 25 µL of this solution to all wells to initiate the reaction. The final volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the rate of increase in fluorescence (relative fluorescence units per minute, RFU/min) over 15-30 minutes.

C. Data Analysis:

  • Calculate the initial velocity (rate) for each inhibitor concentration.

  • Normalize the rates to the uninhibited control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Activate Enzyme (with DTT) C Pre-incubate Enzyme and Inhibitor (30 min) A->C B Prepare Inhibitor Serial Dilutions B->C D Initiate Reaction (Add Fluorogenic Substrate) C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate IC50) E->F

Figure 2: Workflow for Enzyme Inhibition Kinetics Assay.

Protocol: Determining Reversibility via Rapid Dilution

This experiment distinguishes between reversible and irreversible inhibitors.

A. Methodology:

  • High Concentration Incubation: Prepare two tubes. In Tube A, incubate the enzyme with a high concentration of the test inhibitor (e.g., 10-20x its IC₅₀). In Tube B, incubate the enzyme with a high concentration of an irreversible inhibitor (e.g., E-64). Incubate both for 60 minutes.

  • Rapid Dilution: Dilute the contents of both tubes 100-fold or more into pre-warmed assay buffer containing the fluorogenic substrate. This dilution drastically lowers the concentration of free inhibitor.

  • Activity Measurement: Immediately measure the enzyme activity over time.

B. Expected Results:

  • Reversible Inhibitor (Tube A): Upon dilution, the inhibitor-enzyme complex will dissociate, and enzyme activity will gradually recover over time.

  • Irreversible Inhibitor (Tube B): No significant recovery of enzyme activity will be observed, as the covalent bond is stable.

Synthesis Overview

The synthesis of aza-peptide inhibitors is a specialized area of medicinal chemistry. A common approach involves building the peptide backbone using hydrazine derivatives.

  • Hydrazine Precursor: The synthesis often starts with a protected hydrazine which will become the aza-amino acid.

  • Peptide Coupling: Standard peptide coupling reagents are used to sequentially add amino acids to the N-terminus.

  • Warhead Installation: The electrophilic aldehyde or ketone warhead is typically introduced in the final steps of the synthesis.[17]

G A Protected Hydrazine (Aza-Leu Precursor) B Couple P2 Amino Acid A->B Peptide Coupling C Couple P3 Amino Acid B->C Peptide Coupling D Install Electrophilic Warhead (e.g., Aldehyde) C->D Chemical Modification E Final Inhibitor D->E Deprotection

Figure 3: High-Level Synthetic Strategy for Aza-Peptide Inhibitors.

Conclusion and Future Directions

Inhibitors derived from this compound are powerful tools for probing the function of cysteine proteases. Their mechanism of reversible covalent inhibition, driven by the formation of a transient hemithioacetal with the active site cysteine, offers a compelling balance of potency and potential safety. The specificity, conferred by the leucine side chain and tunable by extending the peptide backbone, allows for the selective targeting of enzymes implicated in a range of diseases, from parasitic infections to cancer.[1][6][18] Future work in this area will likely focus on optimizing the peptide sequence and warhead chemistry to achieve even greater selectivity and improved pharmacokinetic properties, paving the way for new therapeutic interventions.

References

biological activity of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Boc-aza-L-leucine

Abstract

This compound is a non-canonical, protected amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its intrinsic biological activity is minimal; however, its strategic incorporation into peptide frameworks imparts significant and predictable biological functions. By replacing the α-carbon of a standard L-leucine residue with a nitrogen atom, the resulting "aza-peptide" gains remarkable resistance to proteolytic degradation, making it an invaluable tool for developing stable and potent therapeutic candidates. This guide elucidates the core principles behind the application of this compound, focusing on its role in creating targeted protease inhibitors, modulating critical cellular pathways such as apoptosis and autophagy, and the experimental workflows required to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage aza-peptide technology for advanced therapeutic design.

Introduction: The Strategic Advantage of Aza-Amino Acids in Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by endogenous proteases.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a solution to this stability issue.[2]

One of the most effective strategies in creating peptidomimetics is the incorporation of aza-amino acids.[3] In these analogues, the α-carbon of an amino acid is replaced by a nitrogen atom, transforming the amide bond into a more stable semicarbazide linkage.[4] This subtle modification has profound consequences:

  • Enhanced Proteolytic Stability: The aza-peptide bond is not recognized by the active sites of most proteases, dramatically increasing the in-vivo half-life of the resulting molecule.[5]

  • Conformational Constraint: The substitution introduces unique steric and electronic properties that often induce a β-turn conformation, which can enhance binding affinity and selectivity for specific biological targets.[6]

  • Preservation of Side-Chain Interactions: The original amino acid side chain is preserved, allowing the aza-peptide to maintain crucial interactions with its target receptor or enzyme.

This compound is a commercially available, ready-to-use building block for introducing an aza-leucine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[7] The tert-butyloxycarbonyl (Boc) group protects the N-terminus, allowing for controlled, stepwise synthesis.[8] The "activity" of this compound is therefore realized through its application as a strategic tool to create highly stable and targeted bioactive peptides.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective application in chemical synthesis.

PropertyValueSource
Chemical Name N-(tert-Butoxycarbonyl)-aza-L-leucineN/A
Molecular Formula C₁₀H₂₀N₂O₄N/A
Molecular Weight 232.28 g/mol N/A
CAS Number 94778-71-9N/A
Appearance White to off-white solid[9]
Primary Application Building block for solid-phase peptide synthesis (SPPS)[7]
Key Feature Boc protecting group for controlled peptide elongation[10]

Core Application: Mechanism-Based Protease Inhibition

The primary application of an aza-leucine residue is to act as a transition-state analogue inhibitor of proteases that recognize and cleave peptide bonds adjacent to leucine residues. This is particularly relevant for cysteine proteases, such as caspases.

The Aza-Peptide as a "Molecular Trap"

Proteolytic cleavage involves a nucleophilic attack by an active site residue (e.g., the thiol group of cysteine in a caspase) on the carbonyl carbon of the peptide's scissile bond.[11] When an aza-amino acid is placed at this cleavage site (the P1 position), the mechanism is disrupted. The α-nitrogen atom alters the electronics of the adjacent carbonyl group, making it highly susceptible to nucleophilic attack but preventing the subsequent hydrolysis and release steps of the catalytic cycle.[12] This effectively "traps" the enzyme in a stable, covalent complex, leading to potent and often irreversible inhibition.[13]

G cluster_0 Standard Peptide Cleavage cluster_1 Aza-Peptide Inhibition Protease Caspase Active Site (Cys-SH) Substrate Peptide Substrate (...-Leu-Asp-...) Protease->Substrate Binds TS1 Tetrahedral Intermediate (Unstable) Substrate->TS1 Nucleophilic Attack Products Cleaved Peptides TS1->Products Hydrolysis & Release AzaProtease Caspase Active Site (Cys-SH) AzaSubstrate Aza-Peptide Inhibitor (...-azaLeu-Asp-...) AzaProtease->AzaSubstrate Binds StableComplex Stable Covalent Adduct (Enzyme Trapped) AzaSubstrate->StableComplex Nucleophilic Attack NoProducts No Cleavage StableComplex->NoProducts Inhibition

Caption: Mechanism of protease inhibition by an aza-peptide.
Targeting Executioner Caspases in Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process executed by a family of cysteine proteases known as caspases.[14] Executioner caspases, particularly Caspase-3 and Caspase-7, are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[15]

These caspases exhibit distinct substrate specificities, often recognizing a four-amino-acid motif (P4-P3-P2-P1) and cleaving after the aspartate (Asp) residue at the P1 position.[16] While the P1 Asp is crucial, the residues at the P4, P3, and P2 positions determine the selectivity.[17] Several caspases show a preference for large, hydrophobic residues like leucine at these positions.[18] For instance, the optimal recognition sequence for Caspase-9 is Leu-Glu-His-Asp (LEHD).[16]

This specificity makes caspases prime targets for inhibitors designed using this compound. By synthesizing a peptide where a key leucine residue in a caspase recognition motif is replaced by aza-leucine, a highly specific and potent caspase inhibitor can be engineered.

G Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic:f0->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Casp9 Caspase-9 Intrinsic:f0->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Casp7 Caspase-7 Casp3->Casp7 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Casp7->Apoptosis AzaLeuInhibitor Aza-Leucine Peptide (e.g., azaLEHD-CHO) AzaLeuInhibitor->Casp9 Inhibits AzaLeuInhibitor->Casp3 Inhibits

Caption: Aza-leucine inhibitors targeting caspases in apoptosis pathways.

Indirect Biological Activity: Modulation of Leucine-Sensing Pathways

Beyond direct enzyme inhibition, the natural L-leucine amino acid is a potent signaling molecule, most notably in the regulation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[19] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, particularly leucine, mTORC1 is activated, which promotes protein synthesis and suppresses autophagy—a cellular recycling process.[20]

Leucine's metabolite, acetyl-CoA, has been shown to activate mTORC1 by promoting the acetylation of the raptor component of the complex.[21][22] This activation of mTORC1 subsequently inhibits the ULK1 complex, a key initiator of autophagy.

While an aza-leucine-containing peptide would not be metabolized in the same way, its structural mimicry could potentially interfere with leucine-sensing proteins (e.g., Sestrin2) that regulate mTORC1 activity. This presents a secondary, albeit less direct, mechanism by which aza-leucine peptides could influence cellular homeostasis, making them interesting tools for studying the intricate balance between anabolic and catabolic processes.

G Leucine Leucine AcetylCoA Acetyl-CoA Leucine->AcetylCoA Metabolism Raptor Raptor Acetylation AcetylCoA->Raptor mTORC1 mTORC1 Raptor->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits ProteinSynth Protein Synthesis & Cell Growth mTORC1->ProteinSynth Promotes Autophagy Autophagy ULK1->Autophagy Initiates

Caption: Leucine's role in the mTORC1 signaling pathway regulating autophagy.

Experimental Workflows and Protocols

Validating the biological activity of a novel peptide derived from this compound requires a multi-step approach, progressing from chemical synthesis to biochemical assays and finally to cell-based functional studies.

G A 1. Synthesis This compound B 2. Solid-Phase Peptide Synthesis (SPPS) Incorporation of Aza-Leucine into a Peptide A->B C 3. Purification & Characterization (HPLC, Mass Spectrometry) B->C D 4. In Vitro Biochemical Assay (e.g., Caspase Inhibition Assay) C->D E 5. Cell-Based Functional Assay (e.g., Apoptosis Assay via Flow Cytometry) D->E F 6. Data Analysis (IC50/Ki Determination, Apoptotic Cell Quantification) E->F

Caption: General workflow for the synthesis and evaluation of an aza-leucine peptide.
Protocol: Solid-Phase Synthesis of an Aza-Peptide

This protocol describes the incorporation of an aza-amino acid into a growing peptide chain using a sub-monomer approach on a solid support.[23][24]

1. Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin).

  • Fmoc-protected amino acids.

  • This compound.

  • Coupling reagents: HATU, HOBt, DIC.

  • Deprotection solution: 20% piperidine in DMF.

  • Solvents: DMF, DCM.

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O.

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using standard coupling reagents (e.g., HATU/DIPEA in DMF) until the position for aza-leucine incorporation is reached.

  • Aza-Leucine Incorporation:

    • Activate the carboxyl group of this compound using a suitable activator like phosgene or a safer alternative like triphosgene or carbonyldiimidazole (CDI).[1][25]

    • Add the activated this compound to the deprotected N-terminus of the resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.

  • Peptide Elongation: Continue coupling the remaining standard amino acids onto the N-terminus of the newly added aza-leucine residue.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm identity and purity via LC-MS.

Causality: The Boc group on the aza-leucine is stable to the basic conditions (piperidine) used for Fmoc removal, ensuring it remains protected until the final acid-mediated cleavage step. This orthogonality is crucial for successful synthesis.[26]

Protocol: In Vitro Caspase-3 Inhibition Assay

This fluorometric assay measures the ability of the synthesized aza-peptide to inhibit the activity of recombinant human Caspase-3.[27][28]

1. Materials:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4.

  • Recombinant active human Caspase-3.

  • Fluorogenic Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

  • Synthesized aza-peptide inhibitor.

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).

2. Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the aza-peptide inhibitor in Assay Buffer (e.g., from 100 µM to 1 pM).

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add 50 µL of Assay Buffer, 10 µL of each inhibitor dilution, and 10 µL of the Caspase-3 enzyme solution. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 30 µL of the Ac-DEVD-AMC substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data:

Inhibitor Conc. (nM)% Inhibition
0.18.5
125.3
1048.9
10085.1
100098.2
Calculated IC₅₀ 10.3 nM
Protocol: Cellular Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay determines if the aza-peptide can protect cells from an induced apoptotic stimulus.[29][30]

1. Materials:

  • Cell line (e.g., Jurkat T-cells).

  • Cell culture medium and supplements.

  • Apoptosis-inducing agent (e.g., Staurosporine).

  • Synthesized aza-peptide inhibitor.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 1X Binding Buffer.

  • Flow cytometer.

2. Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to attach or stabilize overnight.

  • Treatment:

    • Control: Treat cells with vehicle (e.g., DMSO).

    • Apoptosis Induction: Treat cells with Staurosporine (e.g., 1 µM) to induce apoptosis.

    • Inhibitor Treatment: Pre-treat cells with various concentrations of the aza-peptide inhibitor for 1 hour, then add Staurosporine.

  • Incubation: Incubate all plates for 4-6 hours at 37°C.

  • Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[31]

  • Data Interpretation:

    • Live Cells: Annexin V (-) / PI (-)

    • Early Apoptotic Cells: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

Trustworthiness: This dual-staining method provides a self-validating system. Annexin V identifies the externalization of phosphatidylserine, an early apoptotic event, while PI identifies loss of membrane integrity, a late apoptotic/necrotic event.[32] Observing a dose-dependent decrease in the Annexin V (+) / PI (-) population in the presence of the inhibitor provides strong evidence of its anti-apoptotic activity.

Conclusion and Future Directions

This compound is not merely a chemical reagent but a strategic component for rational drug design. Its primary biological relevance is realized upon its incorporation into peptide scaffolds, where it confers profound resistance to proteolysis and can be engineered to potently and selectively inhibit target enzymes, particularly proteases like caspases. The ability to create stable peptidomimetics opens avenues for developing novel therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, or for creating research tools to dissect complex cellular pathways.

Future research should focus on expanding the library of aza-peptides based on this compound and screening them against a wider range of proteases with leucine specificity. Furthermore, exploring its use in cyclic peptides and combining it with other non-canonical amino acids could lead to the development of next-generation therapeutics with unparalleled stability and target affinity.

References

An In-depth Technical Guide to Boc-aza-L-leucine Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Aza-Amino Acids in Peptide Drug Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the various strategies to modify the peptide backbone, the substitution of the α-carbon (Cα) with a nitrogen atom to create an aza-amino acid residue stands out as a particularly effective approach.[3][4] This seemingly subtle alteration introduces profound changes in the electronic and steric properties of the peptide, often transforming a substrate into a potent inhibitor.[3] This guide provides a comprehensive technical overview of a specific and highly valuable class of these peptidomimetics: Boc-aza-L-leucine derivatives and analogs.

The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide synthesis, shielding the α-amino group to prevent unwanted side reactions during the coupling of amino acids.[5] Its use in conjunction with aza-L-leucine provides a versatile building block for the synthesis of complex and therapeutically relevant molecules. This compound derivatives have garnered significant attention for their ability to potently and selectively inhibit various classes of proteases, making them promising candidates for the development of novel therapeutics in oncology, neurodegenerative disorders, and infectious diseases.[6][7]

Synthesis of this compound Derivatives and Analogs: A Disciplined Approach to a Challenging Chemistry

The synthesis of azapeptides, including those containing this compound, is a more intricate process than conventional peptide synthesis due to the altered reactivity of the hydrazine-based aza-amino acid precursors.[3][8] However, robust methodologies have been developed, primarily centered around solid-phase peptide synthesis (SPPS).

Key Synthetic Strategies:
  • Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS): Both Boc and Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies can be employed for the synthesis of azapeptides. The choice between them often depends on the specific sequence and the desired cleavage conditions.[9][] The Boc strategy, while older, remains valuable for synthesizing challenging sequences, as the strong acidic conditions used for deprotection can disrupt peptide aggregation.[][11] Fmoc chemistry, with its milder basic deprotection conditions, is also widely used for azapeptide synthesis.[9][12]

  • Aza-amino Acid Precursor Preparation: The synthesis typically begins with the preparation of a suitably protected aza-L-leucine precursor. This often involves the synthesis of N'-alkylated hydrazines that will form the aza-amino acid backbone.

  • Coupling Reactions: The coupling of the aza-amino acid residue into the growing peptide chain is a critical step. Due to the reduced nucleophilicity of the hydrazine nitrogen compared to a standard amino group, this step can be slower and require more potent activation reagents.[8]

Experimental Protocol: Representative Synthesis of a this compound Containing Dipeptide

Below is a generalized protocol for the synthesis of a this compound containing dipeptide on a solid support.

Materials:

  • Wang resin

  • Boc-L-Alanine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve Boc-L-Alanine, DIC, and HOBt in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc group.

    • Wash the resin with DMF and DCM.

  • Aza-amino Acid Coupling:

    • Pre-activate this compound with DIC and HOBt in DMF for 10 minutes.

    • Add the activated aza-amino acid solution to the resin and shake for 4-16 hours. The extended reaction time is often necessary for aza-amino acid coupling.[13]

    • Wash the resin with DMF, DCM, and methanol.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis cluster_final Final Steps Resin Wang Resin AA1 Couple Boc-L-Alanine Resin->AA1 1. Swell & Couple Deprotect1 Boc Deprotection (TFA) AA1->Deprotect1 2. Deprotect AzaAA Couple this compound Deprotect1->AzaAA 3. Couple Aza-Amino Acid Cleavage Cleavage from Resin AzaAA->Cleavage 4. Cleave Purification RP-HPLC Purification Cleavage->Purification 5. Purify Final_Peptide Purified Aza-Dipeptide Purification->Final_Peptide

Figure 1: Generalized workflow for the solid-phase synthesis of a this compound containing dipeptide.

Structural Properties and Advanced Characterization

A key feature of aza-amino acid incorporation is its profound impact on the peptide's secondary structure.[4] The repulsion between the lone pairs of electrons on the adjacent nitrogen atoms in the azapeptide backbone restricts the conformational freedom, often inducing a β-turn.[3][14] This pre-organization into a specific conformation can enhance binding affinity and selectivity for the target protein.

Characterization Techniques:
  • Mass Spectrometry (MS): MS is an indispensable tool for confirming the molecular weight and sequence of synthesized azapeptides.[15] High-resolution mass spectrometry can provide accurate mass measurements, while tandem MS (MS/MS) is used for sequencing.[16]

  • X-ray Crystallography: To gain atomic-level insights into the binding mode of this compound derivatives to their target enzymes, X-ray crystallography is the gold standard.[17][18] Co-crystallization of the inhibitor with the target protein can reveal the precise interactions within the active site, guiding further structure-based drug design.[19][20]

Mechanism of Action: Covalent Inhibition of Proteases

This compound derivatives and their analogs are particularly effective as inhibitors of cysteine and threonine proteases.[6][21] Their mechanism of action often involves the formation of a covalent bond with the nucleophilic residue in the enzyme's active site.

The nitrogen atom at the α-position alters the electronics of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. When an azapeptide inhibitor binds to the active site of a cysteine or threonine protease, the catalytic cysteine or threonine residue attacks the carbonyl carbon of the aza-amino acid. This results in the formation of a stable tetrahedral intermediate, effectively inactivating the enzyme. The crystal structure of caspase-3 in complex with an aza-peptide inhibitor has confirmed this covalent linkage between the inhibitor and the active site cysteine.[6]

Inhibition_Mechanism cluster_enzyme Protease Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Complex Enzyme Cysteine Protease (Active Site Cys-SH) Covalent_Adduct Stable Tetrahedral Intermediate (Enzyme Inactivated) Enzyme->Covalent_Adduct Nucleophilic Attack Aza_Inhibitor This compound Derivative (Electrophilic Carbonyl) Aza_Inhibitor->Covalent_Adduct

Figure 2: Simplified mechanism of covalent inhibition of a cysteine protease by a this compound derivative.

Applications in Drug Discovery and Therapeutics

The ability of this compound derivatives to selectively inhibit proteases has made them attractive candidates for therapeutic development in a range of diseases.

  • Oncology: The proteasome is a multi-catalytic protease complex that is a validated target in oncology, particularly for multiple myeloma.[21] Aza-peptide derivatives have been designed to specifically target the chymotrypsin-like activity of the proteasome, leading to apoptosis in cancer cells.[6][7]

  • Neurodegenerative Diseases: Caspases are a family of cysteine proteases that play a central role in apoptosis. Aberrant caspase activity is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Aza-peptides have been developed as potent caspase inhibitors.[6]

  • Infectious Diseases: Cysteine proteases are essential for the life cycle of many parasites and viruses. For instance, azapeptides have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[22] They have also shown efficacy against legumains from parasites like Schistosoma mansoni.[6]

Inhibitory Potency of Representative Aza-Peptide Derivatives
Compound ClassTarget ProteaseInhibitory Potency (Ki or IC50)Therapeutic Area
Aza-peptide methyl ketoneCaspase-3-Neurodegenerative Diseases
Aza-Leu derivativesProteasome (chymotrypsin-like)Sub-micromolar to low µMMultiple Myeloma
Aza-Asn derivativesS. mansoni legumain-Parasitic Infections
Azapeptide nitrilesCathepsin L, S, KnM rangeVarious

Note: Specific Ki or IC50 values are often compound-specific and can be found in the primary literature cited.

Conclusion and Future Perspectives

This compound derivatives and analogs represent a powerful and versatile class of peptidomimetics with significant therapeutic potential. The strategic replacement of the α-carbon with a nitrogen atom imparts unique structural and electronic properties, leading to potent and selective enzyme inhibition. While their synthesis can be challenging, the development of optimized solid-phase methods has made these compounds more accessible for research and development.

Future research in this area will likely focus on:

  • Improving Synthetic Efficiency: Developing novel, more efficient methods for the synthesis of aza-amino acid building blocks and their incorporation into peptides.[1]

  • Expanding the Chemical Space: Designing and synthesizing azapeptide libraries with diverse side chains and "warhead" functionalities to target a wider range of proteases with greater selectivity.

  • Enhancing Pharmacokinetic Properties: Modifying azapeptide structures to improve their in vivo stability, cell permeability, and overall drug-like properties.

The continued exploration of this compound derivatives and their analogs holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate discipline of peptide synthesis, the strategic manipulation of chemical reactivity through protecting groups is the foundation upon which complex biomolecules are constructed. Among the arsenal of protective moieties, the tert-butyloxycarbonyl (Boc) group holds a place of historical and practical significance. Its introduction by Carpino in 1957 and subsequent adoption by R. Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS) revolutionized the field.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical exploration of the Boc protecting group, offering not just protocols, but the underlying chemical rationale and field-proven insights essential for its successful application.

The Chemical Philosophy of the Boc Group: Graduated Lability

The success of multi-step organic synthesis, particularly SPPS, hinges on the concept of orthogonality , where different protecting groups can be removed under distinct conditions without affecting others. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic example of "graduated lability" rather than true orthogonality.[2] It relies on the differential acid sensitivity of the temporary Nα-Boc group and the more permanent side-chain protecting groups, which are typically benzyl-based.[2][3]

The Nα-Boc group is cleaved by moderately strong acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protectors require much harsher acidic conditions, such as anhydrous hydrogen fluoride (HF), for removal.[2][3] This differential stability is the cornerstone of the Boc-SPPS strategy, allowing for the iterative deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protectors or the peptide from its solid support.

Protection of the α-Amine: A Nucleophilic Attack

The introduction of the Boc group onto the α-amino group of an amino acid is a straightforward nucleophilic acyl substitution. The amino group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), a common Boc-donating reagent.[4][5]

The reaction proceeds as follows:

  • The nucleophilic nitrogen of the amino acid attacks a carbonyl carbon of (Boc)₂O.[5]

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, expelling a tert-butyl carbonate leaving group.[5]

  • This unstable leaving group subsequently decomposes into carbon dioxide (CO₂) and tert-butanol.[5]

The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6] While the reaction can proceed without a base, one is often added to neutralize the protonated amine and facilitate the reaction.[6][7]

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ BocAminoAcid R-NH-Boc AminoAcid->BocAminoAcid +(Boc)₂O (Base) Boc2O (Boc)₂O Byproducts CO₂ + t-BuOH

Caption: Nα-Boc protection of an amino acid.

The Boc-SPPS Cycle: A Step-by-Step Workflow

Boc-based solid-phase peptide synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire workflow is a testament to Merrifield's revolutionary concept of anchoring a growing peptide to an insoluble resin, thereby allowing for the simple removal of excess reagents and byproducts by filtration and washing.[8]

Boc_SPPS_Cycle Resin Peptide-Resin (Nα-Boc protected) Deprotection 1. Deprotection (TFA in DCM) Resin->Deprotection Washing1 2. Washing (DCM, IPA) Deprotection->Washing1 Neutralization 3. Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 4. Washing (DCM) Neutralization->Washing2 Coupling 5. Coupling (Boc-AA, Coupling Reagent) Washing2->Coupling Washing3 6. Washing (DMF, DCM) Coupling->Washing3 NextCycle Repeat for next amino acid Washing3->NextCycle NextCycle->Deprotection Start next cycle Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + TFA CarbamicAcid R-NH-COOH + (CH₃)₃C⁺ ProtonatedBoc->CarbamicAcid Loss of t-butyl cation FreeAmine R-NH₂ + CO₂ CarbamicAcid->FreeAmine Decarboxylation AmmoniumSalt R-NH₃⁺TFA⁻ FreeAmine->AmmoniumSalt + TFA

References

The Emergence of Aza-Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of an alpha-carbon with a nitrogen atom in the peptide backbone, giving rise to aza-amino acids, represents a pivotal development in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of aza-amino acids. From their conceptual origins in the mid-20th century to the sophisticated synthetic strategies and diverse applications of today, we delve into the key milestones that have shaped this important class of peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational principles and practical methodologies associated with aza-amino acids.

The Genesis of a Concept: The First Aza-Peptide Structure

The journey into the world of aza-amino acids began not with a direct quest for peptide modification, but through fundamental studies of carbamates. In a seminal 1951 publication, Staal and Faurholt, while investigating the carbamates of hydrazine, unknowingly laid the conceptual groundwork for aza-peptides.[1][2] Their work, "Studies on carbamates. IV. The carbamates of hydrazine," published in Dansk Tidsskrift for Farmaci, described the formation of a semicarbazide linkage, which is the defining characteristic of an aza-peptide bond.[1][2] While not framed in the context of peptide chemistry at the time, this paper represents the first documented report of the core structural motif of an aza-amino acid incorporated into a larger molecule.

It would be several decades before the full potential of this structural modification within the realm of peptide science was realized. The initial discovery, however, stands as a testament to the often-serendipitous nature of scientific progress, where foundational chemical explorations pave the way for future innovations in seemingly disparate fields.

Early Synthetic Explorations: The 1970s and the Dawn of Aza-Peptide Chemistry

The 1970s marked the true beginning of intentional aza-peptide synthesis. Researchers began to recognize the potential of substituting the α-carbon of an amino acid with a nitrogen atom to create novel peptide analogs with altered properties. A notable contribution during this period came from Dutta and Morley, who in 1975 published their work on the preparation of α-aza-amino-acid (carbazic acid) derivatives. Their research provided some of the earliest systematic methods for creating these building blocks, which were essential for the subsequent synthesis of aza-peptides.

These early synthetic approaches were primarily conducted in solution phase and were often laborious, requiring multi-step procedures for the preparation of each aza-amino acid monomer. The general strategy involved the synthesis of a suitably protected hydrazine derivative, which would serve as the aza-amino acid precursor, followed by its coupling to an amino acid or peptide fragment.

A key challenge in these early syntheses was the activation of the carboxyl group of the aza-amino acid for peptide bond formation. The nucleophilicity of the hydrazine nitrogens presented a unique set of challenges compared to traditional peptide synthesis.

The Solid-Phase Revolution: Adapting SPPS for Aza-Peptides

The advent of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized peptide chemistry.[3] However, the adaptation of this powerful technique for the efficient synthesis of aza-peptides did not occur until the early 1990s. The ability to assemble aza-peptides on a solid support offered significant advantages in terms of purification and automation.

The integration of aza-amino acids into SPPS protocols required the development of new strategies and building blocks. Two main approaches emerged:

  • Pre-formed Aza-Amino Acid Monomer Incorporation: This method involves the synthesis of protected aza-amino acid monomers in solution, which are then coupled to the growing peptide chain on the solid support using standard coupling reagents.

  • Submonomer Synthesis: This elegant approach, developed later, involves the sequential addition of the components of the aza-amino acid residue directly on the solid support.

The development of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) compatible aza-amino acid building blocks was a critical step in enabling the routine synthesis of aza-peptides using automated synthesizers.

Modern Synthetic Methodologies: Efficiency and Diversity

Contemporary aza-peptide synthesis has benefited from decades of refinement, leading to highly efficient and versatile methodologies. These advancements have made aza-peptides more accessible for a wide range of applications.

Aza-Scanning: A Tool for Structure-Activity Relationship Studies

The concept of "aza-scanning" has become a powerful tool in drug discovery. This technique involves the systematic replacement of each amino acid in a parent peptide with its corresponding aza-amino acid analog. By evaluating the biological activity of the resulting library of aza-peptides, researchers can gain valuable insights into the conformational requirements for activity and identify key residues that are critical for receptor binding or enzymatic inhibition.

Submonomer Solid-Phase Synthesis

The submonomer approach to aza-peptide synthesis offers significant advantages in terms of flexibility and the ability to generate diverse libraries. This method typically involves the following steps:

  • Immobilization of an N-protected amino acid on the solid support.

  • Activation of the resin-bound amine.

  • Reaction with a hydrazine derivative to form the aza-glycine backbone.

  • Alkylation of the hydrazine nitrogen to introduce the desired side chain.

This approach avoids the need to synthesize and purify individual aza-amino acid monomers for every desired residue, thereby streamlining the process of creating diverse aza-peptide libraries.

Key Applications of Aza-Amino Acids

The unique structural and chemical properties of aza-amino acids have led to their widespread use in various areas of chemical biology and drug discovery.

  • Enzyme Inhibitors: The altered geometry and electronic properties of the aza-peptide bond can lead to potent and selective enzyme inhibitors. The nitrogen atom at the α-position can interact differently with the active site of an enzyme compared to a carbon atom, leading to enhanced binding affinity.

  • Receptor Ligands: Aza-amino acid substitution can be used to constrain the conformation of a peptide, leading to analogs with improved receptor selectivity and potency.

  • Therapeutic Peptides: The inherent resistance of the aza-peptide bond to proteolytic degradation makes aza-amino acids attractive modifications for enhancing the in vivo stability and bioavailability of therapeutic peptides. This is exemplified by the FDA-approved drugs Goserelin, a luteinizing hormone-releasing hormone (LHRH) agonist, and Atazanavir, an HIV protease inhibitor.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Aza-Dipeptide Synthesis

This protocol outlines a representative solution-phase synthesis of an aza-dipeptide, a fundamental building block for more complex aza-peptides.

Materials:

  • N-Boc-protected amino acid

  • N'-alkylhydrazine

  • Coupling reagent (e.g., DCC/HOBt or HATU)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Tertiary amine base (e.g., Diisopropylethylamine)

  • Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

  • Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous DCM.

  • Add the coupling reagent (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 15 minutes at 0°C.

  • In a separate flask, dissolve the N'-alkylhydrazine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Slowly add the activated amino acid solution to the hydrazine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-aza-dipeptide.

Protocol 2: General Cycle for Solid-Phase Aza-Peptide Synthesis (Fmoc-Strategy)

This protocol describes a single coupling cycle for incorporating an Fmoc-protected aza-amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (v/v)

  • Fmoc-protected aza-amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Aza-Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected aza-amino acid (3-5 eq) with the coupling reagent (3-5 eq) and a base (6-10 eq) in DMF for 5-10 minutes.

  • Add the activated aza-amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is often necessary due to the reduced nucleophilicity of the N-terminal hydrazine.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Visualizations

Caption: Comparison of a standard amino acid and an aza-amino acid structure.

sps_workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Aza-Amino Acid Coupling (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 end Elongated Aza-Peptide wash2->end

Caption: A simplified workflow for solid-phase aza-peptide synthesis.

Quantitative Data Summary

MilestoneYearKey Contribution
First Aza-Peptide Structure1951Staal and Faurholt describe the semicarbazide linkage.[1][2]
Early Aza-Peptide Synthesis1970sDutta and Morley develop methods for preparing aza-amino acid derivatives.
SPPS Adaptation1990sSolid-phase synthesis of aza-peptides becomes feasible.[3]
Aza-Scanning2000sSystematic replacement of amino acids with aza-analogs for SAR studies.
Submonomer Synthesis2000sEfficient on-resin synthesis of diverse aza-amino acid residues.

Conclusion

From a chemical curiosity in the mid-20th century to a cornerstone of modern peptidomimetic design, the journey of aza-amino acids has been one of continuous innovation. The development of robust and efficient synthetic methodologies, particularly the adaptation of solid-phase techniques, has been instrumental in unlocking the vast potential of these unique peptide analogs. As our understanding of the conformational and biological implications of aza-amino acid substitution continues to grow, so too will their impact on the design of novel therapeutics, molecular probes, and biomaterials. The history of aza-amino acids serves as a powerful example of how fundamental chemical discoveries can evolve to address complex biological challenges.

References

An In-depth Technical Guide to Boc-aza-L-leucine: From Synthesis to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-aza-L-leucine is a non-canonical amino acid analog that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural feature—the replacement of the α-carbon with a nitrogen atom—imparts profound effects on the conformational properties of peptides, leading to enhanced biological activity, improved metabolic stability, and increased receptor selectivity. This guide provides a comprehensive technical overview of this compound, covering its commercial availability, synthesis, quality control, and applications, with a focus on empowering researchers to effectively utilize this valuable building block in their drug development endeavors.

Introduction: The Significance of Aza-Amino Acids in Peptide-Based Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. The introduction of aza-amino acids into peptide sequences is a powerful strategy to overcome these limitations. The substitution of the α-carbon with a nitrogen atom introduces a key conformational constraint, promoting the formation of β-turns and other secondary structures.[1] This structural rigidification can lock the peptide into its bioactive conformation, leading to enhanced receptor binding and biological activity. Furthermore, the aza-peptide bond is resistant to cleavage by proteases, significantly prolonging the in vivo half-life of the peptide.

This compound, with its isobutyl side chain, is a particularly valuable aza-amino acid analog for mimicking the natural amino acid leucine. Leucine residues are frequently involved in critical binding interactions at protein-protein interfaces and in the active sites of enzymes. By replacing leucine with this compound, researchers can probe the importance of the leucine side chain's orientation and the conformational constraints imposed by the aza-peptide backbone.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
Chemical Name N-(tert-Butoxycarbonyl)-aza-L-leucine[2]
CAS Number 94778-71-9[2]
Molecular Formula C10H20N2O4[2]
Molecular Weight 232.28 g/mol [2]
Appearance White to off-white powder[3]
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[4]
Storage Store in a cool, dry place, protected from light and moisture. Recommended storage temperature is 2-8 °C.[1][5]

Safety and Handling:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[2]

Commercial Availability and Supplier Landscape

This compound and its racemic form, Boc-aza-DL-leucine (CAS No. 851653-36-6), are commercially available from a range of chemical suppliers.[2][6] The quality and purity of the material can vary between suppliers, so it is crucial to obtain a certificate of analysis (CoA) with each purchase.

Key Sourcing Considerations:

  • Purity: Look for suppliers that provide high-purity material, typically ≥97% as determined by HPLC.

  • Chiral Purity: For applications where stereochemistry is critical, ensure the supplier provides data on the enantiomeric excess (e.e.) of the L-isomer.

  • Analytical Data: Reputable suppliers will provide comprehensive analytical data, including ¹H NMR, ¹³C NMR, and mass spectrometry data, to confirm the identity and purity of the compound.

  • Available Quantities: Suppliers offer a range of quantities, from milligrams for initial screening to multi-gram quantities for larger-scale synthesis.

Table of Representative Suppliers:

SupplierProduct NameCAS NumberPurityAvailable Quantities
Conier Chem&Pharma Limited This compound94778-71-997%Inquire
CP Lab Safety Boc-aza-DL-leucine851653-36-6min 97%1 gram
Santa Cruz Biotechnology Boc-aza-DL-leucine851653-36-6InquireInquire
Chem-Impex International Boc-L-leucine hydrate200936-87-4≥ 99% (HPLC)Grams to Kilograms
BOC Sciences Boc-L-leucine13139-15-6InquireMilligrams to Kilograms

Note: This table is not exhaustive and represents a selection of suppliers found in the public domain. Researchers should conduct their own due diligence before purchasing.

Synthesis and Quality Control

While commercially available, an in-house synthesis of this compound may be desirable for certain research applications or for the preparation of isotopically labeled analogs. The synthesis of aza-amino acids typically involves multi-step sequences. A general, conceptual workflow is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and QC cluster_product Final Product Start Protected Hydrazine Step1 Alkylation Start->Step1 Reagent1 Leucine-derived Electrophile Reagent1->Step1 Step2 Boc Protection Step1->Step2 Step3 Deprotection of Orthogonal Group Step2->Step3 Purification Chromatography Step3->Purification QC Spectroscopic Analysis (NMR, MS, HPLC) Purification->QC Final_Product This compound QC->Final_Product

Conceptual Synthesis Workflow for this compound.

Experimental Protocol: A Generalized Approach for Boc Protection of an Amino Group

The following is a generalized protocol for the introduction of a Boc protecting group, a key step in the synthesis of this compound. This protocol is based on standard procedures for the Boc protection of amino acids.[4]

  • Dissolution: Dissolve the free amine-containing precursor of aza-L-leucine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the amino group.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O), typically 1.1-1.5 equivalents, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and an aqueous solution.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Quality Control (QC) and Characterization:

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful application. A comprehensive QC strategy should include the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a common method for analyzing Boc-protected amino acids.[3] The purity should be ≥97%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound, showing the characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the isobutyl side chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.

  • Chiral Chromatography: To determine the enantiomeric purity of this compound, chiral HPLC or gas chromatography (GC) is required. This is particularly important for applications where the stereochemistry of the aza-amino acid is critical for biological activity.

Applications in Drug Discovery and Peptide Synthesis

The unique properties of this compound make it a valuable tool for a wide range of applications in drug discovery and peptide synthesis.

5.1. Induction of Stable Secondary Structures:

The replacement of an α-carbon with a nitrogen atom in the peptide backbone restricts the conformational freedom around the aza-peptide bond. This often leads to the stabilization of β-turn conformations, which are critical for the biological activity of many peptides. By strategically incorporating this compound into a peptide sequence, researchers can induce and stabilize these turns, leading to more potent and selective peptide analogs.[1]

Aza-leucine inducing a β-turn conformation.

5.2. Development of Protease Inhibitors:

The aza-peptide bond is resistant to cleavage by proteases, making aza-amino acids attractive building blocks for the design of protease inhibitors. By incorporating this compound at or near the scissile bond of a protease substrate, it is possible to create potent and stable inhibitors. The leucine side chain can still interact with the S1 pocket of many proteases, while the aza-peptide backbone prevents hydrolysis.

5.3. Solid-Phase Peptide Synthesis (SPPS):

This compound is compatible with standard Boc-based solid-phase peptide synthesis protocols.[] The Boc group provides robust protection of the α-amino group during coupling reactions and can be efficiently removed with mild acid, typically trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

  • Resin Preparation: Start with a suitable solid support (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Boc protecting group from the N-terminal amino acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA) in DCM.

  • Coupling of this compound:

    • Activate the carboxyl group of this compound using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

    • Add the activated this compound to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide by preparative HPLC.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for medicinal chemists and drug discovery scientists. Its ability to induce stable secondary structures and enhance metabolic stability makes it an invaluable building block for the design of next-generation peptide-based therapeutics. As our understanding of the structural and biological consequences of incorporating aza-amino acids into peptides continues to grow, we can expect to see the development of even more sophisticated and effective aza-peptide drugs. The commercial availability of this compound from a variety of suppliers, coupled with well-established synthetic and analytical methods, makes this unique building block accessible to a wide range of researchers, paving the way for new discoveries in the exciting field of peptide drug discovery.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to enhanced stability, novel conformations, and improved therapeutic profiles. Among these, aza-amino acids, in which the α-carbon is replaced by a nitrogen atom, represent a particularly compelling class of building blocks. Boc-aza-L-leucine, a protected form of this leucine analogue, is instrumental in this field. However, its unique chemical nature, as a derivative of both an amino acid and hydrazine, necessitates a nuanced and rigorous approach to laboratory safety.

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond generic safety data sheets to provide a deep, scientifically-grounded framework for the safe handling, storage, and disposal of this compound. By understanding the chemical principles that underpin its reactivity and potential hazards, researchers can foster a culture of safety that is both robust and intelligently applied.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore the need for stringent measures to prevent direct contact and inhalation. The causality behind these hazards can be inferred from its chemical nature. The irritant properties are likely due to its reactivity and potential to interact with biological macromolecules. The respiratory irritation is a significant concern, as fine powders of this compound can be easily aerosolized.

From a toxicological standpoint, it is prudent to consider the chemistry of hydrazine, as aza-amino acids are N-acylated hydrazine derivatives. Hydrazine and its derivatives are known to exhibit a range of toxic effects, including neurotoxicity and hepatotoxicity.[1] The mechanism of neurotoxicity for some hydrazine-containing compounds involves the disruption of GABA synthesis through interaction with pyridoxine (vitamin B6).[1] While the toxicological profile of this compound has not been fully elucidated, this relationship to hydrazine derivatives warrants a cautious approach, assuming a higher level of potential toxicity than its natural amino acid counterpart. The Occupational Safety and Health Administration (OSHA) mandates that for chemicals with unknown toxicity, they should be handled as if they are toxic.[2]

Table 1: Summary of Hazard Information for this compound

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health Effects
Acute Toxicity (Oral)H302: Harmful if swallowedIngestionGastrointestinal distress, systemic toxicity
Skin Corrosion/IrritationH315: Causes skin irritationDermal contactRedness, inflammation, rash
Serious Eye Damage/IrritationH319: Causes serious eye irritationEye contactSevere irritation, potential for eye damage
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalationCoughing, shortness of breath, irritation of the respiratory tract

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[3] All weighing and transferring of the solid material should be conducted within the fume hood to prevent the inhalation of airborne particles. The fume hood also provides a contained space in the event of a spill. For laboratories conducting frequent peptide synthesis, dedicating a specific balance and workspace within a fume hood for handling sensitizing reagents, such as coupling agents and non-natural amino acids, is a recommended best practice.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes and airborne particles. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A laboratory coat should be worn to protect the skin and clothing.

  • Respiratory Protection: For situations where a fume hood is not available or when there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be necessary.

Safe Handling and Experimental Protocols: A Step-by-Step Approach

The safe use of this compound in the laboratory hinges on well-defined handling procedures and a deep understanding of its chemical reactivity.

Chemical Reactivity and Stability

The Boc (tert-butoxycarbonyl) protecting group is a key feature of this molecule, and its stability dictates many of the handling precautions. The Boc group is notoriously labile under acidic conditions.[3] Contact with strong acids will cleave the protecting group, generating isobutylene and carbon dioxide, and exposing the reactive aza-amine. This reactivity necessitates the avoidance of acidic conditions during storage and handling, unless deprotection is the intended outcome of a synthetic step.

The aza-amino acid core, a semicarbazide derivative, is generally more resistant to enzymatic degradation than a standard peptide bond, which is a primary reason for its use in drug design.[4] However, the hydrazine-like linkage can be susceptible to oxidation.

Step-by-Step Handling Protocol

The following protocol outlines the key steps for safely handling this compound powder:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and a sealable container for the weighed material.

  • Weighing: Conduct all weighing operations inside the chemical fume hood.[3] To minimize the generation of dust, handle the powder gently. Use a dedicated, labeled spatula for this compound.

  • Transfer: After weighing, securely cap the primary container. Transfer the weighed this compound in a sealed secondary container to the reaction setup, which should also be within a fume hood.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Reaction Quenching and Workup: Be mindful of the reagents used in subsequent synthetic steps. For example, when this compound is used in peptide synthesis, it will be in the presence of coupling reagents, which are often potent sensitizers themselves.[5] All reaction quenching and workup procedures should be performed in a fume hood.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_synthesis Synthesis cluster_cleanup Cleanup and Disposal Prep Verify Fume Hood and Assemble Equipment Weigh Weigh this compound Prep->Weigh Proceed to handling Transfer Seal and Transfer to Reaction Setup Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve React Perform Reaction (e.g., Peptide Coupling) Dissolve->React Introduce to reaction vessel Quench Quench Reaction React->Quench Upon completion Waste Segregate and Dispose of Waste Quench->Waste

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-aza-L-leucine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aza-peptides, peptidomimetics in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, offer significant advantages in drug design, most notably enhanced resistance to proteolytic degradation.[1][2] This application note provides a detailed guide for the incorporation of Boc-aza-L-leucine into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of reagents and reaction conditions, provide step-by-step protocols for coupling and deprotection, and discuss methods for the characterization of the final aza-peptide.

Introduction: The Significance of Aza-Leucine in Peptidomimetics

The substitution of an α-carbon with a nitrogen atom to create an aza-amino acid residue fundamentally alters the properties of a peptide backbone.[3] This modification introduces a semicarbazide moiety, which can induce specific conformational constraints, such as β-turns, and enhance metabolic stability due to the absence of a Cα-H bond, a primary site for enzymatic cleavage.[4][5] Leucine residues are frequently found at the P2 position of protease substrates, making aza-leucine an attractive candidate for designing potent and stable protease inhibitors.[1]

This compound, with its tert-butyloxycarbonyl (Boc) protected N-terminus, is a key building block for introducing this modification using Boc-based SPPS.[2] The Boc protecting group is acid-labile, allowing for its removal under conditions that are orthogonal to many side-chain protecting groups and the final cleavage from the resin.[6]

Core Principles and Mechanistic Insights

The synthesis of aza-peptides presents unique challenges compared to conventional peptide synthesis. The nucleophilicity of the hydrazine-derived N-terminus of an aza-amino acid is reduced, and the coupling of an amino acid to the N-terminus of an aza-residue can be sterically hindered.[2] Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient and complete reactions.

Activation of the Carboxyl Group

Standard peptide coupling reagents are employed to activate the C-terminal carboxyl group of the incoming this compound or the peptide on the solid support. The activated species is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide or the incoming amino acid, respectively.

The Coupling Reaction

The formation of the aza-peptide bond is a nucleophilic acyl substitution reaction. Due to the factors mentioned above, this step often requires more potent coupling reagents and potentially longer reaction times or double coupling strategies to achieve high yields.

Experimental Protocols

This section provides detailed step-by-step protocols for the incorporation of this compound into a growing peptide chain on a solid support. These protocols are based on established methods for aza-peptide synthesis and Boc-SPPS.[1][7]

Materials and Reagents
  • This compound

  • Peptide synthesis grade solid support (e.g., Merrifield resin, PAM resin)[7][8]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)[6]

  • Coupling Reagents (Choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole)[9][10]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole)[11][12]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[10][13]

  • Kaiser Test Kit (for monitoring coupling completion)

  • HPLC grade acetonitrile and water

  • Mass spectrometer

Workflow for this compound Incorporation

G cluster_0 Resin Preparation cluster_1 Boc Deprotection cluster_2 Coupling of this compound Resin_Swelling Resin Swelling in DCM Deprotection Treat with 50% TFA in DCM Resin_Swelling->Deprotection 15-30 min Wash_DCM Wash with DCM Deprotection->Wash_DCM 2 x 1 min Neutralization Neutralize with 5% DIPEA in DCM Wash_DCM->Neutralization 2 x 2 min Wash_DMF Wash with DMF Neutralization->Wash_DMF 3 x 1 min Preactivation Pre-activate this compound with HATU/HOAt and DIPEA in DMF Wash_DMF->Preactivation Coupling Add activated this compound to resin-bound peptide Preactivation->Coupling 5-10 min activation Monitoring Monitor with Kaiser Test Coupling->Monitoring 1-4 hours Wash_Final Wash with DMF and DCM Monitoring->Wash_Final If positive, recouple. If negative, proceed.

Caption: Workflow for this compound incorporation.

Detailed Protocol: Solid-Phase Synthesis

1. Resin Swelling:

  • Place the resin-bound peptide in a reaction vessel.

  • Add DCM (10-15 mL per gram of resin) and gently agitate for 15-30 minutes.

  • Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.[8]

  • Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA solution.

  • Agitate for 20-30 minutes.[8]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min).

3. Neutralization:

  • Wash the resin with a solution of 5% DIPEA in DCM (2 x 2 min) to neutralize the trifluoroacetate salt of the N-terminal amine.[14]

  • Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min).

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The extended reaction time is to ensure complete coupling of the sterically hindered aza-amino acid.

5. Monitoring the Coupling Reaction:

  • Take a small sample of the resin and perform a Kaiser test.

  • A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), a second coupling is recommended. Drain the reaction solution, wash with DMF, and repeat the coupling step with fresh reagents.

6. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is typically used.[7] This procedure requires specialized equipment and safety precautions.

Standard Anhydrous HF Cleavage Protocol:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.[7]

  • Add a scavenger, such as anisole (typically 10% v/v), to prevent side reactions.[7]

  • Cool the reaction vessel to -5 to 0°C.[7]

  • Condense anhydrous HF into the reaction vessel.[7]

  • Stir the mixture at 0°C for 1-2 hours.[7]

  • Evaporate the HF under a vacuum.[7]

  • Wash the crude peptide with cold diethyl ether to remove scavengers.[7]

  • Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).[7]

Characterization of Aza-Peptides

The purity and identity of the synthesized aza-peptide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides.[15] The incorporation of an aza-amino acid can alter the hydrophobicity of the peptide, which may lead to a shift in its retention time compared to the corresponding native peptide. A typical analytical RP-HPLC method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized aza-peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptide analysis. The observed molecular weight should correspond to the calculated mass of the aza-peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence, although the fragmentation pattern of the aza-peptide bond may differ from that of a standard peptide bond. It is important to note that mass spectrometry cannot distinguish between leucine and isoleucine isomers.[16][17][18]

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like aza-leucine. The following table provides a qualitative comparison of common coupling reagents for this purpose.

Coupling Reagent/MethodTypical Reaction TimeExpected Yield (%)Racemization RiskKey Considerations & Disadvantages
HATU / HOAt 1 - 4 hours>95LowHighly efficient for hindered couplings.[10]
HBTU / HOBt 2 - 6 hours90 - 95LowA reliable and widely used reagent.[11]
PyBOP 2 - 6 hours90 - 95LowByproducts are less hazardous than those of BOP.[13]
DCC / HOBt 12 - 24 hours70 - 90Low to ModerateCost-effective but slower for hindered couplings. The dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off in solution-phase synthesis.[19]

Conclusion

The incorporation of this compound into peptides is a valuable strategy for enhancing their proteolytic stability and for designing novel therapeutic agents. While the synthesis of aza-peptides requires careful optimization of coupling conditions due to reduced nucleophilicity and steric hindrance, the use of potent coupling reagents like HATU allows for their efficient incorporation. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully synthesize and characterize aza-leucine containing peptides.

References

Boc-aza-L-leucine: A Potent Tool for Investigating and Inhibiting Cysteine and Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular signaling and protein degradation, proteases play a pivotal role, meticulously cleaving peptide bonds to regulate a vast array of physiological processes. The dysregulation of these enzymatic scissors is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, the development of specific and potent protease inhibitors is a cornerstone of modern drug discovery and a critical endeavor for researchers seeking to unravel complex biological pathways. Boc-aza-L-leucine, a peptidomimetic wherein the α-carbon of the leucine residue is replaced by a nitrogen atom, has emerged as a valuable molecular probe and a promising scaffold for inhibitor design. The "aza" substitution introduces significant conformational and electronic changes, transforming the parent amino acid into a potent inhibitor of certain cysteine and serine proteases.[1][2] This guide provides a comprehensive overview of the scientific principles and practical methodologies for utilizing this compound as an enzyme inhibitor in a research setting.

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and activity of this compound. As a peptide-like molecule, it is susceptible to degradation.

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-aza-L-leucine[3]
CAS Number 94778-71-9[3]
Molecular Formula C₁₀H₂₀N₂O₄[3]
Molecular Weight 232.28 g/mol [3]
Appearance White to off-white powderN/A
Storage Store lyophilized at -20°C to -80°C, protected from moisture and light.N/A
Solubility Soluble in organic solvents such as DMSO and DMF. Aqueous solubility is limited.N/A

Note: For experimental use, it is recommended to prepare fresh stock solutions in an appropriate organic solvent and to make aqueous dilutions immediately before use. Avoid repeated freeze-thaw cycles of solutions.

Mechanism of Action: Covalent Inhibition

The inhibitory activity of aza-peptides, including those containing aza-leucine, often stems from their ability to act as covalent inhibitors of cysteine and serine proteases. The electrophilic carbonyl group of the aza-peptide can be attacked by the nucleophilic cysteine or serine residue in the enzyme's active site, forming a stable covalent adduct. This effectively inactivates the enzyme.

G cluster_0 Enzyme Active Site cluster_1 This compound Inhibitor Enzyme_Cys_Ser Enzyme (Cys or Ser Nucleophile) Inhibitor This compound (Electrophilic Carbonyl) Enzyme_Cys_Ser->Inhibitor Nucleophilic Attack Covalent_Adduct Stable Covalent Adduct (Enzyme Inactivation) Inhibitor->Covalent_Adduct Forms G Start Start: Aza-L-leucine Precursor Dissolve 1. Dissolve in Solvent Start->Dissolve Basify 2. Add Base (e.g., Et3N) at 0°C Dissolve->Basify Protect 3. Add Boc2O at 0°C Basify->Protect React 4. Stir at Room Temperature Protect->React Workup 5. Aqueous Work-up/Extraction React->Workup Dry 6. Dry and Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterize (NMR, MS) Purify->Characterize End End: This compound Characterize->End

References

The Strategic Integration of Boc-aza-L-leucine in Modern Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the innovative strategies employed, the incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful tool. This guide provides an in-depth exploration of Boc-aza-L-leucine, an intriguing building block, and its applications in the development of next-generation therapeutics. We will delve into the foundational principles of aza-amino acids, the strategic role of the Boc protecting group, and provide detailed protocols for the utilization of this compound in key drug discovery assays.

The Aza-Amino Acid Advantage: Engineering Stability and Conformation

Aza-amino acids are a class of peptidomimetics where the α-carbon of the amino acid backbone is replaced by a nitrogen atom.[1][2] This seemingly subtle modification imparts profound changes to the resulting peptide's properties, making aza-peptides highly attractive for therapeutic development.[3][4]

Key Advantages of Aza-Amino Acid Incorporation:

  • Enhanced Proteolytic Stability: The aza-peptide bond is significantly more resistant to enzymatic degradation by proteases compared to a standard peptide bond. This increased stability prolongs the in vivo half-life of the therapeutic peptide.[2][5]

  • Conformational Constraint: The substitution of a carbon for a nitrogen atom introduces conformational restrictions, often inducing β-turn secondary structures. This can lead to peptides with higher receptor binding affinity and specificity.[3][6]

  • Modulation of Biological Activity: The introduction of an aza-amino acid can transform a substrate for an enzyme into a potent inhibitor. This is particularly relevant for proteases, where aza-peptides can act as transition-state analogs.[6][7]

This compound, specifically, incorporates the side chain of leucine, a critical amino acid in many protein-protein interactions and enzyme active sites. This makes it a valuable tool for designing inhibitors of proteases that recognize leucine residues.

The Role of the Boc Protecting Group

The "Boc" in this compound stands for tert-butyloxycarbonyl, a widely used protecting group in peptide synthesis.[8][] Its primary function is to temporarily block the reactivity of the N-terminus of the aza-amino acid.[8] This ensures that during peptide synthesis, the amino acids are coupled in the correct sequence without unwanted side reactions. The Boc group is stable under various reaction conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added to the growing peptide chain.[10]

Application in Protease Inhibitor Development

Aza-peptides containing aza-leucine have shown significant promise as inhibitors of various proteases, including the proteasome and caspases, which are key targets in cancer and inflammatory diseases.[7][11][12] The aza-leucine residue, when positioned at the P1 site of a peptide inhibitor, can mimic the tetrahedral intermediate of peptide bond cleavage, leading to potent and often reversible inhibition of the target protease.[13]

Diagram: Mechanism of Protease Inhibition by an Aza-Peptide

G Enzyme Protease (e.g., Cysteine Protease) Nucleophile Active Site Nucleophile (e.g., Cys-SH) Electrophile Carbonyl Carbon Nucleophile->Electrophile Nucleophilic Attack Adduct Hemithioacetal/ Hemiketal Intermediate Inhibitor Aza-Peptide with This compound at P1 Inhibitor->Enzyme

Caption: Covalent inhibition mechanism of a protease by an aza-peptide.

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound-containing peptides in common drug discovery assays. Optimization will be required for specific applications.

Protocol 1: In Vitro Protease Inhibition Assay

This protocol outlines a fluorogenic assay to determine the inhibitory potency (IC₅₀) of a peptide containing this compound against a target protease.

Materials:

  • Target Protease (e.g., Caspase-3, Proteasome)

  • Fluorogenic substrate for the target protease

  • Assay Buffer (specific to the protease)

  • Peptide inhibitor containing this compound

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve the this compound containing peptide in DMSO to a concentration of 10 mM.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the target protease to the desired working concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor dilution (or DMSO for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Inhibitor Concentration (nM)Fluorescence Rate (RFU/min)% Inhibition
0 (Control)5000
145010
1030040
5015070
1005090
5001098
Protocol 2: Cell-Based Apoptosis Assay

This protocol describes how to assess the ability of a this compound-containing peptide to induce apoptosis in cancer cells, a common application for protease inhibitors that target caspases.

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peptide inhibitor containing this compound

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Treatment: Treat the cells with varying concentrations of the this compound peptide (e.g., 1 µM, 10 µM, 50 µM) and the positive control (staurosporine). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Diagram: Experimental Workflow for Cell-Based Apoptosis Assay

G A 1. Seed Cancer Cells in 6-well plate B 2. Treat with this compound Peptide (and controls) A->B C 3. Incubate for 24-48 hours B->C D 4. Harvest and Wash Cells C->D E 5. Stain with Annexin V-FITC and Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Apoptotic Cells F->G

Caption: Workflow for assessing apoptosis induction by aza-peptides.

Conclusion and Future Perspectives

This compound represents a valuable synthetic tool for the development of novel peptide-based therapeutics. Its ability to confer proteolytic resistance and induce specific conformations makes it a powerful component in the design of potent and selective enzyme inhibitors. The protocols provided herein offer a starting point for researchers to explore the potential of this compound and other aza-amino acids in their drug discovery programs. As our understanding of the structural and functional consequences of aza-amino acid incorporation continues to grow, so too will their application in creating the next generation of targeted therapies.

References

Application Notes and Protocols: Experimental Design for Boc-aza-L-leucine Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aza-Peptides in Protease Inhibition

Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This subtle alteration confers unique structural and electronic properties, often leading to enhanced metabolic stability and increased selectivity towards target enzymes when compared to their peptide counterparts. Boc-aza-L-leucine is a member of this promising class of molecules, designed to act as an inhibitor of specific proteases. Its structure suggests a targeting mechanism towards proteases that recognize leucine residues at their active site.

Aza-peptides, particularly those with electrophilic carbonyl groups, have been identified as effective reversible inhibitors of clan CD cysteine proteases, such as caspases and legumains, as well as the proteasome.[1][2] The underlying mechanism of inhibition involves a nucleophilic attack on the inhibitor's carbonyl carbon by a key residue in the enzyme's active site. For cysteine proteases, this is the catalytic cysteine's sulfhydryl group.[1] This interaction can lead to the formation of a stable, yet often reversible, covalent bond, effectively inactivating the enzyme.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro inhibition assays for this compound. We will focus on a well-characterized model cysteine protease, papain, to establish a foundational experimental framework. The principles and methodologies outlined herein can be adapted for other relevant cysteine proteases.

Core Principle of the Inhibition Assay

The assay quantifies the inhibitory potential of this compound by measuring its effect on the enzymatic activity of a target protease. We will employ a fluorescence-based kinetic assay, which offers high sensitivity and continuous monitoring of the reaction.

The core of this assay is a fluorogenic substrate, which consists of a peptide sequence recognized by the protease, covalently linked to a fluorescent molecule (fluorophore). In its intact form, the substrate exhibits minimal fluorescence due to quenching effects. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. By measuring the fluorescence over time in the presence of varying concentrations of this compound, we can determine the extent of inhibition and calculate key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).

Diagram of the Fluorogenic Assay Principle

Assay_Principle cluster_before Before Cleavage cluster_after After Cleavage Substrate Peptide-Fluorophore (Quenched) Peptide_Fragment Cleaved Peptide Substrate->Peptide_Fragment Fluorophore Released Fluorophore (Fluorescent) Substrate->Fluorophore Enzyme Active Protease (e.g., Papain) Enzyme->Substrate Cleavage Inhibitor This compound Inhibitor->Enzyme Inhibition

Caption: Workflow of the fluorescence-based protease inhibition assay.

Materials and Reagents

Enzyme and Substrates
  • Target Enzyme: Papain from Carica papaya (e.g., Sigma-Aldrich, Cat. No. P3125)

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin; e.g., Bachem, Cat. No. I-1140)

  • Inhibitor: this compound

  • Control Inhibitor: E-64 ([L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane]; e.g., Sigma-Aldrich, Cat. No. E3132)

Buffers and Solvents
  • Assay Buffer: 100 mM Sodium Phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM L-Cysteine, pH 6.5. Note: L-cysteine should be added fresh to the buffer just before use.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving the inhibitor and substrate.[6]

Equipment
  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Black, flat-bottom 96-well microplates (for low fluorescence background).

  • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Protocols

Preparation of Stock Solutions

A critical step for ensuring reproducibility is the accurate preparation of stock solutions.

  • This compound (Inhibitor): Prepare a 10 mM stock solution in 100% DMSO. The solubility of similar protected amino acids is high in DMSO.[7][8] Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Z-Phe-Arg-AMC (Substrate): Prepare a 10 mM stock solution in 100% DMSO.[9] Protect from light and store at -20°C.

  • Papain (Enzyme): Prepare a 1 mg/mL stock solution in deionized water. Papain requires activation before use. To activate, dilute the stock solution to the final working concentration in Assay Buffer containing fresh L-cysteine and incubate for 30 minutes at 37°C.

  • E-64 (Control Inhibitor): Prepare a 1 mM stock solution in deionized water. Store at -20°C.

Detailed Assay Protocol for IC50 Determination

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

Step 1: Prepare Serial Dilutions of the Inhibitor

  • Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations. A 10-point, 2-fold dilution series is a good starting point (e.g., from 1 mM down to ~2 µM).

  • Also prepare dilutions of the DMSO vehicle to serve as the 0% inhibition control.

Step 2: Set up the Assay Plate

  • Layout the plate: Designate wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and the inhibitor dilution series. It is recommended to perform all measurements in triplicate.

  • Add inhibitor: Add 2 µL of the serially diluted this compound (or DMSO for positive controls) to the appropriate wells.

  • Add Assay Buffer: Add 178 µL of Assay Buffer to all wells. For the blank wells, add 198 µL of Assay Buffer.

Step 3: Pre-incubation of Enzyme and Inhibitor

  • Prepare the activated papain working solution (e.g., 2X final concentration) in Assay Buffer.

  • Add 10 µL of the activated papain solution to all wells except the blanks.

  • Mix the plate gently and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

Step 4: Initiate the Enzymatic Reaction

  • Prepare the Z-Phe-Arg-AMC substrate working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 2X final concentration). A concentration close to the substrate's Km for the enzyme is often used.

  • Add 10 µL of the substrate working solution to all wells to initiate the reaction.

Step 5: Kinetic Measurement

  • Immediately place the plate in the fluorescence microplate reader.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes. The reaction should be in the linear range during this period.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) Serial_Dilutions Create Inhibitor Serial Dilutions Stock_Solutions->Serial_Dilutions Plate_Setup Add Inhibitor/DMSO to Plate Serial_Dilutions->Plate_Setup Add_Enzyme Add Activated Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Calculate_Rates Calculate Reaction Rates (V) Read_Plate->Calculate_Rates Percent_Inhibition Calculate % Inhibition Calculate_Rates->Percent_Inhibition IC50_Curve Plot Dose-Response Curve Percent_Inhibition->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

Caption: Step-by-step workflow for the this compound inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rates

For each well, plot the fluorescence units (RFU) against time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve.

Calculation of Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

Where:

  • V_inhibitor is the reaction rate in the presence of this compound.

  • V_no_inhibitor is the reaction rate of the positive control (with DMSO).

IC50 Determination

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. This will generate a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

This analysis is typically performed using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism.

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)log(Inhibitor Conc.)Average Reaction Rate (RFU/min)% Inhibition
0 (Control)-5000
0.1-14804
0.5-0.342515
1035030
50.724052
10115070
501.75090
10022595

Self-Validating Systems and Best Practices

  • Positive Control: Always include a known inhibitor of the target enzyme (e.g., E-64 for papain) to validate the assay's responsiveness.

  • DMSO Control: The concentration of DMSO should be kept constant across all wells (and typically below 1%) to avoid solvent effects on enzyme activity.

  • Linearity of Reaction: Ensure that the reaction rates are measured within the linear range of both the instrument's detection and the substrate concentration.

  • Enzyme Concentration: The enzyme concentration should be chosen to yield a robust signal within a reasonable timeframe, without depleting a significant portion of the substrate.

Safety and Handling

  • This compound: As with any chemical of unknown toxicity, handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[4]

  • DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with appropriate gloves.

  • General Lab Safety: Follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Analytical Characterization of Boc-aza-L-leucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Boc-aza-L-leucine Peptides in Drug Discovery

Aza-peptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, represent a compelling class of peptidomimetics in modern drug discovery.[1][2] This subtle structural modification can profoundly influence the peptide's conformational preferences, often promoting the formation of β-turn structures, and can enhance metabolic stability by rendering the adjacent peptide bond resistant to enzymatic cleavage.[1][3][4] The incorporation of this compound, a protected form of the aza-leucine residue, is a strategic choice for synthesizing peptides with improved therapeutic potential. The bulky tert-butoxycarbonyl (Boc) protecting group is instrumental during solid-phase peptide synthesis (SPPS) and also influences the overall hydrophobicity of the resulting peptide.[5][6]

Comprehensive analytical characterization is paramount to ensure the identity, purity, and structural integrity of these synthetic peptides. This guide provides a detailed overview of the key analytical techniques and step-by-step protocols for the robust characterization of this compound-containing peptides.

I. Chromatographic Analysis: Purity and Enantiomeric Integrity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthetic peptides. For this compound peptides, both reversed-phase and chiral HPLC are essential to address purity and stereochemical fidelity.

A. Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity. The presence of the Boc group and the leucine side chain in this compound contributes significantly to the peptide's retention on the nonpolar stationary phase.

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a this compound containing peptide and separate it from synthesis-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in a mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the prepared peptide solution.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain the column at 95% Mobile Phase B for 5 minutes to elute any highly hydrophobic impurities.

  • Return to the initial conditions of 5% Mobile Phase B over 2 minutes and re-equilibrate for 5 minutes before the next injection.

  • Monitor the elution profile at 220 nm and 280 nm.

Data Analysis: The purity of the peptide is calculated from the integrated peak area of the main peak relative to the total integrated peak area in the chromatogram.

Parameter Value Rationale
Column C18, 4.6 x 250 mm, 5 µmStandard for peptide separations, offering good resolution.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for eluting peptides.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection 220 nm (peptide bonds)Allows for the detection of all peptide-containing species.
Gradient 5-95% B over 30 minA broad gradient is suitable for initial purity assessment.
B. Enantiomeric Purity by Chiral HPLC

The stereochemistry of the aza-amino acid is critical for its biological activity. Chiral HPLC is employed to confirm the enantiomeric purity of the this compound building block and to ensure that no racemization has occurred during peptide synthesis.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of this compound or a small peptide fragment containing this residue.

Instrumentation: A standard HPLC system with a UV detector.

Materials:

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as an Astec CHIROBIOTIC T column is often effective for N-protected amino acids.[7]

  • Mobile Phase: A polar organic or reversed-phase mobile phase system. A common starting point is a mixture of methanol, acetonitrile, and a small amount of an acidic or basic additive (e.g., acetic acid and triethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5-1.0 mg/mL.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. The flow rate is typically lower for chiral separations, around 0.5-0.8 mL/min.

  • Inject 5-10 µL of the sample.

  • Run the analysis in isocratic mode. The exact mobile phase composition will need to be optimized for the specific peptide.

  • Monitor the elution at 220 nm.

Data Analysis: The enantiomeric excess (%ee) is calculated by comparing the peak areas of the two enantiomers.

II. Mass Spectrometry: Identity and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and amino acid sequence of peptides.

A. Intact Mass Analysis by LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) provides a rapid and accurate determination of the molecular weight of the this compound peptide.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the intact this compound peptide.

Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

Procedure:

  • Perform an LC separation similar to the RP-HPLC protocol described above, but using a shorter gradient and a mass spectrometry-compatible mobile phase (e.g., 0.1% formic acid instead of TFA).

  • The eluent is directed into the ESI source.

  • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the peptide.

  • Analyze the resulting spectrum to identify the [M+H]⁺, [M+2H]²⁺, etc., ions and deconvolute the spectrum to determine the molecular mass.

B. Sequence Verification by Tandem MS (MS/MS)

Tandem mass spectrometry is used to fragment the peptide and confirm its amino acid sequence. The fragmentation pattern of aza-peptides can differ from that of natural peptides due to the presence of the N-N bond in the backbone.

Experimental Protocol: Tandem MS Analysis

Objective: To verify the amino acid sequence of the this compound peptide.

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) capabilities.

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

  • In the first mass analyzer (MS1), select the precursor ion corresponding to the protonated peptide.

  • Fragment the selected precursor ion in the collision cell.

  • Analyze the resulting fragment ions in the second mass analyzer (MS2).

  • Interpret the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively. The presence of the aza-residue will result in characteristic mass differences in the fragment ions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[8][9] For this compound peptides, NMR is crucial for confirming the correct incorporation of the aza-amino acid and for studying its influence on the peptide's structure.

Experimental Protocol: NMR Analysis

Objective: To confirm the covalent structure and probe the solution conformation of the this compound peptide.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

Materials:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O).

  • Internal Standard: Tetramethylsilane (TMS) or a suitable alternative.

Procedure:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides an initial assessment of the sample's purity and the presence of characteristic signals, such as the Boc group protons (a sharp singlet around 1.4 ppm) and the amide protons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which helps in assigning the spin systems of the amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue, facilitating their identification.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (< 5 Å), providing crucial distance restraints for determining the peptide's three-dimensional structure. This is particularly important for observing the conformational effects of the aza-residue.

Data Analysis: The combination of these NMR experiments allows for the sequential assignment of the proton resonances along the peptide backbone and side chains.[11] The chemical shifts of the protons adjacent to the aza-nitrogen will be different from those in a standard leucine residue, providing a clear signature of its incorporation. NOE patterns can reveal the presence of β-turns or other secondary structures induced by the aza-amino acid.

IV. Workflow and Data Visualization

A systematic approach to the characterization of this compound peptides is essential for obtaining reliable and comprehensive data.

Analytical Workflow for this compound Peptides cluster_Synthesis Peptide Synthesis cluster_Purification Purification cluster_Characterization Analytical Characterization cluster_Purity Purity Assessment cluster_Identity Identity & Sequence cluster_Structure Structural Confirmation Synthesis This compound Peptide Synthesis Purification Preparative RP-HPLC Synthesis->Purification RP_HPLC Analytical RP-HPLC Purification->RP_HPLC Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC LC_MS LC-MS (Intact Mass) Purification->LC_MS NMR 1D & 2D NMR Spectroscopy Purification->NMR Tandem_MS Tandem MS (Sequencing) LC_MS->Tandem_MS

Caption: Overall analytical workflow for this compound peptides.

Conclusion

The analytical characterization of this compound peptides requires a multi-faceted approach that combines chromatographic and spectroscopic techniques. By following the detailed protocols outlined in this guide, researchers can confidently assess the purity, identity, and structural features of these promising therapeutic candidates. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for ensuring the quality and integrity of the synthesized peptides.

References

Application Notes & Protocols: Strategic Selection of Coupling Reagents for Boc-Aza-L-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of Aza-Peptides

In the landscape of therapeutic peptide development, aza-peptides—analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom—represent a significant frontier. This subtle structural modification imparts a profound impact on the peptide's conformational properties and, critically, its biological stability. The resulting aza-peptide bond (-NH-NR-C(O)-) is significantly more resistant to enzymatic degradation by proteases compared to a standard peptide bond (-NH-CHR-C(O)-), making aza-peptides highly attractive candidates for drug design.[1] Boc-aza-L-leucine is a key building block in this class, allowing for the introduction of a lipophilic side chain that is common in bioactive peptides.

However, the synthetic incorporation of aza-amino acids, including this compound, presents a distinct and formidable challenge to the peptide chemist. The core difficulty arises from the chemical nature of the semicarbazide structure formed upon incorporation of the aza-residue. The terminal nitrogen, which must act as a nucleophile in the subsequent coupling step, exhibits significantly decreased nucleophilicity compared to the α-amino group of a natural amino acid.[2][3] This electronic deficit, often compounded by steric hindrance, can lead to sluggish and incomplete coupling reactions, demanding a carefully considered strategy for reagent selection to achieve high-yield synthesis.[2]

This guide provides a detailed analysis of coupling reagents for the acylation of a resin-bound aza-leucine residue, explaining the mechanistic basis for reagent selection and offering detailed, field-proven protocols for researchers.

The Mechanistic Hurdle: Why Coupling to Aza-Leucine is Difficult

To select the right tool for a chemical transformation, one must first understand the nature of the obstacle. The difficulty in coupling the next amino acid onto a peptide chain terminating in an aza-residue is twofold:

  • Reduced Nucleophilicity: The nitrogen atom at the N-terminus of the aza-residue is directly adjacent to another nitrogen atom within the semicarbazide backbone. This arrangement results in an inductive electron-withdrawing effect, reducing the electron density on the terminal nitrogen and making it a weaker nucleophile.

  • Steric Hindrance: The success of the coupling reaction is also dependent on the steric bulk of both the incoming activated amino acid and the side chain of the aza-residue.[2] For aza-leucine, the isobutyl side chain contributes to a sterically crowded environment at the reaction center. When coupling a subsequent bulky amino acid like Valine or Isoleucine, this steric clash can severely impede the approach of the nucleophile to the activated carboxyl group, leading to low conversion rates.[2]

An inadequate coupling strategy will result in deletion sequences (peptides lacking the intended amino acid) and truncated products, complicating purification and severely reducing the overall yield of the target peptide. Therefore, the choice of coupling reagent is not merely a matter of preference but a critical determinant of synthetic success.

A Curated Arsenal: Selecting the Optimal Coupling Reagent

The activation of the incoming carboxylic acid is the key to overcoming the low nucleophilicity of the aza-residue. The ideal coupling reagent will generate a highly reactive activated species that can be readily attacked by the weak aza-nucleophile, while simultaneously minimizing the risk of side reactions, particularly racemization.

Uronium/Aminium Salts: The High-Activity Workhorses

Reagents in this class, such as HATU, HCTU, and COMU, are renowned for their high reactivity and are often the first choice for difficult couplings.[4][5]

  • Mechanism of Action: These reagents react with the incoming Boc-protected amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisouronium intermediate. This is rapidly converted into a potent active ester (OAt ester for HATU, OBt ester for HBTU) which readily undergoes nucleophilic attack.[4][6][7] The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective, as the pyridine nitrogen is thought to stabilize the transition state through a neighboring group effect, accelerating the aminolysis step.[6]

  • Why they work for Aza-Peptides: The sheer reactivity of the OAt-active ester generated by HATU is often sufficient to drive the coupling to completion despite the poor nucleophilicity of the aza-nitrogen. Studies have shown that oxyma-based activators like COMU are also exceptionally fast and effective for aza-peptide bond formation.[1]

  • Critical Consideration: A significant drawback of uronium/aminium reagents is the potential for guanidinylation of the N-terminal amine if the reagent is used in large excess or if the coupling is unusually slow.[4][8] This side reaction caps the peptide chain, preventing further elongation. Careful stoichiometry is essential.

Phosphonium Salts: The Low-Racemization Specialists

Phosphonium salt reagents, including PyBOP and particularly DEPBT, offer a powerful alternative.

  • Mechanism of Action: Similar to uronium salts, phosphonium reagents generate active esters. DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a mixed anhydride of HOOBt and diethyl phosphoric acid.[8] It mediates amide bond formation with a remarkable and well-documented resistance to racemization, even for sensitive residues like histidine.[9][10][11]

  • Why they work for Aza-Peptides: For aza-peptide synthesis, the primary benefit of DEPBT is its ability to ensure the stereochemical integrity of the incoming amino acid during a potentially prolonged and challenging coupling reaction.[11] While perhaps not as kinetically fast as HATU, its high efficiency and suppression of side reactions make it a superior choice in many contexts.[10] It is often the reagent of choice when coupling racemization-prone amino acids.[8]

Carbodiimides: The Classic and Cost-Effective Option

Carbodiimides like DIC, when used with additives such as Oxyma Pure or HOBt, are the foundation of many peptide synthesis protocols.

  • Mechanism of Action: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization. An additive like HOBt or Oxyma is required to trap this intermediate, converting it into a more stable and selective active ester that then reacts with the amine.[12]

  • Applicability to Aza-Peptides: While effective for many standard couplings, the DIC/additive approach is generally less potent than modern uronium or phosphonium reagents. For the particularly challenging acylation of an aza-residue, especially with a bulky incoming amino acid, this method may require extended reaction times or multiple coupling cycles to achieve acceptable conversion, as seen in studies where HCTU outperformed DIC for hindered couplings.[2]

Data Summary: Comparative Analysis of Recommended Reagents

Reagent/MethodReagent ClassTypical Equivalents (AA:Reagent:Base)Relative SpeedRacemization RiskKey Advantage for Aza-Leucine CouplingPotential Drawbacks
HATU/DIPEA Uronium/Aminium1.5 : 1.45 : 3.0Very FastVery LowHighest reactivity to overcome low nucleophilicity of the aza-nitrogen.[4][5]Risk of N-terminal guanidinylation if used in excess; higher cost.[4]
COMU/DIPEA Uronium/Aminium1.5 : 1.45 : 3.0Very FastVery LowShown to be among the fastest activators for aza-peptide bond formation; non-explosive byproduct.[1][12]Higher cost compared to carbodiimides.
DEPBT/DIPEA Phosphonium1.5 : 1.5 : 3.0FastExtremely LowExceptional resistance to racemization, ideal for sensitive incoming amino acids.[9][10][11]Can be slower than HATU; higher cost.
DIC/Oxyma Carbodiimide2.0 : 2.0 : N/AModerateLow (with Oxyma)Cost-effective and widely available; soluble urea byproduct.[13]Lower reactivity may require multiple couplings or extended reaction times for hindered residues.[2]

Visualization of Key Processes

General Workflow for Aza-Peptide Synthesis

The following diagram outlines the fundamental cycle for incorporating an amino acid onto a growing peptide chain that has been extended with this compound on a solid support.

G cluster_resin Solid Support (Resin) cluster_deprotection Deprotection cluster_activation Activation & Coupling cluster_wash Washing Start Resin-Bound Peptide (...-Aza-Leu-NH-NH-Boc) Deprotect Treat with TFA to remove Boc group Start->Deprotect Wash1 Neutralize & Wash (DIPEA, DMF) Deprotect->Wash1 Activate Pre-activate next Boc-AA-OH with Coupling Reagent + Base Couple Add activated AA to deprotected resin Activate->Couple Wash2 Final Wash (DMF, DCM) Couple->Wash2 Wash1->Couple Wash2->Start Ready for next cycle

Caption: Workflow for coupling onto a resin-bound aza-leucine.

HATU Activation and Coupling Mechanism

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU and its subsequent reaction with the terminal aza-nitrogen.

G cluster_reactants Reactants cluster_activation Activation Phase cluster_coupling Coupling Phase AA Boc-AA-COOH Carboxylic Acid Carboxylate Boc-AA-COO- Carboxylate AA->Carboxylate + DIPEA HATU HATU Uronium Salt ActiveEster Boc-AA-OAt Highly Reactive OAt-Active Ester HATU->ActiveEster Aza Resin-...-AzaLeu-NH-NH2 Aza-Terminus PeptideBond Resin-...-AzaLeu-NH-NH-CO-AA-Boc New Peptide Bond Aza->PeptideBond Base DIPEA Base Carboxylate->ActiveEster + HATU ActiveEster->PeptideBond + Aza-Terminus

Caption: HATU-mediated activation and coupling to an aza-residue.

Detailed Experimental Protocols

Note: These protocols assume a standard Boc-based solid-phase peptide synthesis (SPPS) workflow. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: High-Activity Coupling using HATU

This protocol is recommended as the primary method for coupling any Boc-protected amino acid onto the this compound residue to maximize coupling efficiency.

Materials:

  • Peptide synthesis vessel

  • Resin-bound peptide terminating in deprotected aza-L-leucine

  • Boc-protected amino acid (Boc-AA-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation & Deprotection:

    • If starting with a Boc-protected aza-leucine, swell the resin in DCM (10 mL/g resin) for 20 minutes, then in DMF (10 mL/g resin) for 20 minutes.

    • To deprotect the Boc group from the aza-leucine residue, treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove residual acid.

  • Activation of Incoming Amino Acid:

    • In a separate, clean, dry glass vial, dissolve the Boc-AA-OH (1.5 eq) and HATU (1.45 eq) in the minimum required volume of DMF (approx. 2 mL/g resin).

    • Add DIPEA (3.0 eq) to the activation mixture.

    • Allow the solution to pre-activate for 2-3 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Ensure the resin is fully suspended in the solution. Agitate the reaction vessel at room temperature for at least 2 hours. For particularly hindered couplings (e.g., coupling Boc-Val-OH), extend the coupling time to 4 hours or perform a double coupling.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. Note: The Kaiser test will not work on the aza-nitrogen itself, but it is useful for confirming the absence of any primary amines from previous standard residues, ensuring the reaction starts from a clean state. Monitoring is best done by a test cleavage and LC-MS analysis on a small resin sample.

    • Once the reaction is deemed complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Racemization-Resistant Coupling using DEPBT

This protocol is an excellent alternative, particularly when coupling an amino acid that is known to be prone to racemization.

Materials:

  • As listed in Protocol 1, but replacing HATU with DEPBT.

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[9][12]

Procedure:

  • Resin Preparation & Deprotection:

    • Follow Step 1 from Protocol 1.

  • Coupling Reaction Mixture Preparation:

    • In a separate vial, dissolve the Boc-AA-OH (1.5 eq) and DEPBT (1.5 eq) in DMF (approx. 3 mL/g resin).

    • Add DIPEA (3.0 eq) to the solution. Unlike HATU, pre-activation time is not strictly necessary for DEPBT.

  • Coupling Reaction:

    • Drain the DMF from the washed, deprotected resin.

    • Add the DEPBT/amino acid/base solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. DEPBT-mediated couplings are highly efficient but may require slightly longer reaction times than HATU for the most challenging cases.

  • Monitoring and Washing:

    • Follow Step 4 from Protocol 1.

Conclusion and Best Practices

The successful incorporation of this compound into a peptide sequence is an achievable goal that hinges on a rational choice of coupling chemistry. The reduced nucleophilicity of the aza-terminus necessitates the use of high-activity coupling reagents. For maximum efficiency and reaction speed, uronium salts like HATU and COMU are the reagents of choice. For syntheses where the stereochemical purity of the incoming amino acid is of paramount concern, the phosphonium salt DEPBT offers a robust and highly effective alternative with an exceptional track record of racemization suppression. While traditional carbodiimide methods can be attempted, they are likely to require more extensive optimization, including longer reaction times and double-coupling strategies, to achieve the same level of success. By understanding the underlying chemical principles and employing these optimized protocols, researchers can confidently harness the unique advantages of aza-amino acids to advance the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Boc-aza-L-Leucine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of Boc-aza-L-leucine, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting solutions and frequently asked questions in a structured, easy-to-navigate format.

Welcome to the technical support center for this compound synthesis. Aza-amino acids are peptidomimetics where the α-carbon is replaced by a nitrogen atom, a modification that can confer unique conformational properties and enhanced stability against enzymatic degradation.[1][2] However, their synthesis, particularly that of this compound, presents specific challenges not typically encountered in standard peptide chemistry. This guide is structured to address these common problems directly, providing not just solutions but also the underlying chemical principles to empower your research.

The synthesis is generally a two-step process:

  • Hydrazide Formation: Coupling of N-Boc-L-leucine with a suitable hydrazine precursor.

  • Oxidation: Conversion of the resulting hydrazide to the final this compound.

This guide is organized into FAQs addressing issues that arise during each of these critical stages, as well as purification and handling.

Part 1: Troubleshooting Hydrazide Intermediate Formation

The first critical step is the formation of the N-Boc-L-leucinyl hydrazide. The decreased nucleophilicity of the hydrazine nitrogen compared to a standard amine, combined with the steric bulk of the leucine side chain, often leads to sluggish or incomplete reactions.[2]

Frequently Asked Questions (FAQs)

Question 1: My coupling reaction to form the Boc-L-leucinyl hydrazide is showing low yield and unreacted starting material. What's going wrong?

Answer: This is a classic issue stemming from insufficient activation of the Boc-L-leucine carboxyl group or suboptimal reaction conditions.

  • Causality: Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) may not be potent enough to overcome the low reactivity of the hydrazine nucleophile.[2] Furthermore, side reactions, such as the formation of N-acylurea byproducts with DCC, can consume your activated intermediate and complicate purification.

  • Troubleshooting Steps:

    • Upgrade Your Coupling Reagent: Switch to a more powerful uronium/aminium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[3][4] These reagents rapidly form a highly reactive OAt- or OBt-active ester, which couples more efficiently with weak nucleophiles.

    • Optimize Base and Stoichiometry: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) at 2-3 equivalents. Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and Boc-L-leucine relative to your hydrazine starting material.

    • Check Solvent and Temperature: Ensure you are using a dry, polar aprotic solvent like DMF or NMP. While many couplings are run at room temperature, starting the reaction at 0°C and allowing it to slowly warm to room temperature can often minimize side reactions.[3][4]

Question 2: I'm using hydrazine hydrate to form the parent hydrazide, but the reaction is messy. Are there better alternatives?

Answer: While hydrazine hydrate is a common and inexpensive source, its high reactivity and the presence of water can lead to side reactions and difficulties in controlling stoichiometry.

  • Causality: The water in hydrazine hydrate can hydrolyze your activated Boc-L-leucine, reverting it to the starting material. Excess hydrazine can also be difficult to remove during workup.

  • Troubleshooting Steps:

    • Use Anhydrous Hydrazine: If possible, use anhydrous hydrazine in a solvent like THF or ethanol to avoid water-related side reactions. Extreme caution is advised due to the toxicity and explosive potential of anhydrous hydrazine.

    • Consider a Protected Hydrazine: A superior strategy involves using a protected hydrazine, such as Boc-hydrazine (tert-butyl carbazate). The coupling reaction is typically cleaner. The resulting di-protected intermediate can then be selectively deprotected (often the second Boc group is removed with mild acid) before the subsequent oxidation step. This approach offers better control and cleaner reaction profiles.

Part 2: Troubleshooting the Oxidation Step

The conversion of the hydrazide to the aza-amino acid is an oxidative process. Choosing the right oxidant is critical to achieving a high yield without causing unwanted side reactions, such as degradation of the Boc protecting group or over-oxidation.

Frequently Asked Questions (FAQs)

Question 3: My oxidation reaction is incomplete, or I'm seeing multiple unidentified byproducts. How can I improve this step?

Answer: Incomplete conversion and byproduct formation are common issues related to the choice of oxidant and reaction control.

  • Causality: Milder oxidants may not be strong enough for complete conversion, while overly harsh conditions can lead to the cleavage of the acid-sensitive Boc group or oxidation of the product itself.[5] The intermediate diimide formed during oxidation can also be unstable.[6]

  • Troubleshooting Steps:

    • Select an Appropriate Oxidant: Several reagents can be used for this transformation. Their suitability depends on the scale and the specific substrate. A comparison is provided in the table below.

    • Control the Temperature: Perform the oxidation at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and minimize byproduct formation.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the disappearance of the hydrazide starting material. Over-running the reaction is a common cause of byproduct formation. Quench the reaction as soon as the starting material is consumed.

Table 1: Comparison of Common Oxidizing Agents for Hydrazide Conversion
Oxidizing AgentTypical ConditionsProsCons
KMnO₄ 0.25 N NaOH, RT[7]Inexpensive, powerfulCan be harsh, risk of over-oxidation, MnO₂ byproduct complicates workup.
Oxone (KHSO₅) Aqueous buffer, RT[8]Effective, rapid reactionIncompatible with oxidation-prone residues (Met, Trp, Cys) if present.[8]
NaNO₂ / Acid Acetic Acid or HCl, 0°C[8]Forms an azide intermediate, which can be converted to the acidRequires careful pH control, potential for side reactions with the azide.
TCCA THF, RT[9]Metal-free, mild conditions, high yields reported for azo-compounds.Less documented specifically for aza-amino acid synthesis.

Part 3: Purification and Handling

Purification is often the most challenging stage. This compound and its precursors can be oily or difficult to crystallize, and may retain solvents or reagents.

Frequently Asked Questions (FAQs)

Question 4: My final product is a thick, intractable oil. How can I get it to solidify or purify it effectively?

Answer: Oily products are a frequent challenge with Boc-protected amino acids, often due to residual solvents or minor impurities inhibiting crystallization.[10]

  • Causality: The bulky, non-polar Boc and isobutyl groups can lead to low melting points and a tendency to form oils. Impurities, even at low levels, can act as "crystal poisons."

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all solvents are thoroughly removed under high vacuum, sometimes with gentle heating (30-40°C).

    • Trituration: Attempt to induce solidification by stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether.[10] This can wash away non-polar impurities and provide a nucleus for crystallization.

    • Column Chromatography: If trituration fails, purification via silica gel column chromatography is the most reliable method. Use a gradient elution system, typically starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol.[11]

    • Crystallization from a Solvent/Anti-Solvent System: Dissolve the purified oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a non-polar anti-solvent (e.g., hexane, pentane) until turbidity persists. Allow the solution to stand, preferably at a low temperature, to induce crystallization. Seeding with a previously obtained crystal can be highly effective.[12]

Question 5: How should I store my this compound and its hydrazide intermediate?

Answer: Both the intermediate and the final product require proper storage to prevent degradation.

  • Causality: The Boc group is labile to acid.[5][] The hydrazide and aza-amino acid moieties can be susceptible to slow oxidation or hydrolysis over time, especially if exposed to moisture and air.

  • Storage Recommendations:

    • Temperature: Store at low temperatures, ideally -20°C for long-term storage. For short-term use, 2-8°C is acceptable.[5]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Container: Use a tightly sealed container and consider storing it in a desiccator to protect it from moisture.

Visualized Workflows and Protocols

Diagram 1: this compound Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxidation BocLeu Boc-L-Leucine Coupling HATU, DIEA DMF, 0°C to RT BocLeu->Coupling Hydrazine Boc-NH-NH₂ Hydrazine->Coupling Intermediate Boc-Leu-NH-NH-Boc (Di-protected Hydrazide) Coupling->Intermediate Efficient Coupling Oxidation Oxidant (e.g., Oxone) Solvent, 0°C Intermediate->Oxidation Oxidative Conversion Product This compound Oxidation->Product SideProduct Over-oxidation or Boc-cleavage products Oxidation->SideProduct Side Reaction

Caption: General synthesis pathway for this compound.

Protocol 1: Synthesis of this compound via a Hydrazide Intermediate

Step 1: Formation of N'-(tert-Butoxycarbonyl)-N-(N-(tert-butoxycarbonyl)-L-leucyl)hydrazine

  • Dissolve Boc-L-leucine (1.0 eq) and tert-butyl carbazate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add DIEA (2.5 eq) to the stirred solution.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.[3][4]

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-protected hydrazide, which can be purified by column chromatography if necessary.

Step 2: Oxidation to this compound (Note: This step requires selective deprotection of the N'-Boc group first, typically with TFA, followed by the oxidation of the mono-protected hydrazide. A direct oxidation protocol is presented here for simplicity, assuming a different starting hydrazide or a one-pot modification.)

  • Dissolve the purified Boc-L-leucinyl hydrazide intermediate (1.0 eq) in a suitable solvent mixture (e.g., THF/water).

  • Cool the solution to 0°C.

  • Slowly add a solution of Oxone (1.5-2.0 eq) in water, maintaining the temperature below 5°C.[8]

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the resulting product as described in the FAQ section (trituration, chromatography, or crystallization).

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Final Yield of This compound Check_Int Was the hydrazide intermediate pure? Start->Check_Int Check_Ox Was the oxidation step monitored? Check_Int->Check_Ox Yes Purify_Int Action: Purify intermediate by column chromatography before oxidation. Check_Int->Purify_Int No Check_Workup Was the product lost during workup/purification? Check_Ox->Check_Workup Yes Optimize_Ox Action: Repeat oxidation. Monitor by TLC/LCMS every 15 min. Quench immediately upon completion. Check_Ox->Optimize_Ox No Optimize_Pur Action: Re-extract aqueous layers. Use milder purification (e.g., trituration before column). Check_Workup->Optimize_Pur Yes End Consult further literature for alternative synthetic routes. Check_Workup->End No

References

Technical Support Center: Optimizing the Coupling Efficiency of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the specific challenges encountered during the incorporation of Boc-aza-L-leucine into peptide sequences. As a specialized amino acid analog, this compound presents unique steric and electronic properties that require careful consideration to achieve optimal coupling efficiency. This resource is designed to provide you with the causal understanding and practical solutions needed to navigate these complexities successfully.

Understanding the Core Challenges: Why is this compound Coupling Difficult?

The primary difficulties in coupling this compound stem from two main sources: the inherent properties of aza-amino acids and the steric bulk of the leucine side chain.

  • Reduced Nucleophilicity: Aza-amino acids are characterized by the replacement of the α-carbon with a nitrogen atom. This results in a semicarbazide at the N-terminus, which is less nucleophilic than the primary amine of a standard amino acid. This reduced nucleophilicity slows down the rate of acylation, making the coupling reaction more challenging.[1]

  • Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the tert-butoxycarbonyl (Boc) protecting group, creates significant steric hindrance around the reactive N-terminus. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, further impeding efficient peptide bond formation.[2][3]

These factors necessitate the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of an incomplete this compound coupling?

The most immediate indicator of an incomplete coupling is a positive result from a qualitative monitoring test, such as the Kaiser test (ninhydrin test).[4] A blue or purple color on the resin beads after the coupling step signifies the presence of unreacted primary amines. However, it's important to note that the ninhydrin test is not reliable for secondary amines, and its sensitivity can sometimes be misleading with certain residues. Therefore, it is always recommended to confirm the final purity of the crude peptide by HPLC-MS.

Q2: Can I use standard coupling reagents like DCC/HOBt for this compound?

While DCC/HOBt are effective for many standard amino acids, they are often inefficient for sterically hindered and less nucleophilic residues like this compound.[3] Using these reagents is likely to result in low coupling yields and the need for multiple recouplings. More potent coupling reagents are strongly recommended.

Q3: Is racemization a significant concern when coupling this compound?

Racemization is a potential side reaction during the activation of any amino acid. The use of urethane-based protecting groups like Boc generally helps to retain optical purity.[2] However, prolonged reaction times or the use of strong bases can increase the risk. Utilizing coupling reagents that incorporate additives like HOBt, HOAt, or OxymaPure is an effective strategy to suppress racemization.[2][5]

Q4: How does the choice of solvent affect coupling efficiency?

The solvent plays a crucial role in resin swelling and solvation of the growing peptide chain. For difficult couplings, switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) can significantly improve coupling efficiency by making the reactive sites more accessible.[6]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving low coupling yields when working with this compound.

Initial Assessment and Monitoring

Before proceeding to more complex troubleshooting, it is crucial to ensure the quality of your reagents and accurately monitor the reaction.

  • Reagent Quality: Verify that all reagents, particularly the coupling agents and this compound, are fresh and have been stored under the recommended conditions to prevent degradation.[7]

  • Reaction Monitoring: Use a qualitative test like the Kaiser test to monitor the presence of free amines. A positive test (blue beads) indicates incomplete coupling.[4] For a more quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS to determine the ratio of desired product to unreacted starting material.

Troubleshooting Workflow

If low coupling efficiency is confirmed, follow this workflow to systematically address the issue.

TroubleshootingWorkflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Double Coupling Repeat the coupling step with fresh reagents. start->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions Increase reaction time and/or temperature. strategy1->strategy2 If unsuccessful success Successful Coupling (Negative Kaiser Test) strategy1->success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent Switch from standard reagents to COMU or HATU. strategy2->strategy3 If unsuccessful strategy2->success On success strategy4 Strategy 4: Change Solvent System Use NMP or a DMF/DMSO mixture to reduce aggregation. strategy3->strategy4 If unsuccessful strategy3->success On success capping Final Step: Capping Acetylate any remaining unreacted amines. strategy4->capping If still incomplete strategy4->success On success capping->success Proceed with synthesis SideReactions start Coupling with Uronium Reagent (e.g., HATU) desired_path Desired Reaction: Peptide Bond Formation start->desired_path Correct Stoichiometry side_reaction Side Reaction: Guanidinylation start->side_reaction Excess Coupling Reagent mitigation Mitigation: - Pre-activate amino acid - Use slight excess of amino acid side_reaction->mitigation

References

Technical Support Center: Troubleshooting the Instability of Boc-aza-L-leucine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-aza-L-leucine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique aza-amino acid into their synthetic workflows. This compound, with its α-carbon replaced by a nitrogen atom, offers enhanced metabolic stability in the resulting peptides, a desirable trait in drug design.[1][2][3] However, its unique structure also presents specific challenges regarding its stability in solution. This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format to help you navigate these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound, but I'm seeing precipitate form over time. What is happening and how can I prevent it?

A1: The formation of precipitate from a solution of this compound can be attributed to several factors, primarily related to solubility limits and potential degradation.

Root Cause Analysis:

  • Solvent Saturation: You may be exceeding the solubility limit of this compound in your chosen solvent. While Boc-protected amino acids generally have good solubility in organic solvents like DMF, DMSO, and alcohols, their solubility can be limited in aqueous solutions or less polar organic solvents.[4]

  • Temperature Effects: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation. This is a common observation if a solution is prepared at room temperature and then stored in a refrigerator or freezer.

  • Degradation: While less common under neutral or basic conditions, degradation of this compound, particularly the loss of the Boc group in acidic environments, can lead to the formation of less soluble byproducts.[5]

Troubleshooting Protocol:

  • Re-dissolution and Solvent Optimization:

    • Gently warm the solution to see if the precipitate re-dissolves. This would indicate a solubility issue related to temperature.

    • If the precipitate does not re-dissolve with warming, consider preparing a fresh solution in a different solvent or a solvent mixture. For compounds with both polar and non-polar characteristics, a mixture such as DMSO/water or DMF/water can be effective.[6]

    • Consult the solubility data table below for guidance on appropriate solvents.

  • Concentration Adjustment:

    • Prepare a more dilute stock solution. It is often better to work with a slightly larger volume of a more dilute, stable solution than a highly concentrated one that is prone to precipitation.

  • Storage Conditions:

    • If you need to store the solution at a low temperature, ensure that the concentration is well below the saturation point at that temperature.

    • For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or below.[6] Solutions should be prepared fresh whenever possible. If storage in solution is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3][6]

SolventGeneral Solubility of Boc-Protected Amino AcidsSuitability for this compound
Dimethylformamide (DMF) HighRecommended
Dimethyl sulfoxide (DMSO) HighRecommended
Methanol, Ethanol GoodSuitable for many applications
Acetonitrile ModerateMay require co-solvents
Dichloromethane (DCM) GoodSuitable for anhydrous reactions
Water Low to Very LowNot recommended for stock solutions
Aqueous Buffers (pH 7-8) LowUse with caution, prepare fresh
Aqueous Buffers (pH < 6) Low (risk of deprotection)Not Recommended
Q2: My experimental results are inconsistent. Could my this compound be degrading in solution?

A2: Yes, inconsistent results are a classic indicator of compound instability. For this compound, there are two primary potential points of degradation: the Boc protecting group and the aza-amino acid core.

Understanding the Degradation Pathways:

  • Boc Group Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[5] Exposure to even mildly acidic pH can initiate the cleavage of the Boc group, yielding the free aza-leucine and byproducts like tert-butanol and carbon dioxide. The Boc group is generally stable under neutral and basic conditions.[5]

  • Aza-Amino Acid Core: The aza-amino acid linkage itself is generally more resistant to enzymatic degradation compared to a standard peptide bond, which is a key advantage of its use.[2][3] However, like all organic molecules, it can be susceptible to oxidative degradation or other chemical transformations under harsh conditions, though this is less common in typical experimental settings.

Diagram of Boc Deprotection Pathway

G Boc_Aza_Leu This compound Protonation Protonation of Carbonyl Oxygen Boc_Aza_Leu->Protonation H+ (Acidic Conditions) Carbamic_Acid Unstable Carbamic Acid Intermediate Protonation->Carbamic_Acid Cleavage Free_Aza_Leu Free aza-L-leucine Carbamic_Acid->Free_Aza_Leu Byproducts tert-butanol + CO2 Carbamic_Acid->Byproducts

Caption: Acid-catalyzed degradation of this compound.

Troubleshooting Workflow:

  • pH Assessment of Your System:

    • Carefully measure the pH of your reaction mixture or assay buffer. If it is below 7, and particularly below 6, the risk of Boc deprotection is high.

    • Be mindful of acidic additives or reagents in your experimental setup.

  • Analytical Confirmation of Integrity:

    • The most definitive way to check for degradation is to analyze your stock solution and your experimental samples using analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[7][8][9] A fresh solution of this compound should show a single major peak. The appearance of new peaks over time, especially a more polar one corresponding to the deprotected aza-leucine, is a clear sign of degradation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing you to confirm the identity of the parent compound and its degradation products.[7][8][10]

Experimental Protocol: HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Conditions cluster_analysis Data Analysis Prep_Stock Prepare 1 mg/mL Stock in Acetonitrile Dilute Dilute to 100 µg/mL with Mobile Phase A Prep_Stock->Dilute Inject Inject 10 µL of Sample Dilute->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Column->Inject Mobile_Phase_A Mobile Phase A: 0.1% TFA in Water Mobile_Phase_A->Inject Mobile_Phase_B Mobile Phase B: 0.1% TFA in Acetonitrile Mobile_Phase_B->Inject Gradient Gradient: 10-90% B over 20 min Gradient->Inject Flow_Rate Flow Rate: 1 mL/min Flow_Rate->Inject Detection Detection: UV at 214 nm Analyze Analyze Chromatogram for Purity and New Peaks Detection->Analyze Inject->Analyze

Caption: Workflow for HPLC analysis of this compound.

  • Preventative Measures:

    • Buffer Selection: Use sterile, neutral, or slightly basic buffers (pH 7-7.5) for your experiments whenever possible.

    • Fresh Solutions: Always prioritize the use of freshly prepared solutions of this compound.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize the risk of oxidation.

Q3: I'm having difficulty dissolving this compound in my aqueous buffer for a biological assay. What are the best practices?

A3: Direct dissolution of highly organic molecules like this compound into aqueous buffers is often challenging. The recommended approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Step-by-Step Dissolution Protocol:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of lyophilized this compound.

    • Dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF to create a high-concentration stock (e.g., 10-50 mM).[6] Boc-protected amino acids are generally readily soluble in these solvents.[4]

  • Dilution into Aqueous Buffer:

    • While vortexing or stirring your aqueous buffer, slowly add the required volume of the organic stock solution.

    • It is crucial that the final concentration of the organic solvent in your aqueous buffer is low enough to not interfere with your biological assay (typically <1%, but this should be optimized for your specific system).

  • Troubleshooting Tips:

    • Sonication: If you observe any cloudiness or precipitation upon dilution, brief sonication of the final solution can aid in dissolution.[10]

    • Gentle Warming: Gentle warming (to no more than 37°C) can also help, but be cautious as prolonged heating can accelerate degradation.[10]

    • Final Concentration: Be mindful of the final concentration of this compound in the aqueous buffer. If it exceeds its solubility limit, you will observe precipitation. If this occurs, you may need to lower the final concentration for your experiment.

By following these guidelines, you can minimize the instability of this compound in solution and ensure the reliability and reproducibility of your experimental results.

References

side reactions involving Boc-aza-L-leucine during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, offer significant advantages in drug development, most notably enhanced resistance to proteolytic degradation.[1][2][3] The incorporation of building blocks like Boc-aza-L-leucine, however, introduces unique challenges not typically encountered in standard solid-phase peptide synthesis (SPPS). The inherent electronic and steric properties of the resulting semicarbazide moiety can lead to specific side reactions and low coupling yields.[1][2]

This guide is designed to serve as a technical resource for scientists encountering these challenges. It provides in-depth, mechanistically-grounded answers to common problems, offering field-tested solutions to streamline your aza-peptide synthesis campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing low coupling efficiency when adding the next amino acid residue onto my N-terminal aza-leucine?

Answer: This is the most common challenge in aza-peptide synthesis and is fundamentally an issue of nucleophilicity. After the N-terminal Boc group is removed from the aza-leucine residue, the exposed nitrogen (part of a semicarbazide) is significantly less nucleophilic than the α-amino group of a standard amino acid.[4][5] This reduced reactivity makes the formation of the subsequent peptide bond kinetically slow and inefficient.

Underlying Causes:

  • Reduced Nucleophilicity: The lone pair of electrons on the terminal nitrogen is delocalized by the adjacent nitrogen and carbonyl group, reducing its availability to attack the activated carboxyl group of the incoming amino acid.[4][5]

  • Steric Hindrance: The reaction rate is further diminished by steric clash between the bulky isobutyl side chain of the aza-leucine residue and the side chain of the incoming activated amino acid.[4]

Troubleshooting & Solutions:

  • Employ High-Potency Coupling Reagents: Standard coupling conditions may be insufficient. Utilize more powerful oxymabased or phosphonium/uronium salt reagents to create a highly reactive activated ester of the incoming amino acid.

    • Recommended Reagents: HATU, HCTU, or COMU are excellent choices.[2] These reagents rapidly convert the carboxylic acid to a highly reactive species, increasing the chance of a successful coupling event despite the poor nucleophilicity of the aza-peptide terminus.

  • Optimize Reaction Conditions:

    • Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-12 hours) compared to a standard 1-2 hour coupling.

    • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate the rate of this difficult coupling, leading to higher yields and purities in shorter timeframes.[4]

  • Use Pre-activated Building Blocks: Consider using pre-activated Fmoc-amino acid derivatives, such as symmetric anhydrides or benzotriazole esters, which can be added directly to the neutralized aza-peptide.[4]

Question 2: My mass spectrometry analysis shows a major byproduct with a mass corresponding to my aza-leucine residue minus H₂O. What is this species?

Answer: This observation strongly indicates the formation of a cyclic byproduct, most commonly a hydantoin or a related oxadiazolone.[1][6] This side reaction occurs when the N-terminal nitrogen of the Boc-aza-leucine attacks its own activated carboxyl group intramolecularly, rather than the intended N-terminus of the growing peptide chain on the resin.

Mechanism of Hydantoin Formation:

This side reaction is particularly prevalent during the activation step of the this compound building block itself. The semicarbazide structure is primed for this type of intramolecular cyclization. Activation of the carboxylic acid creates a highly electrophilic center that can be readily attacked by the proximate nucleophilic nitrogen.

Troubleshooting & Solutions:

  • Control the Activation Step:

    • In-Situ Activation: Always perform the activation of this compound in the presence of the resin-bound peptide. Avoid pre-activation steps where the activated aza-amino acid is allowed to sit in solution for an extended period before being added to the resin.

    • Minimize Activation Time: Use coupling reagents that promote rapid and efficient activation to minimize the lifetime of the reactive intermediate.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) for any necessary neutralization steps to avoid base-catalyzed side reactions.[7]

  • Alternative Building Blocks: For particularly stubborn cases, advanced strategies involve using alternative protecting groups on the aza-amino acid precursor, such as a benzophenone hydrazone, which can mitigate cyclization during activation, although this is more common in solution-phase synthesis.[6]

Question 3: After TFA deprotection of the Boc group on aza-leucine, I observe several new impurities. Is the aza-residue unstable to acid?

Answer: The semicarbazide backbone of the aza-leucine residue is generally stable to the standard trifluoroacetic acid (TFA) conditions used for Boc group removal. The impurities you are observing are likely caused by a well-known side reaction in all Boc-based SPPS: alkylation by carbocations.[8][]

Underlying Cause:

The mechanism of Boc deprotection involves the formation of a highly reactive tert-butyl cation (t-butyl⁺).[8][] This electrophile can be "scavenged" by nucleophilic side chains of other amino acids within your peptide, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to undesired modifications and a heterogeneous final product.

Troubleshooting & Solutions:

  • Mandatory Use of Scavengers: It is absolutely critical to include a "scavenger cocktail" in your TFA deprotection solution to quench the tert-butyl cations as they are formed.

    • Standard Scavenger Protocol: A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a highly efficient carbocation scavenger. If your sequence contains Cysteine, adding 1-2% ethanedithiol (EDT) is also recommended.[8]

  • Minimize Deprotection Time: While ensuring complete removal of the Boc group, do not expose the peptide to the TFA solution for an unnecessarily long time. A standard deprotection time is 20-30 minutes.[10]

Visual Troubleshooting Guides

G

G

Summary & Data Tables

Table 1: Troubleshooting Quick Reference
Problem Observed Primary Cause(s) Recommended Solutions
Low yield after coupling to the aza-residue Decreased nucleophilicity of the semicarbazide N-terminus; Steric hindrance.[4][5]• Use high-potency coupling reagents (HATU, HCTU).• Extend coupling time (4-12h) or use microwave synthesis.[4]• Ensure complete neutralization before coupling.
Byproduct at M-18 (loss of H₂O) Intramolecular cyclization of activated this compound to form a hydantoin.[1][6]• Use in-situ activation; do not let activated aza-amino acid stand in solution.• Choose rapid activating agents.• Ensure coupling conditions favor intermolecular reaction (i.e., add activated species to resin promptly).
Multiple new peaks after TFA deprotection Alkylation of nucleophilic side chains (Trp, Met, Cys) by tert-butyl cations.[8][]Always use a scavenger cocktail in the TFA solution.• Recommended: 95% TFA / 2.5% H₂O / 2.5% TIS.[8]

Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid to an N-Terminal Aza-Leucine Residue

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin.

  • Resin Preparation:

    • The peptide-resin, having been deprotected with a TFA/scavenger mix to expose the N-terminal aza-leucine semicarbazide and subsequently washed, is swollen in dichloromethane (DCM) for 10 minutes, then in N,N-dimethylformamide (DMF) for 10 minutes.

  • Neutralization:

    • Add a solution of 5% DIPEA in DMF (v/v) to the resin.

    • Agitate for 2 x 5 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the incoming Boc- or Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes. Do not wait longer.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction at room temperature for a minimum of 4 hours. A monitoring test (e.g., Kaiser test on a test cleave) is recommended to confirm reaction completion. For extremely difficult couplings, allow the reaction to proceed overnight.

  • Washing:

    • Following the coupling, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and Isopropanol (3x).

  • Next Cycle:

    • The resin is now ready for the next deprotection step or final cleavage.

References

Technical Support Center: Synthesis of Boc-Aza-L-Leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-aza-L-leucine containing peptides. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis and purification of these valuable peptidomimetics. The incorporation of aza-amino acids, such as this compound, can significantly enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation.[1] However, the unique chemical nature of aza-amino acids presents specific challenges in peptide synthesis.[2] This resource aims to equip you with the knowledge to overcome these hurdles and improve the yield and purity of your target aza-peptides.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound and other aza-amino acids in peptide synthesis.

1. What are the primary reasons for low coupling efficiency when incorporating this compound into a peptide sequence?

Low coupling efficiency is a frequent issue in aza-peptide synthesis due to the altered steric and electronic properties of the Nα-alkylated hydrazine derivative compared to a standard amino acid.[2] The nucleophilicity of the secondary amine in the aza-amino acid residue is lower than that of a primary amine in a natural amino acid, making the acylation step more challenging. Additionally, steric hindrance from the Boc protecting group and the leucine side chain can further impede the reaction. The choice of coupling reagent and reaction conditions is therefore critical to drive the reaction to completion.

2. What are the most common side reactions observed during the synthesis of this compound containing peptides, and how can they be minimized?

Several side reactions can occur during aza-peptide synthesis, leading to impurities and reduced yield. One common issue is the formation of symmetrical urea, which can happen if the activation of the aza-amino acid is not optimal.[2] Using activators like p-nitrophenyl chloroformate or di-tert-butyl dicarbonate can help avoid this. Another potential side reaction is the formation of hydantoins or oxadiazalones, particularly with certain activation methods. Careful selection of coupling reagents and reaction conditions is crucial to minimize these byproducts.

3. How does the incorporation of aza-L-leucine affect the structure and properties of the resulting peptide?

Replacing an α-carbon with a nitrogen atom in the peptide backbone introduces significant conformational constraints.[3][4] Aza-amino acids tend to induce β-turn conformations in peptides, which can alter the overall three-dimensional structure.[5][6] This structural change can impact the peptide's biological activity, sometimes leading to enhanced receptor binding or, conversely, a loss of activity if the native conformation is required. The incorporation of an aza-amino acid also increases the peptide's resistance to enzymatic degradation, a desirable property for therapeutic peptides.[1]

4. What are the recommended analytical techniques for characterizing this compound containing peptides?

A combination of analytical techniques is essential to confirm the identity, purity, and structure of aza-peptides. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard method for assessing purity and for purification.[7][8] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for confirming the molecular weight of the desired peptide.[8][9] For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the peptide's conformation in solution.[3][8] Amino acid analysis can also be used to confirm the composition of the final peptide.[9]

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Ninhydrin test remains positive after coupling.[10]

  • LC-MS analysis of the crude product shows a significant peak corresponding to the deletion sequence (the peptide without the aza-amino acid).

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Insufficient Activation The reduced nucleophilicity of the aza-amino acid's secondary amine requires a highly reactive activated species for efficient coupling.[2]Use more potent coupling reagents. Carbodiimide-based reagents like DCC or DIC in combination with additives like HOBt or Oxyma Pure can be effective.[11][12] For particularly difficult couplings, phosphonium salts (e.g., PyBOP, HBTU, HATU) or uronium salts (e.g., HCTU) are recommended.[11][13]
Steric Hindrance The bulky Boc group and the leucine side chain can sterically hinder the approach of the activated amino acid.Prolong the coupling time and/or increase the reaction temperature. Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly enhance coupling efficiency for hindered residues.[13]
Suboptimal Solvent Choice The choice of solvent can impact the swelling of the resin and the solubility of reagents, affecting reaction kinetics.N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. In some cases, using a mixture of solvents or alternative solvents like N-methyl-2-pyrrolidone (NMP) might improve results.

Experimental Protocol: Optimized Coupling of this compound

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.[14]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling:

    • Pre-activate a 4-fold excess of the incoming Boc-protected amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased (e.g., to 40-50°C).

  • Monitoring: After the coupling, take a small sample of the resin and perform a ninhydrin test to check for completion.[10] If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Problem 2: Low Purity of Crude Aza-Peptide After Cleavage

Symptoms:

  • RP-HPLC analysis of the crude product shows multiple peaks of similar intensity to the desired product peak.

  • Mass spectrometry reveals the presence of byproducts such as deletion sequences, capped sequences, or products of side-chain protecting group modification.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Incomplete Deprotection or Coupling Inefficient removal of the Boc group or incomplete coupling at any stage of the synthesis will lead to a heterogeneous mixture of peptides.Ensure complete deprotection and coupling at each step. Use a fresh deprotection solution for every cycle. For coupling, refer to the troubleshooting guide for incomplete coupling above.
Side Reactions During Synthesis Formation of urea, hydantoin, or other byproducts can occur, especially during the incorporation of the aza-amino acid.[2]Optimize the activation method for the aza-amino acid. Using pre-activated building blocks like Fmoc-protected benzotriazole esters for aza-amino acids has been shown to improve purity and yield in some cases.[13]
Degradation During Cleavage The final cleavage from the resin and removal of side-chain protecting groups using strong acids like hydrogen fluoride (HF) or TFA can cause degradation of sensitive residues.[14]Use a cocktail of scavengers during cleavage to protect sensitive amino acids. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The specific scavenger cocktail should be tailored to the peptide sequence.
Aggregation Aza-peptides, like other peptides, can aggregate during synthesis and purification, leading to poor chromatographic resolution.Perform purification at a lower pH or add chaotropic agents to the mobile phase to disrupt aggregates.

Experimental Protocol: Aza-Peptide Cleavage and Purification

  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for your peptide's sequence. A common cocktail for Boc-SPPS is TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[7]

  • Characterization and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and/or LC-MS.

    • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.[7]

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis of this compound containing peptides.

aza_peptide_synthesis_workflow start Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection washing1 Washing (DCM, IPA, DMF) deprotection->washing1 neutralization Neutralization (DIPEA/DMF) washing1->neutralization coupling Coupling of This compound (e.g., HBTU/DIPEA) neutralization->coupling washing2 Washing (DMF) coupling->washing2 monitoring Monitoring (Ninhydrin Test) washing2->monitoring repeat Repeat Cycle monitoring->repeat Incomplete cleavage Cleavage & Deprotection (TFA Cocktail) monitoring->cleavage Complete repeat->coupling purification Purification (RP-HPLC) cleavage->purification end Pure Aza-Peptide purification->end

Caption: Workflow for the incorporation of this compound in SPPS.

troubleshooting_coupling problem Problem: Incomplete Coupling cause1 Insufficient Activation problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Suboptimal Solvent problem->cause3 solution1a Use Potent Coupling Reagents (HBTU, HATU, etc.) cause1->solution1a solution2a Increase Reaction Time cause2->solution2a solution2b Increase Temperature (Microwave SPPS) cause2->solution2b solution3a Use NMP or Solvent Mixtures cause3->solution3a

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

References

Technical Support Center: Purification of Boc-Aza-L-Leucine Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-aza-L-leucine modified peptides. The introduction of aza-amino acids into a peptide sequence can significantly alter its conformational properties, stability, and biological activity.[1][2][3] However, these unique characteristics also present distinct challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity aza-peptides.

The replacement of an α-carbon with a nitrogen atom in the peptide backbone, as is the case with aza-amino acids, imposes significant conformational constraints.[2] This structural rigidity can be advantageous for mimicking or stabilizing specific secondary structures like β-turns.[1][4][5] However, from a practical purification standpoint, these same properties can lead to issues such as poor solubility, aggregation, and atypical chromatographic behavior.

This resource is designed to be a practical bench-top companion, offering not just solutions but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges encountered when purifying this compound modified peptides?

A1: The primary challenges stem from the unique physicochemical properties imparted by the aza-amino acid residue. These include:

  • Altered Hydrophobicity: The replacement of a CHα group with a nitrogen atom can subtly alter the overall hydrophobicity of the peptide, impacting its retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

  • Conformational Rigidity and Aggregation: Aza-peptides have a propensity to adopt stable secondary structures, which can sometimes lead to aggregation, especially in hydrophobic sequences.[6] Aggregated peptides are notoriously difficult to purify, often resulting in broad peaks and poor recovery.

  • On-Column Folding/Unfolding: The rigid nature of the aza-peptide backbone can lead to multiple conformational isomers that may interconvert on the HPLC column, resulting in peak splitting or tailing.

  • Side Reactions During Synthesis: Incomplete couplings or side reactions during solid-phase peptide synthesis (SPPS) can lead to a complex mixture of impurities that are structurally very similar to the target peptide, making separation challenging.[6][7][8][9]

Q2: Why does my this compound peptide show a different retention time on RP-HPLC compared to its all-carbon analog?

A2: The retention time in RP-HPLC is primarily governed by the hydrophobicity of the peptide.[10] While leucine is a hydrophobic amino acid, the introduction of the aza-nitrogen atom can have a nuanced effect. The lone pair of electrons on the aza-nitrogen can participate in hydrogen bonding with the polar mobile phase, potentially reducing the overall hydrophobicity and leading to an earlier elution time compared to its conventional counterpart. Conversely, the conformational constraints imposed by the aza-residue might expose other hydrophobic side chains more favorably to the stationary phase, which could increase the retention time. The net effect is sequence-dependent.

Q3: Is this compound stable during standard RP-HPLC purification conditions (e.g., acidic mobile phase with trifluoroacetic acid)?

A3: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under strong acidic conditions.[11][][13] While the 0.1% trifluoroacetic acid (TFA) typically used in RP-HPLC mobile phases is generally considered mild enough for short exposure times, prolonged contact or elevated temperatures can lead to premature deprotection of the Boc group.[14] The stability of the aza-peptide bond itself is generally robust under these conditions.

Troubleshooting Specific Issues

Q4: I am observing a broad peak or multiple peaks for my purified this compound peptide. What could be the cause?

A4: This is a common issue and can be attributed to several factors:

  • Peptide Aggregation: Aza-peptides can be prone to aggregation, which leads to broad, poorly resolved peaks.

  • Presence of Deletion or Truncated Sequences: Inefficient coupling during synthesis can result in impurities that are very similar in structure to the desired peptide, making them difficult to separate.[15]

  • Conformational Isomers: The peptide may exist in multiple slowly interconverting conformations on the chromatographic timescale, leading to peak splitting or broadening.

  • Ion Pairing Issues: Inadequate ion pairing with TFA can lead to poor peak shape.

Q5: My this compound peptide has poor solubility in the HPLC mobile phase. How can I address this?

A5: Poor solubility is often linked to peptide aggregation. Here are some strategies to improve solubility:

  • Incorporate Organic Solvents: Try dissolving the crude peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.

  • Use Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidine hydrochloride or urea to the sample solvent can help disrupt aggregates. However, be mindful of their compatibility with your HPLC system.

  • Optimize pH: While TFA is standard, exploring alternative mobile phase modifiers to adjust the pH might improve solubility for certain sequences.

Part 2: Troubleshooting Guides

Guide 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

This guide addresses the common problem of non-ideal peak shapes during the purification of this compound modified peptides.

Workflow for Diagnosing and Resolving Poor Peak Shape

start Start: Poor Peak Shape Observed check_aggregation Is Aggregation Suspected? start->check_aggregation address_aggregation Address Aggregation: - Modify sample solvent (DMSO, DMF) - Alter mobile phase (ACN/IPA) - Decrease peptide concentration check_aggregation->address_aggregation Yes check_conformation Are Conformational Isomers a Possibility? check_aggregation->check_conformation No address_aggregation->check_conformation address_conformation Address Conformational Issues: - Increase column temperature - Change mobile phase pH - Use a different stationary phase check_conformation->address_conformation Yes check_hplc_params Review HPLC Method Parameters check_conformation->check_hplc_params No address_conformation->check_hplc_params optimize_hplc Optimize HPLC Method: - Adjust gradient slope - Increase TFA concentration - Lower flow rate check_hplc_params->optimize_hplc Yes re_evaluate Re-evaluate Peak Shape optimize_hplc->re_evaluate

Caption: Troubleshooting workflow for poor peak shape.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution & Rationale
Broad Peaks Peptide Aggregation 1. Decrease Sample Concentration: High concentrations can promote aggregation. Dilute the sample before injection. 2. Modify Sample Solvent: Dissolve the crude peptide in a minimal amount of DMSO before adding the aqueous mobile phase. DMSO is a strong hydrogen bond disrupter. 3. Change Organic Modifier: If using acetonitrile (ACN), try switching to or adding isopropanol (IPA). IPA has different solvating properties that can disrupt aggregates.
Peak Tailing Secondary Interactions with Column 1. Increase TFA Concentration: Increase the TFA concentration in the mobile phase from 0.1% to 0.15% or 0.2%. This can improve ion-pairing and mask residual silanol groups on the silica-based stationary phase. 2. Use a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or one that is end-capped to minimize silanol interactions.
Split Peaks Conformational Isomers 1. Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion between conformers, potentially coalescing them into a single, sharper peak. 2. Alter Mobile Phase pH: A change in pH can shift the equilibrium between different conformational states. Consider using a different acidic modifier if your peptide is stable.
Split or Broad Peaks Incomplete Coupling/Side Products 1. Optimize Gradient: A shallower gradient can provide better resolution between the target peptide and closely eluting impurities. 2. Re-evaluate Synthesis: If chromatographic optimization fails, it may be necessary to revisit the peptide synthesis protocol to minimize the formation of side products.[16][17][18] This could involve using more efficient coupling reagents or double coupling steps.[19]
Guide 2: Low Recovery of Purified Peptide

This guide provides a systematic approach to troubleshooting low yields of your this compound modified peptide after purification.

Experimental Protocol: Small-Scale Recovery Test
  • Prepare a Standard Solution: Accurately weigh a small amount of your crude peptide and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Direct Injection: Inject a small, known volume of this stock solution directly into the analytical HPLC to determine the theoretical peak area of your target peptide.

  • Spiking Experiment: Add a known amount of the crude peptide to a blank mobile phase solution and run it through your entire purification workflow (including any pre-purification steps).

  • Quantify Recovery: Compare the peak area of the target peptide from the spiked sample to the direct injection. This will give you a quantitative measure of recovery.

Troubleshooting Low Recovery
Observation Potential Cause Troubleshooting Action
Low recovery after lyophilization Peptide is volatile or adheres to container walls 1. Ensure the lyophilizer is reaching and maintaining the appropriate vacuum and temperature. 2. Consider using specialized low-protein-binding tubes for collection and storage.
Peptide precipitates on the column Poor solubility in the mobile phase 1. Decrease the initial sample concentration. 2. Increase the percentage of organic solvent in the initial mobile phase conditions.
No peptide elutes from the column Irreversible binding to the column 1. This is rare in RP-HPLC but could indicate extreme hydrophobicity or reactivity. 2. Try a stronger organic modifier like isopropanol in the elution gradient. 3. Ensure the pH of your mobile phase is not causing precipitation of the peptide.

Part 3: Analytical Characterization

Accurate characterization of your purified this compound peptide is crucial to confirm its identity and purity.

Recommended Analytical Techniques
Technique Purpose Key Considerations for Aza-Peptides
Analytical RP-HPLC Purity assessmentUse a high-resolution column and an optimized gradient to separate closely related impurities.[20][21][22]
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) is a common and effective method.[23] Tandem MS (MS/MS) can be used for sequence verification.[23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationNMR can provide detailed information about the conformation of the aza-peptide in solution.[1][2][4][23]
Amino Acid Analysis (AAA) Quantitation and composition confirmationThis technique can confirm the presence of the aza-leucine residue and provide an accurate measure of peptide content.[]

Workflow for Peptide Characterization

start Start: Purified Peptide Fractions hplc_analysis Analytical RP-HPLC: Assess Purity start->hplc_analysis ms_analysis Mass Spectrometry: Confirm Molecular Weight hplc_analysis->ms_analysis purity_check Purity > 95%? ms_analysis->purity_check further_characterization Further Characterization (Optional): - NMR for structure - AAA for quantification purity_check->further_characterization Yes repurify Repurify Fractions purity_check->repurify No end End: Characterized Peptide further_characterization->end repurify->start

Caption: Post-purification characterization workflow.

References

Technical Support Center: Resolving Solubility Challenges of Boc-Aza-L-Leucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex solubility issues associated with peptides incorporating N-Boc-aza-L-leucine. The unique properties of aza-amino acids, particularly the replacement of the α-carbon with a nitrogen atom, introduce significant changes to peptide backbone conformation and hydrogen bonding capabilities.[1][2] While this can be advantageous for disrupting aggregation-prone secondary structures like β-sheets, the inherent hydrophobicity of the leucine side chain combined with the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group frequently presents a significant solubilization challenge.[3]

This guide provides a structured, causality-driven approach to systematically overcome these issues, moving from fundamental principles to advanced troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-aza-L-leucine containing peptide completely insoluble in standard aqueous buffers like PBS or water? A1: The insolubility primarily stems from the peptide's overall hydrophobicity. The leucine side chain is non-polar, and the N-terminal Boc-group is also highly hydrophobic and bulky.[3][4] This high density of non-polar character promotes intermolecular hydrophobic interactions, causing the peptide molecules to aggregate and precipitate out of aqueous solutions.[5]

Q2: I thought aza-amino acids were supposed to prevent aggregation. Why is my peptide still insoluble? A2: This is an excellent question that highlights the nuanced role of aza-residues. Aza-amino acids disrupt the specific hydrogen bonding patterns required for the formation of ordered secondary structures like β-sheets, a common cause of aggregation in standard peptides.[1] However, if the peptide sequence is dominated by hydrophobic residues, it can still aggregate through non-specific hydrophobic collapse, which is less dependent on ordered backbone hydrogen bonds. The aza-modification does not make the residue itself hydrophilic; the driving force of insolubility shifts from ordered aggregation to a more general hydrophobic precipitation.

Q3: What is the single most important first step before attempting to dissolve my entire peptide sample? A3: Always perform a small-scale solubility test on a tiny fraction of your lyophilized peptide (e.g., <0.5 mg). This prevents the loss of your entire sample if an inappropriate solvent is chosen. An initial solvent that fails to dissolve the peptide but can be easily removed by lyophilization (e.g., water, acetic acid) is a safe starting point for testing.

Q4: Can I use sonication or heat to force my peptide into solution? A4: Yes, these physical methods can be effective but must be used with caution. Sonication can help break up particulate matter and aggregates.[6][7] However, it should be performed in short bursts in an ice-water bath to prevent localized heating, which can degrade the peptide.[8] Gentle warming (e.g., to 30-40°C) can also increase solubility, but prolonged exposure to heat can cause degradation.[6]

Q5: My peptide sequence also contains Cysteine (Cys) or Methionine (Met). Are there any solvents I must avoid? A5: Absolutely. You should avoid using Dimethyl sulfoxide (DMSO) if possible. DMSO is a powerful solvent for hydrophobic peptides but can oxidize the sulfur-containing side chains of Cysteine and Methionine residues, leading to undesired modifications and loss of biological activity. Dimethylformamide (DMF) is a suitable alternative in these cases.[9]

Q6: What is the isoelectric point (pI) and how does it relate to solubility? A6: The isoelectric point (pI) is the specific pH at which a peptide carries no net electrical charge.[4] At this pH, electrostatic repulsion between peptide molecules is minimal, which often leads to aggregation and the lowest point of solubility.[4] Adjusting the pH of your solvent to be at least 1-2 units above or below the calculated pI will increase the net charge of the peptide, enhancing its interaction with water and improving solubility.[5]

Troubleshooting Guide 1: A Systematic Approach to Solubilization

This guide presents a hierarchical workflow for dissolving challenging this compound peptides. The fundamental principle is to first attempt dissolution with the most benign solvents and progressively move to stronger, potentially assay-interfering solvents only if necessary.

G cluster_0 Step 1: Peptide Characterization cluster_1 Step 2: Initial Dissolution Strategy cluster_2 Step 3: Escalation & Final Check start Start with Lyophilized Peptide char Calculate Net Charge at pH 7 & % Hydrophobic Residues start->char decision Is peptide highly hydrophobic (>50% non-polar residues) or net charge near zero? char->decision aqueous_path Try Aqueous Solvents (Protocol 1.1) decision->aqueous_path No organic_path Use Organic Solvents (Protocol 1.2) decision->organic_path Yes soluble_q1 Is peptide fully dissolved? aqueous_path->soluble_q1 soluble_q2 Is peptide fully dissolved? organic_path->soluble_q2 chaotropic Use Chaotropic Agents (Protocol 1.3) soluble_q1->chaotropic No final_check Centrifuge (10,000 xg, 10 min) Use clear supernatant soluble_q1->final_check Yes soluble_q2->chaotropic No soluble_q2->final_check Yes chaotropic->final_check G cluster_0 Step 1: Dissolve cluster_1 Step 2: Dilute peptide Lyophilized Peptide dmso Minimal 100% DMSO/DMF peptide->dmso vortex1 Vortex until CLEAR dmso->vortex1 add Add Dropwise vortex1->add Slowly transfer peptide concentrate buffer Chilled, Stirring Aqueous Buffer buffer->add final Final Peptide Solution add->final

References

Technical Support Center: Analytical Issues in Detecting Boc-aza-L-leucine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of Boc-aza-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring the incorporation of this unique amino acid analog into proteins. As a non-canonical amino acid, this compound serves as a valuable probe in chemical biology and drug discovery for studying protein synthesis and degradation. However, its detection presents specific analytical challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows. Our goal is to equip you with the expertise to design robust assays, interpret data accurately, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound incorporation, primarily focusing on mass spectrometry (MS) and liquid chromatography (LC) based methods.

Issue 1: Low or No Detectable Signal of this compound Containing Peptides in LC-MS/MS

This is one of the most common challenges. The root cause often lies in sample preparation, chromatographic separation, or mass spectrometer settings.

Question: I cannot detect my target peptide containing this compound. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a lack of signal. Let's break down the troubleshooting process logically, from sample preparation to data acquisition.

1. Inefficient Protein Digestion:

  • The "Why": The presence of the bulky this compound residue can sterically hinder the proteolytic enzyme (e.g., trypsin) from accessing its cleavage site. This results in incomplete digestion and the generation of large, difficult-to-detect peptides.

  • Troubleshooting Steps:

    • Enzyme-to-Substrate Ratio: Increase the enzyme-to-substrate ratio (e.g., from 1:50 to 1:20 w/w).

    • Digestion Time: Extend the digestion time (e.g., from 16 hours to 24 hours).

    • Multiple Enzymes: Consider a sequential digestion with two different proteases that have different cleavage specificities (e.g., Trypsin followed by Glu-C).

    • Denaturation/Reduction/Alkylation: Ensure complete protein denaturation (e.g., with 8 M urea or 6 M guanidine hydrochloride), reduction of disulfide bonds (with DTT or TCEP), and alkylation of free cysteines (with iodoacetamide) to improve enzyme accessibility.

2. Poor Chromatographic Resolution and Peak Shape:

  • The "Why": Peptides containing the hydrophobic Boc group may exhibit poor peak shape (tailing) or irreversible adsorption to the reversed-phase column. This leads to a diluted signal that may fall below the limit of detection.

  • Troubleshooting Steps:

    • Optimize Gradient: Use a shallower gradient during the elution window of your target peptide to improve separation from other species.

    • Mobile Phase Additives: Ensure your mobile phases contain an appropriate ion-pairing agent, typically 0.1% formic acid, to improve peak shape.

    • Column Choice: Consider using a column with a different stationary phase chemistry (e.g., C18 with a different end-capping) or a wider pore size for larger peptides.

3. Suboptimal Mass Spectrometry Parameters:

  • The "Why": The fragmentation behavior of aza-peptides can differ from that of standard peptides. The aza-residue can influence fragmentation pathways, potentially leading to low-abundance or unexpected fragment ions if not accounted for in the MS/MS acquisition method.

  • Troubleshooting Steps:

    • Manual Inspection of MS1 Spectra: Before worrying about MS/MS, confirm the presence of the precursor ion in the full MS1 scan. Check for the correct mass and charge state.

    • Optimize Collision Energy: The optimal collision energy for fragmenting the peptide bond adjacent to the aza-leucine may be different. Perform a collision energy ramp or test a range of normalized collision energies to find the optimal value for your specific peptide.

    • Targeted vs. Data-Dependent Acquisition (DDA): If you know the mass of your target peptide, switch from DDA to a targeted method like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM). This will increase the duty cycle and sensitivity for your peptide of interest.

Issue 2: High Background or Co-eluting Interferences

High background noise or interfering species can mask the signal of your target peptide, making quantification unreliable.

Question: My chromatogram is very noisy, and I suspect something is co-eluting with my peptide of interest. How can I clean up my sample and improve my signal-to-noise ratio?

Answer:

Effective sample cleanup and chromatographic optimization are key to resolving this issue.

1. Thorough Sample Cleanup:

  • The "Why": Complex biological matrices contain numerous components (salts, lipids, detergents) that can cause ion suppression in the mass spectrometer and contribute to a high chemical background.

  • Troubleshooting Steps:

    • Solid-Phase Extraction (SPE): Implement a C18-based SPE cleanup step after protein digestion to desalt the sample and remove polar contaminants.

    • Precipitation: For very complex lysates, a protein precipitation step (e.g., with acetone or trichloroacetic acid) prior to digestion can remove many interfering molecules.

2. Enhancing Chromatographic Selectivity:

  • The "Why": If an interfering species has a similar retention time and mass-to-charge ratio as your target peptide, it can be difficult to distinguish the two.

  • Troubleshooting Steps:

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the chromatographic resolving power.

    • Modify Mobile Phase Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of peptides and may resolve the co-eluting species.

    • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). The high mass accuracy can often distinguish between your target peptide and an isobaric interference.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best control experiments to include when studying this compound incorporation?

A1: Robust controls are essential for validating your findings. The following should be included:

  • Vehicle Control: Treat cells or the biological system with the vehicle (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent.

  • No-Analog Control: A biological sample that has not been treated with this compound. This is a negative control to ensure that the detected signal is dependent on the addition of the analog.

  • Competitive Inhibition Control: Co-treat the system with a large excess of natural L-leucine along with this compound. This should significantly reduce the incorporation of the analog and is a key control to demonstrate specific incorporation through the normal protein synthesis machinery.

  • Time-Course Experiment: Analyze samples at different time points after the addition of this compound to monitor the kinetics of incorporation.

Q2: Can I use antibody-based methods like Western Blot or ELISA to detect this compound incorporation?

A2: While highly specific antibodies against small molecules can be generated, it is challenging to create an antibody that recognizes this compound only in the context of a peptide backbone and not the free amino acid. Therefore, mass spectrometry is the gold standard for direct detection and quantification. If you are using a system where this compound is incorporated into a specific protein that is then tagged (e.g., with biotin via click chemistry), you could use an anti-biotin antibody for detection. However, this is an indirect method.

Q3: How does the Boc protecting group affect the analysis? Should I remove it?

A3: The Boc (tert-Butyloxycarbonyl) group has two major effects:

  • Increased Hydrophobicity: It significantly increases the hydrophobicity of the peptide, leading to longer retention times in reversed-phase chromatography. This can be advantageous as it may move the peptide to a cleaner region of the chromatogram.

  • Mass Shift: It adds a specific mass (100.0528 Da) to the aza-leucine residue.

In most LC-MS applications, the Boc group is not removed. It serves as a stable, covalent mass tag that aids in identification. Removing it would require an additional chemical step that could lead to sample loss and would make the modified peptide isobaric with an unmodified peptide containing a different amino acid, complicating analysis.

Part 3: Experimental Protocols and Data Visualization

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Incorporation

This protocol outlines a standard workflow for preparing cell lysates for the analysis of proteins containing this compound.

Step-by-Step Methodology:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and protease/phosphatase inhibitors.

    • Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford or BCA).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Add iodoacetamide to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature.

  • Protein Digestion:

    • Dilute the urea concentration of the sample to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-substrate ratio (w/w).

    • Incubate overnight (16-18 hours) at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Presentation

Table 1: Example LC Gradient for Separation of this compound Peptides

Time (min)% Mobile Phase B (0.1% FA in Acetonitrile)
02
55
4530
5080
5580
562
602

Mobile Phase A: 0.1% Formic Acid (FA) in Water

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis lysis Cell Lysis & Protein Quantification red_alk Reduction & Alkylation lysis->red_alk digest Proteolytic Digestion red_alk->digest spe Solid-Phase Extraction (Desalting) digest->spe lc LC Separation spe->lc Inject Sample ms MS/MS Analysis lc->ms data Data Processing ms->data

Caption: Workflow for this compound proteomic analysis.

troubleshooting_logic cluster_ms_optim MS Optimization cluster_sample_prep Sample Prep & LC Issues start No/Low Signal of Target Peptide check_ms1 Is precursor ion visible in MS1 scan? start->check_ms1 optim_ce Optimize Collision Energy (CE) check_ms1->optim_ce Yes check_digest Review Digestion Protocol (Enzyme ratio, time) check_ms1->check_digest No use_prm Switch to Targeted (PRM/SRM) optim_ce->use_prm check_lc Optimize LC Gradient & Column check_digest->check_lc check_cleanup Improve Sample Cleanup (SPE) check_lc->check_cleanup

Caption: Decision tree for troubleshooting low peptide signal.

Validation & Comparative

A Senior Application Scientist's Guide to Leucine Analogs: A Comparative Analysis of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modulation of biological systems is paramount. Leucine, an essential branched-chain amino acid, is not merely a building block for proteins; it is a critical signaling molecule, most notably activating the mTOR pathway which governs cell growth and proliferation. To probe and manipulate these pathways, a toolbox of leucine analogs has been developed, each with unique chemical properties that confer specific experimental advantages.

This guide provides an in-depth comparison of several key leucine analogs, with a focus on Boc-aza-L-leucine , a fascinating peptidomimetic. We will move beyond a simple listing of features to explain the causal relationships between chemical structure and biological function, providing the field-proven insights necessary to make informed decisions in your experimental design.

The Analogs: A Structurally Diverse Toolkit

The utility of a leucine analog is defined by its structural deviation from the parent L-leucine molecule. These modifications are not arbitrary; they are deliberate chemical alterations designed to achieve specific outcomes, such as blocking enzymatic reactions, enhancing stability, or facilitating chemical synthesis. Let's examine our panel of selected analogs:

  • L-Leucine : The natural, biologically active enantiomer. It serves as our baseline for activity in signaling pathways and as a substrate for enzymes.

  • Boc-L-leucine : A foundational tool for peptide synthesis. The tert-butoxycarbonyl (Boc) group is a protecting group attached to the N-terminus. This chemical "helmet" prevents the amine from reacting out of turn during the step-wise construction of a peptide chain. It is typically removed by treatment with an acid like trifluoroacetic acid (TFA).

  • This compound : The core subject of this guide. In aza-amino acids, the α-carbon is replaced by a nitrogen atom. This fundamental change transforms the resulting peptide bond, making it resistant to cleavage by proteases like aminopeptidases. The Boc group provides the same utility as in Boc-L-leucine, making it a tool for incorporating a protease-resistant residue into a peptide sequence.

  • N-Methyl-L-leucine : Here, a methyl group is added to the amine nitrogen. This modification prevents the formation of a hydrogen bond at that position in a peptide backbone, which can disrupt secondary structures like α-helices and β-sheets. It is often used to probe the importance of backbone conformation for protein-protein interactions.

  • Leucine Phosphonic Acid : This analog replaces the carboxylic acid group with a phosphonic acid group. This substitution creates a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. Consequently, phosphonic acid analogs are often potent, competitive inhibitors of metalloproteases that cleave leucine residues.

Part 1: Comparative Physicochemical Properties

The physical and chemical properties of an analog dictate its solubility, stability, and how it can be handled in the lab. Understanding these differences is the first step in selecting the appropriate tool for your research.

PropertyL-LeucineBoc-L-leucineBoc-aza-DL-leucineN-Methyl-L-leucineLeucine Phosphonic Acid
Molecular Formula C₆H₁₃NO₂C₁₁H₂₁NO₄C₁₀H₂₀N₂O₄C₇H₁₅NO₂C₅H₁₄NO₃P
Molecular Weight 131.17 g/mol [1]231.29 g/mol []232.28 g/mol [3]145.20 g/mol []167.14 g/mol [5]
Appearance White crystalline powder[6]White powder[]White to off-white powderWhite to off-white powder[]Solid
Water Solubility 24.26 g/L at 25°C[1]Insoluble[7]Not specifiedSoluble[8]Not specified
Organic Solvent Sol. Slightly soluble in ethanol[6]Soluble in DMSO, Chloroform, Ethyl Acetate[9]Not specifiedSoluble in DMSO, Ethanol[10]Not specified
LogP -1.52[1]Not specified (Expected >0)0.91680[3]-1.2 (Predicted)[11]Not specified
Key Structural Feature Natural Amino AcidN-Boc protected amineα-carbon replaced by NitrogenN-methylated amineCarboxylate replaced by phosphonate

Expert Insights: The addition of the bulky, non-polar Boc group drastically changes the solubility profile, rendering Boc-L-leucine insoluble in water but soluble in organic solvents commonly used in peptide synthesis.[7][9] This is a critical feature for its application. The replacement of a carbon with a nitrogen in this compound has a minimal effect on molecular weight compared to Boc-L-leucine but is expected to significantly alter its electronic properties and reactivity within a peptide chain.

Part 2: Comparative Biological Activity - Focus on Aminopeptidase Inhibition

Leucine aminopeptidases (LAPs) are exopeptidases that cleave N-terminal leucine residues from proteins and peptides. They are crucial for protein turnover and degradation. Because of their well-defined substrate preference, they serve as an excellent model system for comparing the inhibitory potential of our leucine analogs.

The most potent inhibitors are those that mimic the transition state of the peptide bond cleavage. This is where phosphonic acid analogs excel.

CompoundTarget EnzymeReported Ki / IC₅₀Mechanism of Action
L-Leucine Leucine Aminopeptidase (LAP)N/A (Substrate)Binds to active site for cleavage.
Leucine Phosphonic Acid Leucine Aminopeptidase (LAP)Ki = 0.23 µMTransition-state analog inhibitor.[12]
Bestatin (Dipeptide analog)Leucine Aminopeptidase (LAP)Potent InhibitorTransition-state analog inhibitor.
This compound Leucine Aminopeptidase (LAP)Data not readily availableHypothesized to be a poor substrate or weak inhibitor due to the protease-resistant aza-peptide bond.

Expert Insights: The sub-micromolar Ki value for Leucine Phosphonic Acid demonstrates the power of transition-state mimicry for potent enzyme inhibition.[12] While specific inhibitory data for this compound is not widely published, its core structural feature—the aza-bond—is designed to resist proteolytic cleavage. Therefore, we hypothesize that when incorporated into a peptide, it would render that peptide resistant to LAP activity. An experiment to confirm this and quantify its inhibitory potential is a logical next step for any research program investigating this molecule.

Part 3: Experimental Design for Comparative Analysis

To translate theory into practice, a robust and self-validating experimental protocol is essential. Here, we outline a detailed methodology to determine the half-maximal inhibitory concentration (IC₅₀) of various leucine analogs against porcine kidney Leucine Aminopeptidase.

Objective: To quantify and compare the inhibitory potency (IC₅₀) of this compound and other leucine analogs against Leucine Aminopeptidase.

Causality Behind Experimental Choices:

  • Enzyme Source: Porcine kidney LAP is commercially available and well-characterized, providing a reliable standard.

  • Substrate: L-leucine-p-nitroanilide (Leu-pNA) is a chromogenic substrate. When LAP cleaves the peptide bond, it releases p-nitroaniline, a yellow compound that absorbs light at 405 nm. The rate of color change is directly proportional to enzyme activity, providing a simple and robust spectrophotometric readout.

  • Assay Principle: This is a competitive inhibition assay. We will measure the rate of the enzymatic reaction in the presence of varying concentrations of our test inhibitors. A more potent inhibitor will reduce the reaction rate at lower concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) A1 Dispense Assay Buffer to all wells P1->A1 P2 Prepare Substrate Stock (Leu-pNA in DMSO) A4 Initiate Reaction: Add Substrate Solution P2->A4 P3 Prepare Inhibitor Stocks (Analogs in DMSO) A2 Add Inhibitor Dilutions (or DMSO for control) P3->A2 P4 Prepare Enzyme Stock (LAP in Assay Buffer) A3 Add Enzyme Solution (Pre-incubate 5 min) P4->A3 A1->A2 A2->A3 A3->A4 A5 Measure Absorbance at 405 nm (Kinetic mode, e.g., every 30s for 10 min) A4->A5 D1 Calculate Reaction Rates (Slope of Abs vs. Time) A5->D1 D2 Normalize Rates to Control (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (Log scale) D2->D3 D4 Fit Data to Sigmoidal Curve (Determine IC50) D3->D4

Caption: Workflow for determining the IC50 of leucine analogs against Leucine Aminopeptidase.

Step-by-Step Protocol: Enzyme Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate Stock: 100 mM L-leucine-p-nitroanilide (Leu-pNA) in DMSO.

    • Enzyme Stock: 1 mg/mL Leucine Aminopeptidase (porcine kidney) in Assay Buffer. Store on ice.

    • Inhibitor Stocks: 10 mM stock solutions of L-Leucine, Boc-L-leucine, this compound, and Leucine Phosphonic Acid in DMSO.

  • Assay Procedure (in a 96-well clear flat-bottom plate):

    • Serial Dilutions: Prepare a 10-point serial dilution series for each inhibitor in DMSO, ranging from 10 mM down to low nanomolar concentrations.

    • Assay Plate Setup:

      • To each well, add 80 µL of Assay Buffer.

      • Add 2 µL of your serially diluted inhibitor or 2 µL of DMSO for control wells (100% activity) and blank wells (no enzyme).

      • Add 10 µL of a working enzyme solution (diluted from stock to a final concentration that gives a linear rate, e.g., 10 µg/mL final). Do not add to blank wells; add 10 µL of Assay Buffer instead.

      • Mix and pre-incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation:

      • Prepare a working substrate solution by diluting the Leu-pNA stock in Assay Buffer to a final concentration of 1 mM.

      • Start the reaction by adding 10 µL of the working substrate solution to all wells. The final volume will be 102 µL.

    • Data Acquisition:

      • Immediately place the plate in a microplate reader pre-set to 37°C.

      • Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for each analog.

Part 4: Broader Biological Context - The mTOR Signaling Pathway

Leucine's role extends beyond being a simple metabolite. It is a potent activator of the mTORC1 signaling complex, a master regulator of cell growth. Understanding this pathway is crucial for interpreting the cellular effects of leucine analogs.

Mechanism: Leucine enters the cell and signals its presence to the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, leading to its activation. Activated mTORC1 then phosphorylates downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), unleashing a cascade that promotes protein synthesis and cell growth.

Leucine-mTORC1 Signaling Diagram

G cluster_activation Leucine L-Leucine mTORC1 mTORC1 (Inactive) Leucine->mTORC1 Activates via Rag GTPases mTORC1_A mTORC1 (Active) S6K1 S6K1 mTORC1_A->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1_A->EIF4EBP1 Phosphorylates Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth Promotes EIF4EBP1->Protein_Synth Relieves Inhibition

Caption: Simplified overview of L-Leucine's activation of the mTORC1 signaling pathway.

Expert Insights on Analogs in Cell Signaling:

  • Boc-protected analogs (Boc-L-leucine, this compound): These are unlikely to activate the mTORC1 pathway directly as their modified N-terminus would prevent recognition by the cellular machinery that senses leucine levels. Their activity would depend on the intracellular removal of the Boc group.

  • N-Methyl-L-leucine: Its ability to activate mTORC1 would be an interesting experimental question. The modification could alter its recognition by cellular sensors, potentially making it a useful negative control or a tool to dissect the sensing mechanism.

  • Leucine Phosphonic Acid: As a charged molecule designed to target extracellular or cytosolic enzymes, its ability to enter cells and interact with the lysosome-associated mTORC1 machinery may be limited without specific transporters.

Conclusion and Recommendations

The selection of a leucine analog is a critical decision that must be guided by the experimental objective.

  • For peptide synthesis , Boc-L-leucine remains the standard choice for incorporating leucine residues while protecting the N-terminus.

  • To create peptides with enhanced stability against proteases , incorporating This compound is a rational design choice, though its inhibitory profile should be experimentally verified using the protocol provided.

  • For achieving potent, direct inhibition of metalloenzymes like Leucine Aminopeptidase, Leucine Phosphonic Acid and related phosphinate analogs are superior choices due to their function as transition-state mimics.

  • To probe conformational requirements within a peptide backbone, N-Methyl-L-leucine offers a way to disrupt hydrogen bonding patterns.

This guide provides the foundational knowledge, comparative data, and actionable protocols to empower researchers to select and validate the appropriate leucine analog for their specific needs, ensuring scientific rigor and advancing our understanding of complex biological systems.

References

A Researcher's Guide to the Validation of Boc-aza-L-leucine's Inhibitory Activity Against Cysteine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the inhibitory potential of aza-peptide inhibitors, using Boc-aza-L-leucine as a core structural motif. We will delve into the mechanistic underpinnings of aza-peptides, compare their performance against established cysteine protease inhibitors, and provide detailed, field-tested protocols for robust validation.

Introduction: The Rise of Aza-Peptides in Protease Inhibition

Cysteine proteases, such as the cathepsin family, are critical regulators of cellular processes ranging from protein turnover to apoptosis and immune signaling.[1] Their dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them prime therapeutic targets.[2][3]

Aza-peptides represent a promising class of protease inhibitors where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[4] This substitution fundamentally alters the peptide backbone, enabling these compounds to act as potent inhibitors. Specifically, aza-leucine containing peptides have been designed to target the chymotrypsin-like (CT-L) activity of the proteasome and other cysteine proteases that exhibit a preference for hydrophobic residues at the P1 position.[4][5] This guide focuses on validating the inhibitory activity of peptides incorporating this compound, providing a direct comparison with classic cysteine protease inhibitors to contextualize its potency and selectivity.

Mechanism of Action: How Aza-Peptides Target Cysteine Proteases

The inhibitory mechanism of an aza-peptide is dictated by its C-terminal "warhead." Aza-peptide aldehydes and ketones typically act as reversible, transition-state analog inhibitors.[4][6] The electrophilic carbon of the warhead is attacked by the nucleophilic thiol group of the active site cysteine (Cys) residue within the protease. This forms a semi-stable tetrahedral intermediate, known as a hemi-thioacetal, which mimics the natural transition state of peptide bond hydrolysis. Because this bond is reversible, the inhibitor can associate and dissociate from the enzyme's active site.

In contrast, aza-peptides equipped with warheads like Michael acceptors or epoxides act as irreversible inhibitors by forming a stable, covalent bond with the active site cysteine.[5][7][8]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Transition State Mimic Enzyme Active Site (Cys-SH, His-Im) Complex Reversible Hemithioacetal Complex (Cys-S-C(OH)-Inhibitor) Enzyme->Complex Nucleophilic Attack Inhibitor Aza-Peptide Aldehyde (P1=Aza-Leu) Inhibitor->Complex Binding Complex->Enzyme Dissociation

Caption: Reversible inhibition of a cysteine protease by an aza-peptide aldehyde.

Comparative Analysis: this compound Motif vs. Standard Inhibitors

To accurately gauge the efficacy of a new inhibitor, it must be benchmarked against well-characterized alternatives. Here, we compare a representative reversible inhibitor containing the this compound motif (designated Aza-Leu-CHO) against two classic cysteine protease inhibitors: E-64, a broad-spectrum irreversible inhibitor, and CA-074, a selective irreversible inhibitor of Cathepsin B.[9][10]

Data Presentation: Comparison of Cysteine Protease Inhibitors

InhibitorTarget ClassMechanism of ActionReversibilityPotency (Ki / IC50)Key Characteristics & Limitations
Aza-Leu-CHO (Hypothetical)Cysteine Proteases (e.g., Cathepsins)Transition-State Analog[4]ReversibleTarget-dependent (nM to µM range)Selectivity can be tuned by altering the peptide sequence. Reversibility is advantageous for applications requiring non-permanent inhibition.
E-64 Broad Cysteine Proteases (e.g., Papain, Cathepsins B, L, K, S)[11]Covalent Alkylation of Active Site Cys[9][11]IrreversiblePotent (low nM range for many targets)[11]Broad specificity makes it a poor choice for targeting individual proteases. Poor cell permeability.
CA-074 Cathepsin B[10]Covalent Alkylation of Active Site Cys[9]IrreversibleHighly Potent & Selective (Ki ≈ 2-5 nM for Cathepsin B)[10]Excellent selectivity for Cathepsin B over other cathepsins like H and L.[10] Its cell-permeable methyl ester (CA-074Me) can show off-target effects.[12]

Experimental Validation: A Step-by-Step Guide

The following protocols provide a self-validating workflow to determine the inhibitory potency and mechanism of a novel compound like an Aza-Leu-CHO inhibitor. The primary technique is a fluorometric enzyme activity assay, which measures the cleavage of a synthetic peptide substrate conjugated to a fluorescent reporter like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).[13][14]

G A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B 2. Initial Enzyme Kinetics (No Inhibitor) Determine Km of substrate A->B C 3. IC50 Determination (Dose-Response Curve) B->C Use [S] ≈ Km D 4. Mechanism of Inhibition (Ki Determination) (Vary [S] and [I]) C->D Select inhibitor concentrations around IC50 value E 5. Data Analysis & Comparison (Lineweaver-Burk / Non-linear regression) D->E

Caption: Experimental workflow for validating protease inhibitor activity.

Protocol 1: Determination of IC50

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a practical measure of potency.[15][16]

Materials:

  • Purified Cysteine Protease (e.g., Human Cathepsin B)

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • Assay Buffer: Typically contains a buffering agent (e.g., MES or Bis-Tris), a reducing agent like DTT to keep the active site cysteine reduced, and a chelating agent like EDTA.

  • Test Inhibitor (Aza-Leu-CHO) stock solution in DMSO.

  • Positive Control Inhibitor (e.g., E-64 or CA-074)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em appropriate for the fluorophore, e.g., ~355/460 nm for AMC)[15]

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and warm to the reaction temperature (e.g., 37°C).

    • Prepare a 2X working solution of the enzyme in assay buffer.

    • Prepare a 2X working solution of the substrate in assay buffer. Substrate concentration should be approximately at its Km value for the enzyme, which should be determined in a preliminary experiment.[16]

    • Prepare a serial dilution of the test inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%). A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a good starting point.[16]

  • Set up the Assay Plate:

    • Test Wells: Add 50 µL of each inhibitor dilution.

    • Positive Control (No Inhibition): Add 50 µL of assay buffer with DMSO (vehicle control).

    • Negative Control (100% Inhibition): Add 50 µL of a saturating concentration of a known potent inhibitor (e.g., 10 µM E-64).

  • Enzyme Pre-incubation:

    • Add 50 µL of the 2X enzyme solution to all wells.

    • Mix gently and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1][17]

  • Initiate Reaction:

    • Add 100 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well is 200 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the reader, pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities by setting the average velocity of the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[15]

Protocol 2: Determination of Inhibition Constant (Ki) and Mode of Inhibition

While IC50 is useful, the inhibition constant (Ki) is a more fundamental measure of inhibitor affinity, as it is independent of substrate concentration for competitive inhibitors.[18] This experiment determines Ki and elucidates the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Experimental Setup: This experiment is performed as a matrix. You will measure the initial reaction velocity across a range of substrate concentrations at several fixed inhibitor concentrations.

    • Choose 3-4 inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.2 x Km to 5 x Km).

  • Assay Execution: Perform the fluorometric assay as described in Protocol 1 for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each condition.

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

      • Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis). Both apparent Km and Vmax are affected.

    • Alternatively, and more accurately, perform a global non-linear fit of the raw velocity data (V₀ vs. [S]) to the appropriate Michaelis-Menten equations for each mode of inhibition using specialized software (e.g., GraphPad Prism). This method avoids the data distortion inherent in linearization plots.

    • The Ki value is calculated from these fits. For competitive inhibition, the relationship is Ki = IC50 / (1 + [S]/Km).[18]

By systematically applying these validation protocols, researchers can generate robust, publication-quality data to unequivocally define the inhibitory profile of this compound-containing peptides and compare their performance authoritatively against other compounds in the field.

References

A Comparative Guide to Boc-aza-L-leucine vs. Fmoc-aza-L-leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aza-Peptides in Drug Discovery

In the quest for novel therapeutics, peptidomimetics have emerged as a promising class of molecules that retain the biological activity of natural peptides while offering improved stability and pharmacokinetic profiles.[] Aza-peptides, a unique class of peptidomimetics, are characterized by the substitution of the α-carbon of one or more amino acid residues with a nitrogen atom.[][2] This seemingly subtle modification of the peptide backbone introduces significant changes in the molecule's chemical and stereochemical properties, most notably an enhanced resistance to enzymatic degradation by proteases.[][] The resulting semicarbazide linkage can also induce specific conformational constraints, such as β-turns, which can be crucial for receptor binding and biological activity.[4][5]

Aza-leucine, in particular, is a valuable building block for introducing these advantageous properties into peptide sequences. However, the successful incorporation of aza-amino acids into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is not without its challenges and is heavily dependent on the chosen protective group strategy. The two dominant methodologies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present a distinct set of advantages and disadvantages when applied to the synthesis of aza-peptides.[6] This guide provides an in-depth technical comparison of Boc-aza-L-leucine and Fmoc-aza-L-leucine, offering field-proven insights and experimental considerations to aid researchers in selecting the optimal strategy for their specific needs.

Core Chemical Principles: A Tale of Two Protective Groups

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the chemical environments the growing peptide is exposed to throughout the synthesis.[6]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[][6][7] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[6][8][9] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[6]

  • Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection.[][][6] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[][10] Side-chain protecting groups are typically acid-labile (tert-butyl based) and are removed simultaneously with cleavage from the resin using TFA.[][] This true orthogonality is a primary advantage of the Fmoc approach.[][6]

Head-to-Head Comparison: this compound vs. Fmoc-aza-L-leucine

While direct, side-by-side comparative studies focusing solely on Boc- vs. Fmoc-aza-L-leucine are scarce in the literature, a comprehensive comparison can be constructed by evaluating the known behaviors of each strategy in the context of the unique challenges posed by aza-amino acid incorporation. The synthesis of aza-peptides has been noted to be more challenging than standard peptide synthesis due to the altered steric and electronic properties of the Nα-alkylated hydrazine derivatives.[5]

FeatureThis compoundFmoc-aza-L-leucine
Nα-Deprotection Conditions Repeated exposure to moderate acid (TFA).[6][9]Repeated exposure to mild base (piperidine).[][6]
Coupling Efficiency Generally good, but the protonated N-terminus after deprotection can aid in disrupting aggregation in difficult sequences.[8] However, the nucleophilicity of the aza-nitrogen is lower than a standard amine, which can slow coupling.Generally very high, often exceeding 99% for standard amino acids.[] However, aza-peptide bond formation is known to be significantly slower than standard peptide bond formation, necessitating longer coupling times or more potent coupling reagents.[11]
Potential Side Reactions - Acid-catalyzed side reactions: Risk of side-chain protecting group loss with repeated TFA treatments.[6] - Alkylation: The t-butyl cation generated during deprotection can lead to alkylation of sensitive residues if not properly scavenged.[11]- Base-catalyzed side reactions: Intramolecular cyclization to form hydantoins and oxadiazalones can be a concern with activated aza-amino acid residues.[12] - Aspartimide formation: Particularly problematic in Asp-Gly sequences due to repeated base exposure.[13][14]
Compatibility with Aza-Residue The acidic deprotection conditions are generally compatible with the semicarbazide backbone of the aza-peptide.The basic deprotection conditions are well-tolerated by the aza-peptide backbone. The Fmoc strategy is predominantly used in modern aza-peptide synthesis, with recent advancements focusing on pre-activated Fmoc-aza-amino acid building blocks for automated synthesis.[15]
Automation Friendliness Less common in modern automated synthesizers.[6]Highly amenable to automation, which is a significant advantage for library synthesis and high-throughput screening.[6][15]
Safety Requires handling of highly corrosive and toxic HF for final cleavage.[6]Generally safer, as it avoids the use of HF.[6]

Experimental Deep Dive: Causality and Protocol Design

The choice between Boc and Fmoc for aza-peptide synthesis is not merely a matter of preference but a strategic decision based on the specific peptide sequence and the potential for side reactions.

The Challenge of Aza-Amino Acid Coupling

The primary hurdle in aza-peptide synthesis is the reduced nucleophilicity of the semicarbazide nitrogen atom compared to the α-amino group of a standard amino acid.[11] This inherent property leads to slower coupling kinetics.[11] Consequently, standard SPPS protocols may result in incomplete coupling and the accumulation of deletion sequences.

Causality: The lone pair of electrons on the Nα nitrogen in an aza-residue is delocalized by the adjacent nitrogen and the carbonyl group of the semicarbazide, reducing its availability for nucleophilic attack on the activated carboxyl group of the incoming amino acid.

Experimental Solution: To overcome this, researchers must employ strategies to drive the coupling reaction to completion. This can include:

  • Extended Coupling Times: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can increase the yield.[7]

  • Double Coupling: Repeating the coupling step with fresh reagents ensures that any unreacted sites from the first coupling are acylated.[7]

  • More Potent Coupling Reagents: Utilizing highly efficient coupling reagents is often necessary. Urionium/aminium salts like HATU and HBTU are generally more effective than standard carbodiimide reagents for hindered couplings.[7][11] Recent studies have shown that oxyma-based coupling reagents can also be effective, though the reaction is still slower than with standard peptides.[11]

Workflow Visualization

Here are the generalized workflows for incorporating an aza-leucine residue using both Boc and Fmoc strategies.

Boc_SPPS_Workflow start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash Wash (DCM/IPA) deprotection->wash Wash neutralization Neutralization (10% DIEA in DCM) coupling Couple this compound (e.g., with HBTU/DIEA) neutralization->coupling wash_after wash_after coupling->wash_after Wash wash->neutralization next_cycle Next Cycle or Final Cleavage wash_after->next_cycle

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow for Aza-Leucine Incorporation.

Fmoc_SPPS_Workflow start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash Wash (DMF) deprotection->wash coupling Couple Fmoc-aza-L-leucine (e.g., with HATU/DIEA) wash_after wash_after coupling->wash_after Wash wash->coupling next_cycle Next Cycle or Final Cleavage wash_after->next_cycle

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow for Aza-Leucine Incorporation.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and instrumentation.

Protocol 1: Boc-SPPS of an Aza-Leucine Containing Peptide

This protocol outlines the manual synthesis cycle for incorporating a this compound residue.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[5]

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[9]
  • Perform a pre-wash by agitating for 5 minutes.[5]
  • Drain and add fresh 50% TFA/DCM and agitate for an additional 20-25 minutes.[5]
  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[5]

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).[7]

4. This compound Coupling:

  • In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HBTU in DMF.
  • Add 4-8 equivalents of DIEA to the activation mixture and vortex briefly.[7]
  • Immediately add the activated aza-amino acid solution to the resin.
  • Agitate the reaction vessel for 2-4 hours. Monitor the reaction using the Kaiser (ninhydrin) test. A positive test indicates incomplete coupling.[7]
  • If the Kaiser test is positive after 4 hours, drain the resin and perform a second coupling with fresh reagents.

5. Washing:

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[7]

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage:

  • After assembly is complete, dry the peptide-resin under vacuum.
  • Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.[9] (Caution: HF is extremely hazardous and requires specialized equipment and training).

Protocol 2: Fmoc-SPPS of an Aza-Leucine Containing Peptide

This protocol outlines the manual synthesis cycle for incorporating an Fmoc-aza-L-leucine residue, which is the more common contemporary approach.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[16][17]

2. Nα-Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[16]
  • Drain and repeat the treatment for 15 minutes to ensure complete deprotection.[16]
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the fulvene adduct.[16]

3. Fmoc-aza-L-leucine Coupling:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-aza-L-leucine and a suitable coupling agent (e.g., 3-5 equivalents of HATU) in DMF.[16]
  • Add 6-10 equivalents of DIEA to the activation mixture.[16]
  • Add the activated aza-amino acid solution to the resin and agitate for 2-4 hours. Given the slower kinetics of aza-peptide formation, an overnight coupling may be beneficial.[11]
  • Monitor the reaction completion with a qualitative ninhydrin test.

4. Washing:

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times).[16]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[16]

Conclusion and Recommendations

The choice between this compound and Fmoc-aza-L-leucine for peptide synthesis is a critical decision that significantly impacts the efficiency, purity, and scalability of the process.

  • The Fmoc strategy has largely become the method of choice for aza-peptide synthesis.[6] Its milder deprotection conditions minimize side reactions, and its compatibility with a wide range of acid-labile side-chain protecting groups offers greater flexibility.[] The high amenability of Fmoc chemistry to automation is a decisive advantage for the synthesis of peptide libraries for drug screening and development.[6][15] Recent developments in pre-activated Fmoc-aza-amino acid building blocks further streamline this process, making it more accessible and efficient.[15]

  • The Boc strategy , while less common in modern SPPS, should not be entirely discounted. For certain "difficult" sequences prone to aggregation, the protonation of the N-terminus during the acidic deprotection step can disrupt interchain hydrogen bonding and improve solvation, potentially leading to better outcomes.[8] However, the harsh final cleavage conditions using HF and the lower amenability to automation make it a less attractive option for routine aza-peptide synthesis.

For researchers embarking on the synthesis of aza-leucine-containing peptides, the Fmoc-aza-L-leucine approach is the recommended starting point. The key to success lies in acknowledging the slower coupling kinetics and adapting the protocol accordingly, primarily by using more potent coupling reagents like HATU and extending reaction times. Careful monitoring of each coupling step is crucial to ensure the integrity of the final product. As with any peptide synthesis, the purity of the starting materials, including the Fmoc-aza-L-leucine, is paramount for achieving a high-quality final product.[18]

References

A Comparative Guide to the Biological Efficacy of Aza-Peptide Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. In the realm of protease inhibition, aza-peptides have emerged as a versatile and powerful class of compounds. This guide provides an in-depth technical comparison of the biological efficacy of aza-peptide inhibitors, with a focus on their mechanism of action and performance against key protease targets. We will explore how the incorporation of aza-amino acids, such as Boc-aza-L-leucine, into peptide scaffolds can yield highly effective inhibitors and discuss the experimental frameworks for their evaluation.

The Aza-Peptide Advantage: A Structural Mimic with Enhanced Stability

Aza-peptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[1] This seemingly subtle modification has profound implications for the molecule's biological properties. The introduction of an aza-amino acid residue can render the adjacent peptide bond resistant to proteolytic cleavage, thereby increasing the in vivo stability of the peptide.[1] Furthermore, the geometry of the aza-peptide backbone can influence its conformational preferences, sometimes predisposing it to adopt a bioactive conformation, such as a β-turn, which can be crucial for binding to an enzyme's active site.[2]

The synthesis of aza-peptides often employs protected aza-amino acid building blocks, such as This compound . The tert-butyloxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus during chain elongation.[3][4] While this compound itself is a synthetic precursor, its incorporation into a peptide sequence, particularly at the P1 position (the residue immediately N-terminal to the scissile bond), is a key strategy for designing potent protease inhibitors.

Mechanism of Action: From Reversible to Irreversible Inhibition

The true power of aza-peptides as inhibitors lies in the versatility of their mechanism of action, which can be finely tuned by modifying the C-terminal functional group, often referred to as the "warhead." This allows for the design of both reversible and irreversible inhibitors targeting specific classes of proteases, most notably cysteine proteases.

Reversible Inhibition: Aza-Peptide Aldehydes and Ketones

Aza-peptides terminating in an aldehyde or a ketone are effective reversible inhibitors of clan CD cysteine proteases and the proteasome.[5][6] The electrophilic carbonyl carbon of the aldehyde or ketone is susceptible to nucleophilic attack by the active site cysteine (in cysteine proteases) or threonine (in the proteasome), forming a transient covalent hemiacetal or hemiketal adduct.[6] This reversible interaction blocks the active site and prevents substrate hydrolysis.

Irreversible Inhibition: Aza-Peptide Michael Acceptors and Epoxides

For applications requiring prolonged or permanent inactivation of a target protease, irreversible inhibitors are often preferred. Aza-peptides can be functionalized with Michael acceptor moieties (e.g., α,β-unsaturated esters or amides) or epoxide electrophiles.[7][8] These "warheads" are highly reactive towards the nucleophilic cysteine residue in the active site of cysteine proteases. The reaction forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[7][8]

Comparative Efficacy: A Look at the Data

The efficacy of aza-peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the reported IC50 values for a selection of aza-peptide inhibitors against the chymotrypsin-like (CT-L) activity of the human 20S proteasome, a key target in cancer therapy.

InhibitorP1 ResidueWarheadTarget EnzymeIC50 (µM)Reference
Cbz-Leu-Leu-azaLeu-aldehydeaza-LeucineAldehydeHuman c20S Proteasome (β5)2.3[9]
Cbz-Leu-Leu-azaLeu-ethyl ester (Michael Acceptor)aza-LeucineMichael AcceptorHuman c20S Proteasome (CT-L)5.5[10]
Cbz-Leu-Leu-azaLeu-N-benzyl amide (Michael Acceptor)aza-LeucineMichael AcceptorHuman c20S Proteasome (CT-L)0.9[10]
Mp-HPh-Leu-Phe-azaLeu-ethyl ester (Michael Acceptor)aza-LeucineMichael AcceptorHuman c20S Proteasome (CT-L)5.7[10]
Mp-HPh-Leu-Phe-azaLeu-N-benzyl amide (Michael Acceptor)aza-LeucineMichael AcceptorHuman c20S Proteasome (CT-L)0.2[10]

Cbz: Benzyloxycarbonyl, Mp: Morpholinyl, HPh: Homophenylalanine

As the data illustrates, the nature of the "warhead" and the peptide sequence significantly influence the inhibitory potency. For instance, aza-peptide Michael acceptors with an N-benzyl amide group at the prime site demonstrate sub-micromolar IC50 values against the proteasome.[10]

Experimental Protocols for Efficacy Determination

The evaluation of aza-peptide inhibitors requires robust and well-controlled experimental setups. Below is a detailed, step-by-step methodology for a typical cysteine protease inhibition assay.

Cysteine Protease Inhibition Assay Protocol

This protocol is a generalized procedure and may require optimization for specific enzymes and inhibitors.

Materials:

  • Purified cysteine protease (e.g., papain, cathepsin B)

  • Fluorogenic or chromogenic substrate specific for the protease (e.g., Z-Phe-Arg-AMC for papain)

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 6.8, containing EDTA and a reducing agent like DTT)

  • Aza-peptide inhibitor stock solution (in DMSO)

  • 96-well microplate (black for fluorescent assays)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be in the linear range of the assay.

  • Inhibitor Dilution: Prepare a serial dilution of the aza-peptide inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Pre-incubation: In the microplate wells, add a fixed volume of the enzyme solution to varying concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and buffer only (no enzyme, for background subtraction).

  • Incubation: Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor binding. For irreversible inhibitors, this pre-incubation time is critical.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence or absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.

    • Subtract the background rate (buffer only wells).

    • Normalize the rates of the inhibitor-treated wells to the rate of the untreated enzyme control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of aza-peptide inhibitors and a typical experimental workflow.

G cluster_inhibitor Aza-Peptide Inhibitor cluster_enzyme Cysteine Protease Active Site Aza-Peptide Aza-Peptide Backbone Warhead Reactive 'Warhead' (Aldehyde, Ketone, Michael Acceptor, etc.) Cys Nucleophilic Cysteine (Cys-SH) Warhead->Cys Nucleophilic Attack Inactivated_Enzyme Inactivated Enzyme Cys->Inactivated_Enzyme Covalent Adduct Formation (Reversible or Irreversible) His Histidine (His-Im) G Start Start Enzyme_Prep Prepare Enzyme Solution Start->Enzyme_Prep Inhibitor_Dilution Prepare Serial Dilutions of Aza-Peptide Inhibitor Start->Inhibitor_Dilution Pre_incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_incubation Inhibitor_Dilution->Pre_incubation Substrate_Addition Add Fluorogenic/Chromogenic Substrate Pre_incubation->Substrate_Addition Measurement Measure Kinetic Activity in Plate Reader Substrate_Addition->Measurement Data_Analysis Calculate Reaction Velocities and Normalize Data Measurement->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

References

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing Boc-Aza-L-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of peptidomimetics with enhanced therapeutic properties is a paramount objective. The incorporation of non-natural amino acids is a key strategy in this endeavor, offering the potential to modulate conformation, improve stability, and enhance biological activity. Among these, aza-amino acids, in which the α-carbon is replaced by a nitrogen atom, have garnered significant interest. This guide provides an in-depth comparative analysis of the structural implications of incorporating N-tert-butoxycarbonyl (Boc)-aza-L-leucine into peptide sequences. We will explore the unique conformational landscape imposed by this residue and detail the experimental methodologies required for its comprehensive structural elucidation.

The Aza-Peptide Distinction: Shifting the Conformational Paradigm

The substitution of an α-carbon with a nitrogen atom in an amino acid residue introduces profound changes to the peptide backbone.[1][2] This modification imparts localized conformational constraints and alters hydrogen bonding patterns.[2] Aza-peptides exhibit a strong propensity to adopt β-turn conformations, a feature that can be exploited in the design of peptidomimetics that mimic the secondary structures of bioactive peptides.[1] However, the introduction of an aza-residue can also be disruptive to other secondary structures, such as β-sheets.[2]

The Boc-aza-L-leucine residue combines the conformational directing effects of the aza-substitution with the steric bulk of the Boc protecting group and the hydrophobicity of the leucine side chain. The tert-butoxycarbonyl (Boc) group, commonly used in peptide synthesis, is known to influence peptide conformation by restricting backbone flexibility.[3] This combination of features makes this compound a powerful tool for inducing specific structural motifs in peptides.

Comparative Structural Impact: this compound vs. L-Leucine

The incorporation of this compound in place of a natural L-leucine residue can be expected to induce significant and predictable changes in peptide structure. The following table provides a comparative overview of these anticipated structural implications.

FeaturePeptide with L-LeucinePeptide with this compoundStructural Implication
Backbone Flexibility Generally flexible, with freedom of rotation around φ and ψ backbone dihedral angles.Significantly restricted due to the planar nature of the hydrazide bond and the steric hindrance of the Boc group.Leads to a more defined and rigid conformation, which can be advantageous for receptor targeting.[3]
Secondary Structure Propensity Can participate in various secondary structures such as α-helices and β-sheets depending on the sequence context.Strong inducer of β-turns.[1] Likely to disrupt helical and β-sheet structures.[2]Alteration of secondary structure, potentially impacting receptor binding and biological function.
Side Chain Orientation The isobutyl side chain can adopt various rotameric conformations.The orientation of the leucine side chain will be influenced by the constrained backbone conformation.May lead to a more specific presentation of the side chain for molecular recognition.
Proteolytic Stability Susceptible to degradation by proteases that recognize L-amino acid sequences.High resistance to enzymatic degradation due to the unnatural aza-peptide bond.Enhanced in vivo half-life and improved pharmacokinetic properties.

The Analytical Toolkit: Deciphering the Structure of this compound Peptides

A multi-faceted approach employing a combination of spectroscopic and crystallographic techniques is essential for a thorough structural analysis of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution, providing insights into conformational dynamics and intermolecular interactions.

Key NMR Observables for this compound Peptides:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and conformation. The presence of the aza-nitrogen and the Boc group will induce characteristic shifts in adjacent residues.

  • Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance constraints between protons that are close in space (< 5 Å), which are crucial for defining the peptide's three-dimensional fold.

  • ³J-Coupling Constants: Three-bond scalar couplings (e.g., ³JHNα) can be used to determine dihedral angles, providing information about the backbone conformation.

Experimental Protocol: 2D NMR Analysis of a this compound Peptide

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz). Essential experiments include:

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially and identify key NOE correlations.

  • Structure Calculation: Use the experimental restraints (NOEs, dihedral angles from coupling constants) to calculate a family of structures that are consistent with the NMR data using software such as CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy is a valuable technique for rapidly assessing the overall secondary structure content of a peptide in solution.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules.[4]

Expected CD Signature:

The incorporation of this compound is expected to induce a β-turn conformation, which will have a characteristic CD spectrum. A decrease in the negative ellipticity at 222 nm would suggest a reduction in α-helical content compared to the parent peptide.[3]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.[3]

  • Data Acquisition: Record CD spectra on a spectropolarimeter from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.[3] Data is typically collected at a constant temperature (e.g., 25°C).

  • Data Analysis: The resulting spectrum can be qualitatively analyzed for characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an atomic-resolution view of the peptide's structure in the solid state. While obtaining suitable crystals can be challenging, the resulting structure is an invaluable benchmark.

Crystallographic Insights:

The crystal structure of a this compound-containing peptide would definitively reveal the backbone torsion angles, the conformation of the Boc group, and the side-chain orientation. A known crystal structure of N-Boc-Δα-leucine shows a Z-configuration for the double bond, providing some precedent for the conformational preferences of Boc-protected leucine derivatives.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to obtain well-ordered single crystals of the peptide.

  • Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.[3]

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffraction pattern are determined, and an electron density map is calculated. An atomic model of the peptide is then built into the electron density map and refined to yield the final crystal structure.[3]

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagram illustrates the workflow for the structural analysis of a this compound containing peptide.

workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_modeling Computational Modeling cluster_interpretation Structural Elucidation synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification HPLC Purification synthesis->purification nmr NMR Spectroscopy (TOCSY, NOESY, HSQC) purification->nmr cd Circular Dichroism (Secondary Structure) purification->cd xray X-ray Crystallography (Solid-State Structure) purification->xray modeling Molecular Dynamics Simulations nmr->modeling structure 3D Structure Determination & Conformational Analysis nmr->structure cd->structure xray->structure structure->modeling

Caption: Workflow for structural analysis.

Conclusion: A Path to Rational Design

The incorporation of this compound into peptides offers a powerful strategy for constraining conformation and enhancing stability. A thorough structural analysis, employing a combination of NMR and CD spectroscopy, and ideally X-ray crystallography, is crucial for understanding the precise structural consequences of this modification. The insights gained from these studies will empower researchers to rationally design novel peptidomimetics with tailored properties for a wide range of therapeutic applications. By understanding the interplay between the aza-substitution, the Boc protecting group, and the leucine side chain, we can unlock new possibilities in the field of drug discovery.

References

Navigating the Research Landscape: A Comparative Guide to In Vitro and In Vivo Studies of Boc-aza-L-leucine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is a meticulous process of validation across multiple biological systems. Boc-aza-L-leucine, a protected aza-amino acid, represents a critical building block in the synthesis of a novel class of peptidomimetic inhibitors. The strategic replacement of an alpha-carbon with a nitrogen atom in the leucine backbone imparts unique conformational properties and enhanced metabolic stability, making aza-peptides potent tools for targeting enzymes like proteases.[1][2][3]

This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating therapeutics derived from this compound. We will dissect the causality behind experimental choices, provide actionable protocols, and present a logical framework for progressing from mechanistic validation at the bench to efficacy assessment in preclinical models.

The Foundational Role of this compound: A Synthetic Precursor

It is crucial to understand that this compound is not typically studied as a standalone biological agent. Its primary role is that of a specialized chemical intermediate.[4] The tert-butyloxycarbonyl (Boc) group protects the amino function, allowing for its precise incorporation into a larger peptide sequence.[4] Once integrated, this "aza-leucine" residue can serve as the key pharmacophore, often positioned at the P1 site of a peptide inhibitor to interact with the active site of a target protease.[5] Therefore, this guide will focus on the evaluation of aza-leucine-containing peptides , the functional products derived from the initial this compound building block.

Part 1: In Vitro Studies — Elucidating Potency and Mechanism

In vitro studies are the cornerstone of drug discovery, providing a controlled environment to dissect the direct interaction between an inhibitor and its molecular target, free from the complexities of a whole biological system. The primary objectives are to determine potency, selectivity, and the specific mechanism of inhibition.

The Causality of In Vitro Design

The choice of an in vitro approach is driven by the need for precision and reproducibility. By isolating the target enzyme (e.g., the 20S proteasome) and the aza-leucine-containing inhibitor, we can quantify their interaction with high fidelity. This allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC₅₀), which is a direct measure of the inhibitor's potency. Furthermore, screening against a panel of related and unrelated proteases enables a clear assessment of selectivity, a critical factor for minimizing off-target effects and potential toxicity later in development.

Key Experiment: Proteasome Inhibition Assay

Aza-leucine derivatives have been effectively designed as inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome, a key target in oncology.[1]

Detailed Protocol: Measuring CT-L Activity Inhibition

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.5.

    • Proteasome Stock: Reconstitute purified human 20S proteasome to a stock concentration of 0.5 mg/mL in an appropriate storage buffer and store at -80°C.

    • Substrate Stock: Prepare a 10 mM stock solution of the fluorogenic substrate Suc-LLVY-AMC (substrate for CT-L activity) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the synthesized aza-leucine peptide in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 nM) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 88 µL of Assay Buffer.

    • Add 2 µL of purified 20S proteasome to achieve a final concentration of 5 nM.

    • Add 5 µL of the aza-leucine inhibitor from the serial dilution series. Include a "no inhibitor" control (5 µL DMSO) and a "no enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the Suc-LLVY-AMC substrate to each well for a final concentration of 100 µM.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: In Vitro Inhibitory Activity
Inhibitor ClassTarget ProteaseP1 ResiduePotency (IC₅₀)Reference
Aza-peptide AldehydeHuman Proteasome (CT-L)aza-LeuLow µM[1][5]
Aza-peptide KetoneHuman Caspase-3aza-AspLow µM[1]
Aza-peptide NitrileHuman Cathepsin K(N-Me)azaAla0.022 µM[2]

Part 2: In Vivo Studies — Assessing Efficacy and Pharmacokinetics

A potent molecule in vitro is only a starting point. In vivo studies are indispensable for determining if a compound can reach its target in a living organism at a sufficient concentration and exert a therapeutic effect without undue toxicity. These studies evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics (PK)—and its overall efficacy.

The Causality of In Vivo Design

The transition to animal models is driven by the need to understand a compound's behavior within a complex, multi-organ system. An inhibitor may be potent enzymatically but have poor oral bioavailability, be rapidly cleared by the liver, or fail to penetrate the target tissue. In vivo experiments address these critical questions. Aza-peptides, for instance, are designed to have enhanced metabolic stability, a property that can only be validated in vivo.[2][3] Studies have successfully demonstrated that aza-peptide inhibitors can achieve high plasma concentrations after oral administration in mice, a crucial finding for drug development.[6]

Key Experiment: Oral Bioavailability in a Mouse Model

Detailed Protocol: Assessing Plasma Concentration Post-Oral Gavage

  • Animal Acclimatization:

    • Use 8-week-old C57BL/6 mice, housed with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Allow mice to acclimate for at least one week before the study.

  • Compound Formulation and Administration:

    • Formulate the aza-leucine peptide inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

    • Fast the mice for 4 hours prior to dosing.

    • Administer a single dose of the inhibitor formulation via oral gavage at a defined concentration (e.g., 10 mg/kg).

  • Blood Sample Collection:

    • Collect blood samples (~50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

    • Quantify the concentration of the aza-leucine peptide in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve).

Data Presentation: In Vivo Pharmacokinetic Profile
Inhibitor ClassAnimal ModelAdministrationKey FindingReference
Aza-peptide HIV InhibitorMouseOralPlasma concentrations exceeded antiviral ED₅₀ values by 150-fold.[6]
Cyclic Aza-peptideMouseN/ADemonstrated anti-atherosclerotic properties.[2]

Part 3: A Comparative Framework — Bridging Mechanism to Systemic Effect

In vitro and in vivo studies are not mutually exclusive; they are sequential and complementary stages in a logical research workflow. The former identifies promising candidates, while the latter validates their therapeutic potential.

FeatureIn Vitro StudiesIn Vivo Studies
Primary Goal Determine mechanism, potency (IC₅₀), and selectivity.Determine efficacy, pharmacokinetics (ADME), and safety/toxicity.
System Complexity Low (isolated enzymes, cells).High (whole organism with interacting systems).
Controllability High (precise control over concentrations and conditions).Moderate (influenced by animal physiology and behavior).
Key Output Quantitative potency (e.g., IC₅₀, Kᵢ).Therapeutic outcome, plasma concentration over time (PK parameters).
Limitation Lacks physiological context; cannot predict bioavailability or systemic toxicity.Lower throughput, more complex, ethical considerations.
Visualizing the Research Workflow

The progression from a synthetic building block to a preclinical candidate follows a clear path. The diagram below illustrates this logical flow, highlighting the decision points where in vitro data informs the advancement to in vivo testing.

ResearchWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A This compound (Building Block) B Synthesize Aza-Leucine Peptide Inhibitor A->B C Enzymatic Assay (e.g., Proteasome Activity) B->C D Determine Potency (IC50) & Selectivity C->D Decision1 Potent & Selective? D->Decision1 E Cell-Based Assays (Proliferation, Apoptosis) F Pharmacokinetic (PK) Study in Mouse Model E->F G Efficacy Study (e.g., Tumor Xenograft Model) F->G H Assess Therapeutic Outcome & Safety Profile G->H Decision1->B No (Redesign) Decision1->E Yes

Caption: Logical workflow from synthesis to in vivo validation.

Visualizing the Target Pathway

For an aza-leucine peptide targeting the proteasome, the mechanism of action involves blocking the degradation of specific cellular proteins, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.

ProteasomePathway cluster_pathway Cellular Apoptosis Pathway Inhibitor Aza-Leucine Peptide Inhibitor Proteasome 26S Proteasome Inhibitor->Proteasome Inhibits IkB IκB (NF-κB Inhibitor) Proteasome->IkB Degrades NFkB NF-κB (Active) IkB->NFkB Inhibits ProSurvival Pro-Survival Gene Transcription NFkB->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis Blocks

Caption: Simplified proteasome inhibition signaling pathway.

Conclusion

The evaluation of therapeutics derived from this compound exemplifies the critical synergy between in vitro and in vivo research. In vitro assays provide the high-resolution data needed to confirm mechanism and potency, allowing for rapid screening and optimization of candidate molecules. Subsequently, in vivo studies place these candidates into a physiological context, testing the hypothesis that potent enzymatic inhibition can translate into a meaningful and safe therapeutic effect in a complex organism. A thorough understanding of the strengths and limitations of each approach is paramount for efficiently navigating the path from chemical synthesis to clinical application.

References

Navigating the Selectivity Landscape of Aza-Peptide Inhibitors: A Comparative Guide to the Cross-Reactivity of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate world of protease inhibitors, understanding the selectivity of a chosen compound is paramount. This guide provides an in-depth technical analysis of the cross-reactivity profile of Boc-aza-L-leucine, a key structural motif in a novel class of protease inhibitors. By synthesizing data from authoritative sources and providing detailed experimental protocols, we aim to equip scientists with the knowledge to make informed decisions in their research endeavors.

Introduction to Aza-Peptides and the Significance of Selectivity

Aza-peptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification introduces significant conformational constraints, often leading to enhanced biological activity, stability, and, crucially, selectivity.[1] this compound, featuring an aza-leucine residue with a tert-butyloxycarbonyl (Boc) protecting group, represents a fundamental building block for a variety of potent and selective protease inhibitors.

The therapeutic potential of protease inhibitors is often hampered by off-target effects, which can lead to toxicity and other adverse reactions. Therefore, a thorough understanding of an inhibitor's cross-reactivity with other enzymes is a critical aspect of its preclinical evaluation. This guide will focus on the known and potential interactions of aza-L-leucine-containing inhibitors with key classes of proteases, including caspases, serine proteases, and cysteine proteases.

Cross-Reactivity Profile of Aza-L-Leucine Containing Inhibitors

While specific cross-reactivity data for the singular entity "this compound" is not extensively published, a wealth of information is available for aza-peptide inhibitors that incorporate the aza-leucine (aza-Leu) residue. The nature of the "warhead" — the electrophilic group that interacts with the enzyme's active site — plays a significant role in determining both potency and selectivity.

High Selectivity of Aza-Peptide Aldehydes and Ketones

A study on aza-peptide aldehydes and ketones designed as inhibitors of the proteasome's chymotrypsin-like activity, which often favors leucine at the P1 position, demonstrated remarkable selectivity. These aza-Leu containing compounds showed no cross-reactivity towards the cysteine protease cathepsin B or the serine protease chymotrypsin at concentrations up to 50 µM.[1] This high degree of selectivity is a promising indicator for the development of targeted therapies with minimal off-target effects.

Specificity of Aza-Peptide Michael Acceptors

Similarly, aza-peptide Michael acceptors, another class of irreversible inhibitors, have shown a high degree of specificity for their target enzymes. Research on these compounds revealed that they were potent inhibitors of their target caspases but showed no cross-reactivity with the clan CA cysteine proteases papain, cathepsin B, and calpain .[2][3] This further supports the principle that the aza-peptide scaffold can be tailored for high selectivity.

Comparative Inhibition Data

To provide a quantitative perspective, the following table summarizes the inhibitory activity of various aza-peptide inhibitors against their target enzymes. While not direct data for this compound, it illustrates the potency and selectivity achievable with the aza-peptide scaffold.

Inhibitor ClassTarget Enzyme(s)P1 ResidueIC50 / Ki / k2Reference
Aza-Peptide AldehydeHuman 20S Proteasome (β5)aza-LeuIC50: 2.3 ± 1.5 µM[4][5]
Aza-Peptide Michael AcceptorCaspase-3aza-Aspk2: 5,620,000 M-1s-1[3]
Aza-Peptide Michael AcceptorCaspase-8aza-Aspk2: 9,400 M-1s-1[3]
Nitrile Acid Aza-PeptideCaspase-1aza-Asp derivativeIC50: 0.023 µM[6]

This table is a representative summary. For full details, please consult the cited literature.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions.[7][8][9] While its primary role is protection during synthesis, the Boc group can also influence the biological activity of a molecule. Its bulky and hydrophobic nature can affect solubility and how the inhibitor fits into the enzyme's active site.

For instance, a study on inhibitors of butyrylcholinesterase found that the addition of a Boc group to the side chain of an Fmoc-tryptophan inhibitor led to an eightfold increase in potency.[10] This suggests that the Boc group is not merely an inert protecting group but can actively participate in binding interactions, potentially enhancing affinity and even influencing selectivity. Therefore, when evaluating the cross-reactivity of a Boc-protected aza-peptide, the contribution of the Boc group to off-target binding should not be discounted.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound or its derivatives, a panel of enzyme inhibition assays is essential. Below are detailed, step-by-step methodologies for assessing inhibition of key protease classes.

General Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen (Single Concentration) B Dose-Response Assay (IC50 Determination) A->B C Mechanism of Inhibition (e.g., Ki Determination) B->C D Cell Viability/Apoptosis Assay C->D Validate in cellular context E Target Engagement Assay D->E

Caption: General workflow for inhibitor characterization.

Caspase Inhibition Assay (Fluorometric)

Principle: This assay quantifies the activity of caspases through the cleavage of a specific fluorogenic substrate. Inhibition is measured as a decrease in the fluorescent signal.

Materials:

  • Purified recombinant caspases (e.g., Caspase-3, -8, -9)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Prepare a working solution of the caspase enzyme in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the caspase enzyme solution.

    • Add 10 µL of the serially diluted inhibitor or vehicle control (for uninhibited and blank wells).

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Serine Protease Inhibition Assay (Chromogenic)

Principle: This assay measures the activity of a serine protease (e.g., trypsin, chymotrypsin) by monitoring the cleavage of a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the inhibitor as described for the caspase assay.

    • Prepare a working solution of the serine protease in Assay Buffer.

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

  • Assay Procedure:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the serially diluted inhibitor or vehicle control.

    • Add 10 µL of the enzyme solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution.

    • Measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance curve.

    • Determine the percent inhibition and IC50 value as described above.

Cathepsin B Inhibition Assay (Fluorometric)

Principle: Similar to the caspase assay, this method uses a fluorogenic substrate to measure the activity of the cysteine protease Cathepsin B.

Materials:

  • Purified human Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare inhibitor solutions as previously described.

    • Activate Cathepsin B by pre-incubating in Assay Buffer.

    • Prepare a working solution of the substrate.

  • Assay Procedure:

    • Add 50 µL of the activated Cathepsin B solution to each well.

    • Add 10 µL of the diluted inhibitor or vehicle control.

    • Incubate at room temperature for 10-15 minutes.

    • Start the reaction by adding 40 µL of the substrate solution.

    • Measure fluorescence kinetically at Ex/Em = 380/460 nm.

  • Data Analysis:

    • Calculate the reaction rate, percent inhibition, and IC50 value as outlined for the caspase assay.

Conclusion and Future Perspectives

The available evidence strongly suggests that aza-peptide inhibitors incorporating an aza-leucine residue can be designed to exhibit a high degree of selectivity for their target proteases, with minimal cross-reactivity against other protease families. Specifically, aza-Leu containing aldehydes, ketones, and Michael acceptors have shown a notable lack of inhibition towards common off-target enzymes like cathepsin B and chymotrypsin.[1][2][3]

The role of the Boc protecting group, while primarily for synthesis, should not be overlooked in the final inhibitor design, as it can contribute to the overall binding affinity and selectivity profile.

For researchers working with this compound or its derivatives, the experimental protocols provided in this guide offer a robust framework for a thorough evaluation of their cross-reactivity. Such empirical validation is indispensable for advancing these promising compounds through the drug discovery pipeline. Future work should focus on generating comprehensive selectivity panels for specific this compound containing inhibitors to further solidify their therapeutic potential.

References

A Technical Guide to Boc-aza-L-leucine: Applications and Comparative Findings in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful tool in this pursuit. Among the various strategies to create effective peptidomimetics, the incorporation of aza-amino acids represents a significant advancement. This guide provides a comprehensive literature review of the applications and findings related to Boc-aza-L-leucine, a key building block in the synthesis of aza-peptides. We will delve into its role in the design of potent enzyme inhibitors, compare its performance with canonical L-leucine analogues, and provide detailed experimental insights for its practical application.

The Aza-Leucine Moiety: A Strategic Modification for Enhanced Bioactivity

An aza-amino acid is a peptide backbone modification where the α-carbon is replaced by a nitrogen atom. This seemingly subtle change imparts significant alterations to the peptide's conformational properties and biological activity. The introduction of an aza-residue, such as aza-leucine, can lead to increased resistance to enzymatic degradation, a common pitfall for peptide-based drugs. Furthermore, the planar geometry of the aza-amino acid can influence the overall structure of the inhibitor, potentially leading to improved binding affinity and selectivity for the target enzyme.

This compound, with its tert-butyloxycarbonyl (Boc) protecting group, is a versatile building block for the solid-phase synthesis of these modified peptides. The Boc group ensures the stability of the aza-amino acid during peptide chain elongation and can be readily removed under acidic conditions.

Applications of this compound in Protease Inhibition

The primary application of this compound in drug discovery has been in the development of potent and selective protease inhibitors. Proteases play a crucial role in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer and neurodegenerative disorders to parasitic infections.

Targeting the Proteasome: A Case Study in Cancer Therapy

The 20S proteasome, a multi-catalytic protease complex, is a validated target for the treatment of multiple myeloma. A recent study detailed the design, synthesis, and evaluation of aza-peptide Michael acceptors incorporating aza-leucine (ALeu) at the P1 position to target the chymotrypsin-like (CT-L) activity of the human 20S proteasome.[1]

These aza-leucine-containing peptides demonstrated significant inhibitory activity, with IC50 values in the sub-micromolar to low-micromolar range. The study highlighted the importance of extending the peptide sequence into the prime sites (C-terminal to the scissile bond) to enhance potency and selectivity.[1]

Table 1: Inhibitory Activity (IC50) of Aza-Leucine Peptides against the Chymotrypsin-Like (CT-L) Activity of the Human 20S Proteasome [1]

CompoundSequencePrime Site GroupIC50 (µM)
1 Cbz-Leu-Leu-ALeuEthyl ester5.5
2 Cbz-Leu-Leu-ALeuN-ethyl amide>20
3 Cbz-Leu-Leu-ALeuN-benzyl amide0.9
4 Cbz-Leu-Leu-ALeuN,N-dibenzyl amide2.6
6 Mp-HPh-Leu-Phe-ALeuN-ethyl amide5.7
8 Mp-HPh-Leu-Phe-ALeuN-benzyl amide0.2
11 Mp-HPh-Leu-Phe-ALeuN,N-dibenzyl amide1.1

Cbz: Carboxybenzyl; Mp: Morpholino; HPh: Homophenylalanine; ALeu: aza-Leucine

The data clearly indicates that the nature of the prime site-interacting group significantly influences inhibitory potency. Notably, compound 8 , featuring a morpholino N-capping group and an N-benzyl amide at the prime site, emerged as the most potent inhibitor in this series with an IC50 of 0.2 µM.[1]

Aza-Peptides as Inhibitors of Cysteine Proteases

Beyond the proteasome, aza-peptides have shown promise as inhibitors of various cysteine proteases. For instance, aza-peptide aldehydes and ketones with an aza-leucine residue at the P1 position have been designed as specific inhibitors for the chymotrypsin-like active site of the proteasome.[2] This class of reversible inhibitors also demonstrated specificity for clan CD cysteine proteases, with aza-aspartate and aza-asparagine derivatives showing efficacy against caspases and legumains, respectively.[2]

While specific IC50 values for this compound containing inhibitors against cathepsins B and L were not found in the immediate search results, the general applicability of the aza-peptide scaffold in designing potent and selective cysteine protease inhibitors is well-established.[3][4]

Comparative Analysis: Aza-Leucine vs. Leucine

A critical aspect of evaluating any peptidomimetic is to compare its performance against its natural counterpart. While the direct comparative data for aza-leucine versus leucine in the same peptide backbone for protease inhibition is sparse in the reviewed literature, the rationale for employing the aza-modification is clear. The replacement of the α-carbon with a nitrogen atom is intended to confer resistance to proteolytic degradation.

In a broader context of amino acid modifications, a study comparing dileucine and leucine ingestion demonstrated that dileucine was more effective in stimulating muscle protein synthesis.[5][6] While not a direct comparison of an aza-amino acid, this highlights how modifications to the standard amino acid structure can lead to significantly different biological outcomes. Another study comparing the effects of leucine, isoleucine, and valine on gastric emptying and plasma glucose levels further underscores the distinct physiological roles of even closely related amino acids.[7][8]

The key advantage of incorporating this compound lies in the anticipated increase in metabolic stability. A standard peptide containing L-leucine would be susceptible to cleavage by various proteases, leading to a short in vivo half-life. The aza-peptide bond, however, is not a natural substrate for these enzymes, thus prolonging the inhibitor's duration of action.

Experimental Protocols

Synthesis of this compound Containing Peptides

The synthesis of aza-peptides typically follows the principles of solid-phase peptide synthesis (SPPS), with specific considerations for the incorporation of the aza-amino acid.

General Protocol for Boc-SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of trifluoroacetic acid (TFA) in DCM.[1]

  • Neutralization: Neutralize the resulting free amine with a base such as diisopropylethylamine (DIPEA).

  • Amino Acid Coupling: Couple the next Boc-protected amino acid (in this case, this compound) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[1]

  • Washing: Thoroughly wash the resin with DCM and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or a milder "cocktail" of reagents.

Workflow for Aza-Peptide Synthesis via SPPS

G cluster_0 Solid-Phase Peptide Synthesis Cycle cluster_1 Aza-Leucine Incorporation Resin Resin Boc Deprotection Boc Deprotection Resin->Boc Deprotection TFA/DCM Neutralization Neutralization Boc Deprotection->Neutralization DIPEA Amino Acid Coupling Amino Acid Coupling Neutralization->Amino Acid Coupling Boc-AA-OH, Coupling Reagent Washing Washing Amino Acid Coupling->Washing Repeat Cycle or Cleavage Repeat Cycle or Cleavage Washing->Repeat Cycle or Cleavage Final Peptide Final Peptide Repeat Cycle or Cleavage->Final Peptide Cleavage from resin This compound This compound This compound->Amino Acid Coupling Introduced in coupling step caption Figure 1: General workflow for the incorporation of this compound into a peptide sequence using Boc-SPPS. G Aza-Leucine Peptide Aza-Leucine Peptide Inhibition Inhibition Aza-Leucine Peptide->Inhibition 20S Proteasome (CT-L site) 20S Proteasome (CT-L site) Cleaved Substrate (Fluorescent) Cleaved Substrate (Fluorescent) 20S Proteasome (CT-L site)->Cleaved Substrate (Fluorescent) Hydrolyzes Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->20S Proteasome (CT-L site) Inhibition->20S Proteasome (CT-L site) caption Figure 2: this compound peptides inhibit the proteasome's catalytic activity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Boc-aza-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper disposal of specialized reagents like Boc-aza-L-leucine is a critical component of laboratory safety and environmental stewardship. This guide is designed to be a self-validating system, explaining the causality behind each recommendation to ensure that safety becomes an intuitive part of your workflow.

The core principle guiding the disposal of any research chemical, particularly novel or modified amino acids, is to treat the unknown with caution. While this compound is a derivative of a natural amino acid, its synthetic modifications—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the Cα to nitrogen substitution (aza-modification)—necessitate specific handling and disposal protocols.[][2]

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the chemical's properties and associated hazards is the foundation of safe handling and disposal.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative used in peptide synthesis and drug discovery.[3][4] The Boc group provides temporary protection of the amino functionality, which can be removed under acidic conditions.[] The "aza" modification, where the alpha-carbon is replaced by a nitrogen atom, alters the compound's chemical and stereochemical properties, often making the resulting peptide bond more stable than a natural one.[2]

PropertyValueSource
Chemical Name N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine[5]
CAS Number 94778-71-9[5]
Molecular Formula C10H20N2O4[5]
Molecular Weight 232.28 g/mol [5]
Appearance White to off-white powder/solid[6]
GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with this compound.[5]

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Causality Insight: The specified hazards (irritation, harmful if swallowed) mandate that this compound should never be disposed of in standard trash or via sanitary sewer systems.[5] Its potential to cause respiratory irritation underscores the need for handling within a controlled environment like a chemical fume hood.

Section 2: Pre-Disposal Safety Protocols

Before beginning any disposal procedure, establishing a safe working environment is paramount. This involves a combination of engineering controls, personal protective equipment, and a clear plan for managing accidental spills.

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[5]

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust causing serious eye irritation.[5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[5] Use proper glove removal technique to avoid cross-contamination.[7]
Body Protection A lab coat or other protective clothing.Shields the skin from potential exposure.[5]
Engineering Control Chemical Fume HoodMinimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[5]
Spill Management Protocol

In the event of a spill, a swift and structured response is essential to ensure personnel safety and prevent environmental contamination.

Experimental Protocol for Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.

  • Don PPE: Wear the appropriate PPE as detailed in the table above before approaching the spill.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Avoid dry sweeping.

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or material.

  • Collection: Carefully sweep or scoop the contained material into a designated, clearly labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials (wipes, pads) as hazardous waste.[8]

  • Final Disposal: Seal the waste container and manage it according to the procedures outlined in Section 3.

Spill_Management_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill (Use Absorbent Material) ppe->contain collect Collect Contained Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area with Suitable Solvent collect->decon dispose Collect Cleaning Materials as Hazardous Waste decon->dispose manage Seal and Manage Waste Container dispose->manage Disposal_Decision_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_reagent Unused/Expired Solid Reagent waste_type->solid_reagent Solid Reagent contaminated_solid Contaminated Labware (Gloves, Tips, Wipes) waste_type->contaminated_solid Contaminated Solid liquid_waste Aqueous/Organic Solutions waste_type->liquid_waste Liquid glassware Non-Disposable Glassware waste_type->glassware Reusable Glassware protocol1 Follow Protocol 3.1: Solid Waste Disposal solid_reagent->protocol1 protocol2 Follow Protocol 3.2: Contaminated Solid Waste contaminated_solid->protocol2 protocol3 Follow Protocol 3.3: Liquid Waste Disposal liquid_waste->protocol3 protocol4 Follow Protocol 3.4: Glassware Decontamination glassware->protocol4 ehs_pickup Store Securely for EHS Pickup protocol1->ehs_pickup protocol2->ehs_pickup protocol3->ehs_pickup protocol4->ehs_pickup Rinsate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-aza-L-leucine
Reactant of Route 2
Reactant of Route 2
Boc-aza-L-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.